3-Acetoxybenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-benzoylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11(16)18-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSGBGVLSLEIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345871 | |
| Record name | 3-Acetoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13324-18-0 | |
| Record name | [3-(Acetyloxy)phenyl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13324-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Acetoxybenzophenone
This guide provides a comprehensive overview of the synthesis and characterization of 3-acetoxybenzophenone, a valuable intermediate in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of this compound
This compound is a derivative of benzophenone, a core structural motif in many biologically active compounds and functional materials. The introduction of an acetoxy group at the meta-position of one of the phenyl rings modifies the electronic and steric properties of the parent molecule, making it a versatile building block for the synthesis of more complex chemical entities. Its applications span from being a key intermediate in the synthesis of pharmaceuticals to its use in photochemistry and polymer science. Understanding its synthesis and unequivocally confirming its structure are therefore of paramount importance for any research and development endeavor that utilizes this compound.
Synthesis of this compound: A Tale of Two Routes
There are two primary and logically sound synthetic pathways to obtain this compound: the direct esterification of 3-hydroxybenzophenone and the Friedel-Crafts acylation of a suitably protected starting material. This guide will focus on the more direct and widely applicable esterification route, while also providing a conceptual overview of the Friedel-Crafts approach.
The Preferred Route: Esterification of 3-Hydroxybenzophenone
The esterification of 3-hydroxybenzophenone with acetic anhydride is a robust and high-yielding method for the synthesis of this compound. This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of the acetic anhydride.
Causality Behind Experimental Choices:
-
Reagents: Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the fact that the byproduct, acetic acid, is easily removed. Pyridine is often used as a catalyst and a base to neutralize the acetic acid formed during the reaction, thereby driving the equilibrium towards the product.
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or chloroform is typically used to dissolve the reactants and facilitate the reaction without participating in it.
-
Temperature: The reaction is often carried out at room temperature, as the high reactivity of acetic anhydride does not necessitate heating. Mild heating can be employed to increase the reaction rate if necessary.
-
Work-up: The reaction mixture is typically washed with a dilute acid (e.g., HCl) to remove pyridine, followed by a wash with a base (e.g., NaHCO₃) to remove any unreacted acetic anhydride and acetic acid. A final wash with brine removes any remaining aqueous impurities before drying the organic layer.
Experimental Protocol: Synthesis of this compound via Esterification
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 3-Hydroxybenzophenone | C₁₃H₁₀O₂ | 198.22 | 1.0 g | 1.0 |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 1.5 mL | ~3.0 |
| Pyridine | C₅H₅N | 79.10 | 1.0 mL | ~2.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |
| 1M Hydrochloric Acid | HCl | 36.46 | 2 x 15 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 2 x 15 mL | - |
| Brine | NaCl (aq) | 58.44 | 15 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Methodology:
-
To a stirred solution of 3-hydroxybenzophenone (1.0 g) in dichloromethane (20 mL) in a round-bottom flask, add pyridine (1.0 mL).
-
Slowly add acetic anhydride (1.5 mL) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conceptual Overview: The Friedel-Crafts Acylation Route
An alternative, though less direct, approach is the Friedel-Crafts acylation. This powerful C-C bond-forming reaction could theoretically be employed to construct the benzophenone skeleton.[1][2][3] However, this route presents more challenges for the synthesis of this compound. A plausible strategy would involve the Friedel-Crafts acylation of anisole with 3-acetoxybenzoyl chloride. The methoxy group of anisole directs ortho- and para-acylation, and the subsequent cleavage of the methyl ether would be required to yield the desired product. The acetyl group on the benzoyl chloride is deactivating, which can make the Friedel-Crafts reaction sluggish.[4]
Characterization of this compound: A Spectroscopic Approach
Unequivocal characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
¹H NMR Spectroscopy:
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
Expected Chemical Shifts (δ):
-
Acetyl Protons (CH₃): A sharp singlet is expected around δ 2.3 ppm.
-
Aromatic Protons: A complex multiplet pattern will be observed in the aromatic region (δ 7.2-8.0 ppm). The protons on the unsubstituted phenyl ring will likely appear as a multiplet. The protons on the acetoxy-substituted ring will show distinct signals due to the influence of the carbonyl and acetoxy groups.
-
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.
-
Expected Chemical Shifts (δ):
-
Acetyl Methyl Carbon (CH₃): A signal is expected around δ 21 ppm.
-
Ester Carbonyl Carbon (C=O): A signal is expected around δ 169 ppm.
-
Ketone Carbonyl Carbon (C=O): A signal is expected around δ 196 ppm.
-
Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 120-140 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.
-
Expected Characteristic Absorptions (cm⁻¹):
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the range of 1650-1680 cm⁻¹.[5][6]
-
C=O Stretch (Ester): Another strong, sharp absorption band is expected at a higher frequency, typically around 1760-1770 cm⁻¹.
-
C-O Stretch (Ester): An absorption band is expected in the range of 1000-1300 cm⁻¹.
-
Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.
-
Aromatic C=C Bending: Several absorptions will be present in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₂O₃ = 240.25 g/mol ).
-
Key Fragments: Expect to see a prominent fragment corresponding to the loss of the acetyl group (M - 43), resulting in the 3-hydroxybenzophenone cation. Other characteristic fragments will arise from the cleavage of the benzophenone skeleton.
-
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that all experimental work must be conducted with strict adherence to safety protocols.
-
Acetic Anhydride: Corrosive, flammable, and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[7][8][9][10]
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. It should also be handled in a fume hood with appropriate PPE.
-
3-Hydroxybenzophenone: May cause skin and eye irritation. Standard laboratory safety practices should be followed.[11]
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
This in-depth technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. The esterification of 3-hydroxybenzophenone stands out as the more efficient and straightforward synthetic route. The detailed spectroscopic analysis provides a robust methodology for the unequivocal identification and purity assessment of the final product. By understanding the causality behind the experimental choices and adhering to strict safety protocols, researchers can confidently synthesize and utilize this versatile chemical intermediate in their scientific endeavors.
References
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- University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.
- ResearchGate. (2015). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents.
- IsoLab. Acetic Anhydride.
- Breckland Scientific Supplies Ltd. (2018).
- Carl ROTH. (n.d.).
- INEOS Group. (2020).
- Benchchem. (2025). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
- Google Patents. (2016). CN105967986A - 3-hydroxyacetophenone synthesis method.
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- PubMed. (2008).
- Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig.
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- Google Patents. (2011). EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.
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An In-depth Technical Guide to the Physicochemical Properties of 3-Acetoxybenzophenone
Abstract
Introduction
3-Acetoxybenzophenone is an organic compound with the molecular formula C₁₅H₁₂O₃.[1] As a derivative of benzophenone, it holds potential for various applications, including in organic synthesis as an intermediate and potentially as a photostabilizer or in the development of novel pharmaceutical agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization, process optimization, and ensuring safety in handling and formulation. This guide aims to provide a detailed examination of these properties, offering both established data and the scientific framework for determining unknown parameters.
Chemical and Physical Properties
A foundational aspect of characterizing any chemical compound lies in its fundamental physical and chemical properties. These values are critical for predicting its behavior in various systems, designing synthetic routes, and developing analytical methods.
General Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-Benzoylphenyl acetate | N/A |
| CAS Number | 13324-18-0 | [1] |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Flash Point | 171.2°C | N/A |
Note: Appearance is predicted based on the typical solid nature of benzophenone and its derivatives.
Melting and Boiling Points
| Compound | Melting Point | Boiling Point |
| Benzophenone | 47-49 °C | 305 °C |
| This compound | Data not available | Data not available |
The introduction of the acetoxy group is expected to increase the molecular weight and introduce a polar ester functional group, which would likely lead to a higher melting point and boiling point compared to benzophenone due to increased intermolecular forces (dipole-dipole interactions).
Solubility Profile
The solubility of this compound in various solvents has not been quantitatively reported. However, based on its chemical structure, a qualitative solubility profile can be predicted. The presence of the polar carbonyl and ester groups, combined with the largely nonpolar aromatic rings, suggests that it will be sparingly soluble in water but will exhibit good solubility in a range of common organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | Predominantly nonpolar structure. |
| Methanol, Ethanol | Soluble | Capable of hydrogen bonding and dipole-dipole interactions. |
| Acetone, Ethyl Acetate | Soluble | "Like dissolves like," similar polarity. |
| Dichloromethane, Chloroform | Soluble | Good solvent for moderately polar organic compounds. |
| Toluene | Moderately Soluble | Solubilizes the aromatic rings. |
| Hexane | Sparingly Soluble | Primarily nonpolar solvent. |
Synthesis of this compound
A logical and common synthetic route to this compound is through the acetylation of 3-hydroxybenzophenone. This reaction is a standard esterification process.
Caption: Synthesis of this compound.
Experimental Protocol: Acetylation of 3-Hydroxybenzophenone
-
Dissolution: Dissolve 3-hydroxybenzophenone in a suitable solvent such as pyridine or dichloromethane.
-
Acylation: Add acetic anhydride to the solution, typically in a slight molar excess. If a non-basic solvent is used, a base like triethylamine or pyridine should be added to neutralize the acetic acid byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. If dichloromethane was used as the solvent, separate the organic layer, wash with dilute hydrochloric acid to remove the base, then with a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acetyl methyl protons.
-
Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.0-8.0 ppm. The substitution pattern on the two benzene rings will lead to a complex splitting pattern.
-
Methyl Protons (-COCH₃): A sharp singlet peak around δ 2.1-2.3 ppm, corresponding to the three protons of the acetyl group.
The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.
-
Carbonyl Carbon (C=O, ketone): A signal in the range of δ 190-200 ppm.
-
Carbonyl Carbon (C=O, ester): A signal around δ 168-172 ppm.
-
Aromatic Carbons (Ar-C): Multiple signals in the δ 120-140 ppm region.
-
Methyl Carbon (-COCH₃): A signal in the upfield region, around δ 20-25 ppm.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the benzophenone core. The benzophenone scaffold exhibits characteristic π → π* and n → π* transitions. The introduction of the acetoxy group may cause a slight shift in the absorption maxima.
-
Predicted λ_max: It is anticipated that this compound will have strong absorption bands in the UV region, likely around 250-260 nm and a weaker absorption band at a longer wavelength, around 330-340 nm, which are characteristic of the benzophenone chromophore.
Experimental Protocols for Physicochemical Property Determination
For the empirical determination of the key physicochemical properties, standardized experimental procedures should be employed.
Melting Point Determination
Caption: Workflow for Melting Point Determination.
-
Sample Preparation: A small amount of the purified this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Solubility Determination (Shake-Flask Method)
-
Equilibration: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.
-
Agitation: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from the parent compound, benzophenone, and the precursor, 3-hydroxybenzophenone, can provide guidance on safe handling practices.
-
General Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: May cause skin and eye irritation. Avoid inhalation of dust.
-
Fire Hazards: The compound is combustible. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a benzophenone derivative with potential utility in various chemical applications. This technical guide has summarized its known physicochemical properties and provided a framework for the experimental determination of those that are not yet reported in the literature. The outlined protocols for synthesis, characterization, and property measurement are based on established scientific principles and are intended to aid researchers in their work with this compound. Further empirical studies are necessary to fully elucidate the complete physicochemical profile of this compound.
References
Sources
3-Acetoxybenzophenone: A Strategic Intermediate in Synthetic Chemistry - A Technical Guide
This technical guide provides a detailed examination of 3-Acetoxybenzophenone, a pivotal intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comprehensive understanding of the compound's molecular characteristics, synthesis, and strategic applications. We will explore the rationale behind its use, providing actionable protocols and foundational knowledge to empower your research endeavors.
Fundamental Chemical Identity and Structural Analysis
Chemical Abstract Service (CAS) Number: 13324-18-0[1]
This compound is a derivative of benzophenone, a diaryl ketone. The core of its structure is the benzophenone framework, which features a carbonyl group linking two phenyl rings. In this specific derivative, an acetoxy group (-OCOCH₃) is substituted at the meta-position (the 3-position) of one of the phenyl rings. This acetoxy group is the key to the molecule's primary utility in synthesis, serving as a protecting group for the corresponding phenol, 3-hydroxybenzophenone.
The electronic and steric properties of the benzophenone core, combined with the reactivity of the ester, define the compound's chemical behavior. The ketone's carbonyl group is susceptible to nucleophilic addition, while the ester linkage can be readily cleaved under hydrolytic conditions to reveal the phenolic hydroxyl group.
Molecular Structure Visualization:
Caption: Molecular structure of this compound.
Physicochemical Characteristics
While comprehensive experimental data for this compound is not extensively documented in readily accessible databases, its properties can be reliably inferred from its structure and comparison with its parent compound, 3-hydroxybenzophenone.
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid. | Based on the appearance of similar benzophenone derivatives. |
| Melting Point | Data not readily available. The related 3-hydroxybenzophenone has a melting point of 134-137 °C. The acetylation may lower this value. | The parent compound benzophenone has a melting point of 47-49 °C. It is reasonable to expect the melting point to be in a similar range. |
| Boiling Point | Data not readily available. High boiling point expected due to molecular weight and polarity. | The parent compound benzophenone has a boiling point of 305 °C. |
| Solubility | Insoluble in water. Soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and toluene. | The molecule is predominantly nonpolar due to the two phenyl rings, but has polar ketone and ester groups, leading to solubility in a range of organic solvents. |
Expert Insight: The primary utility of this compound lies in its ability to mask the reactivity of the phenolic hydroxyl group of 3-hydroxybenzophenone. Phenols are acidic and can interfere with a wide range of organic reactions, such as those involving strong bases or electrophilic reagents. By converting the phenol to its acetate ester, the molecule becomes more stable and less reactive at that position, allowing for selective transformations on other parts of the structure. The acetoxy group can then be easily removed by hydrolysis to regenerate the phenol at a later stage in the synthesis.
Synthesis Protocol and Mechanistic Considerations
The most direct and common method for the preparation of this compound is the esterification of 3-hydroxybenzophenone with acetic anhydride. Pyridine is often used as a catalyst and a solvent in this reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzophenone (1.98 g, 10 mmol) in anhydrous pyridine (20 mL).
-
Reagent Addition: While stirring the solution at room temperature, slowly add acetic anhydride (1.1 mL, 1.12 g, 11 mmol) dropwise. An exothermic reaction may be observed.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 3:1) as the eluent. The disappearance of the more polar 3-hydroxybenzophenone spot and the appearance of a new, less polar product spot indicates the reaction is proceeding to completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate of this compound should form.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water to remove pyridine and acetic acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.
-
Drying and Characterization: Dry the purified crystals under vacuum. The purity of the product should be confirmed by melting point analysis and spectroscopic methods (NMR, IR).
Causality and Self-Validation:
-
Why Pyridine? Pyridine serves a dual role. It acts as a solvent and as a basic catalyst. It deprotonates the phenolic hydroxyl group, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of acetic anhydride.
-
Why Acetic Anhydride? Acetic anhydride is an efficient acetylating agent. The reaction is driven by the formation of the stable acetate ion as a leaving group.
-
Self-Validation: The success of the synthesis is validated by the characterization of the product. The melting point of the purified product should be sharp. The ¹H NMR spectrum should show a new singlet at approximately δ 2.3 ppm corresponding to the methyl protons of the acetoxy group, and the disappearance of the broad phenolic -OH peak. The IR spectrum should exhibit a strong C=O stretching band for the ester at around 1760 cm⁻¹, in addition to the ketone C=O stretch at approximately 1660 cm⁻¹.
Synthesis Workflow Diagram:
Caption: A generalized workflow for the synthesis and validation of this compound.
Strategic Applications in Drug Development and Research
The principal role of this compound is to serve as a protected intermediate in multi-step organic syntheses. This strategy is particularly valuable in drug discovery and development where complex molecules with multiple functional groups are often assembled.
Logical Relationship in Synthesis:
Caption: The strategic role of this compound as a protected intermediate.
By protecting the phenolic hydroxyl as an acetate ester, chemists can perform a variety of reactions on other parts of the molecule that would otherwise be incompatible with a free phenol. These reactions could include:
-
Cross-coupling reactions: Such as Suzuki or Heck couplings on the other phenyl ring to build molecular complexity.
-
Nucleophilic additions to the carbonyl group: For example, Grignard or Wittig reactions.
-
Electrophilic aromatic substitution: On the unsubstituted phenyl ring.
Once the desired modifications are complete, the acetoxy group can be readily cleaved by simple hydrolysis to regenerate the 3-hydroxybenzophenone moiety in the final, more complex molecule. This restored phenolic group may be crucial for the biological activity of the target compound, for instance, by participating in hydrogen bonding with a biological target.
Safety and Handling
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards: Benzophenone and its derivatives may cause skin and eye irritation. Some benzophenones are suspected of having long-term adverse effects. Handle with care and minimize exposure.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
PubChem. (n.d.). 3-Acetylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 3-Acetylbenzophenone in Common Organic Solvents.
- Royal Society of Chemistry. (2013). Supplementary Information for an article in Organic & Biomolecular Chemistry.
- SpectraBase. (n.d.). 3-Hydroxy-benzophenone. Wiley-VCH GmbH.
Sources
An In-depth Technical Guide to the Solubility of 3-Acetoxybenzophenone in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Acetoxybenzophenone, a key chemical intermediate. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and detailed experimental methodologies to offer researchers, scientists, and drug development professionals a robust framework for their work. We will explore the theoretical underpinnings of solubility, predict the solubility profile of this compound, and provide a detailed, field-proven protocol for its empirical determination.
Introduction: Understanding the Molecule and Its Solubility
This compound (CAS No. 13324-18-0) is a derivative of benzophenone, characterized by the presence of an acetoxy group at the meta-position of one of the phenyl rings.[1] Its molecular structure, featuring two aromatic rings, a ketone group, and an ester (acetoxy) group, governs its physicochemical properties, including its solubility. The interplay of these functional groups dictates the polarity and the potential for intermolecular interactions, which are the primary determinants of solubility in various organic solvents.
The guiding principle in predicting solubility is "like dissolves like." This means that a solute will be most soluble in a solvent that has a similar polarity.[2] this compound possesses both nonpolar (aromatic rings) and polar (ketone and ester groups) characteristics, suggesting it will exhibit a range of solubilities in different organic solvents.
Physicochemical Properties of this compound
To understand the solubility of this compound, it is essential to consider its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds |
| Polarity | Moderately polar | Inferred from structure |
The presence of the carbonyl and ester groups introduces polarity to the molecule, allowing for dipole-dipole interactions with polar solvents. The two phenyl rings, however, are nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.
Predicted Solubility Profile of this compound
Based on its structure and the "like dissolves like" principle, we can predict the solubility of this compound in a range of common organic solvents. For comparison, benzophenone, which lacks the polar acetoxy group, is soluble in many organic solvents but practically insoluble in water.[3] The addition of the acetoxy group in this compound is expected to slightly increase its polarity compared to benzophenone.
Table of Predicted Qualitative Solubility:
| Solvent | Chemical Class | Predicted Solubility | Rationale |
| Hexane | Aliphatic Hydrocarbon | Sparingly soluble to Insoluble | The nonpolar nature of hexane will not effectively solvate the polar regions of the molecule. |
| Toluene | Aromatic Hydrocarbon | Soluble | The aromatic rings of toluene can interact favorably with the phenyl rings of the solute. |
| Dichloromethane | Halogenated Hydrocarbon | Soluble | Dichloromethane has a moderate polarity that can accommodate both the polar and nonpolar parts of the molecule. |
| Diethyl Ether | Ether | Soluble | Diethyl ether is a relatively nonpolar solvent but can act as a hydrogen bond acceptor, interacting with the solute. |
| Acetone | Ketone | Very Soluble | As a polar aprotic solvent, acetone's carbonyl group can interact strongly with the polar groups of the solute. |
| Ethyl Acetate | Ester | Very Soluble | The similar ester functionality and moderate polarity should lead to good solubility. |
| Ethanol | Alcohol | Soluble | Ethanol is a polar protic solvent that can engage in dipole-dipole interactions. |
| Methanol | Alcohol | Moderately Soluble | Methanol is more polar than ethanol, which might make it a slightly less effective solvent for the nonpolar aromatic rings. |
| Water | Protic | Insoluble | The large nonpolar surface area of the two phenyl rings will dominate, leading to poor solubility in highly polar water.[4] |
Note: These are predictions based on chemical principles. For precise applications, experimental verification is crucial.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain accurate and reproducible quantitative solubility data, the equilibrium shake-flask method is a widely accepted and reliable technique.[5] This method establishes the thermodynamic solubility of a compound in a given solvent at a specific temperature.
Rationale Behind the Experimental Choices
The shake-flask method is chosen for its simplicity and reliability in achieving a true equilibrium between the undissolved solid and the saturated solution. The extended equilibration time (24-72 hours) is critical to ensure that the dissolution process has reached its endpoint, providing a thermodynamically stable measurement. The use of a validated analytical method like HPLC or UV-Vis spectrophotometry ensures accurate quantification of the dissolved solute.
Step-by-Step Methodology
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvents. The presence of excess solid is essential to ensure the solution becomes saturated.
-
Seal the vials securely to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a period of 24 to 72 hours. This extended time allows the system to reach thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Alternatively, for faster separation, centrifuge the vials at a controlled temperature.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant from each vial using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid microparticles.
-
Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The following diagram outlines the logical progression of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While a comprehensive, publicly available dataset for the solubility of this compound in common organic solvents is limited, this guide provides a strong predictive framework based on its chemical structure and the principles of solubility. The provided detailed experimental protocol for the shake-flask method offers a reliable means for researchers to determine precise solubility data tailored to their specific needs. This understanding is critical for the successful design of synthetic routes, purification strategies, and formulation development involving this compound.
References
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- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Benzophenone.
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An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 3-Acetoxybenzophenone
This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 3-Acetoxybenzophenone. It is intended for researchers, scientists, and professionals in drug development who are utilizing UV-Vis spectroscopy for the analysis of aromatic ketones and related chromophoric systems. This document delves into the theoretical underpinnings of the compound's electronic transitions, offers a detailed experimental protocol for spectral acquisition, and explores the influence of solvent environments on its absorption characteristics.
Introduction: The Significance of this compound and its Spectroscopic Analysis
This compound, with the chemical structure presented in Figure 1, is a derivative of benzophenone, a core moiety in various pharmaceuticals, organic UV absorbers, and photoinitiators.[1][2] The spectroscopic characterization of such molecules is paramount for understanding their photophysical properties, which in turn dictates their efficacy and stability in various applications. UV-Vis spectroscopy serves as a fundamental, non-destructive analytical technique to probe the electronic structure of this compound, providing critical information on its purity, concentration, and molecular environment.[3]
This guide will elucidate the principles behind the UV-Vis absorption of this compound, detail a robust methodology for its spectral measurement, and interpret the resulting spectral data, including the predictable effects of solvent polarity.
Theoretical Framework: Electronic Transitions in this compound
The UV-Vis absorption spectrum of this compound is governed by the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals upon the absorption of electromagnetic radiation.[4] The key chromophores within the molecule are the benzoyl group (a phenyl ring attached to a carbonyl group) and the acetoxyphenyl group. The interplay of these groups gives rise to characteristic electronic transitions.
The primary electronic transitions observed in benzophenone and its derivatives are:
-
π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital.[5] In this compound, these transitions are associated with the aromatic rings and the carbonyl group's double bond. They typically result in strong absorption bands at shorter wavelengths.[6]
-
n → π* Transitions: These are lower-energy transitions involving the excitation of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to an antibonding π* orbital of the carbonyl group.[7] These transitions are characteristically weak and appear at longer wavelengths compared to π → π* transitions.[8]
The presence of the acetoxy group at the meta-position of one of the phenyl rings is expected to have a modest influence on the absorption spectrum compared to the parent benzophenone molecule. This is because meta-substituents do not extend the conjugation of the benzoyl chromophore as effectively as para-substituents. However, the electron-withdrawing nature of the acetoxy group can subtly alter the energy levels of the molecular orbitals, potentially leading to slight shifts in the absorption maxima (λmax).
Experimental Protocol for Acquiring the UV-Vis Spectrum
The following section details a rigorous, self-validating protocol for obtaining the UV-Vis absorption spectrum of this compound. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Materials and Instrumentation
-
Analyte: this compound (purity ≥ 98%)
-
Solvents: Spectroscopic grade ethanol and cyclohexane. The choice of solvents with differing polarities is crucial for investigating solvatochromic effects.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm and a resolution of at least 1 nm.
-
Cuvettes: Matched 1 cm path length quartz cuvettes. Quartz is essential for measurements in the UV region.
Step-by-Step Methodology
-
Solvent Selection and Blanking:
-
Rationale: The solvent must be transparent in the wavelength range of interest and should not react with the analyte.[9] Ethanol (polar, protic) and cyclohexane (non-polar, aprotic) are chosen to observe potential solvatochromic shifts.
-
Procedure: Fill both the sample and reference cuvettes with the chosen solvent (e.g., ethanol). Place them in the spectrophotometer and perform a baseline correction (autozero) across the desired wavelength range (e.g., 200-450 nm). This step electronically subtracts the absorbance of the solvent and the cuvettes.
-
-
Preparation of a Stock Solution:
-
Rationale: A concentrated stock solution allows for accurate preparation of dilute solutions for analysis.
-
Procedure: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 0.1 mg/mL).
-
-
Preparation of Working Solutions:
-
Rationale: A series of dilutions are prepared to find a concentration that yields an absorbance within the linear range of the instrument (typically 0.1 - 1.0 A.U.) to ensure adherence to the Beer-Lambert Law.
-
Procedure: Prepare a series of dilutions from the stock solution. For example, dilute the stock solution 1:10 to obtain a working solution of approximately 0.01 mg/mL.
-
-
Spectral Acquisition:
-
Rationale: This is the core measurement step.
-
Procedure: Rinse the sample cuvette with the working solution, then fill it. Place the cuvette in the sample holder of the spectrophotometer. Initiate the scan over the predetermined wavelength range.
-
-
Data Analysis:
-
Rationale: Identification of key spectral features.
-
Procedure: Identify the wavelengths of maximum absorbance (λmax). If possible, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.
-
The following diagram illustrates the experimental workflow:
Analysis of the UV-Vis Absorption Spectrum
The UV spectrum of benzophenone in a non-polar solvent like n-heptane shows three distinct bands: a strong band around 204 nm, a second strong band around 248 nm (both attributed to π → π* transitions), and a weak band around 347 nm corresponding to the n → π* transition.[6]
For this compound, we anticipate a similar spectral profile. The acetoxy group in the meta position is not expected to cause a large bathochromic (red) or hypsochromic (blue) shift.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Solvent | Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol-1 cm-1) |
| Cyclohexane | π → π | ~250 | High (~15,000 - 20,000) |
| (non-polar) | n → π | ~345 | Low (~100 - 200) |
| Ethanol | π → π | ~255 | High (~15,000 - 20,000) |
| (polar) | n → π | ~335 | Low (~100 - 200) |
The Influence of Solvent Polarity: Solvatochromism
Solvatochromism describes the change in the position, and sometimes intensity, of a UV-Vis absorption band as the polarity of the solvent is varied. This phenomenon provides valuable insight into the nature of the electronic transition.
-
π → π* Transitions: In the case of benzophenone derivatives, these transitions typically exhibit a small bathochromic shift (shift to longer wavelengths) as solvent polarity increases. This is because the excited state (π*) is generally more polar than the ground state (π) and is therefore stabilized to a greater extent by a polar solvent.[6]
-
n → π* Transitions: These transitions characteristically show a hypsochromic shift (shift to shorter wavelengths) with increasing solvent polarity. The non-bonding electrons in the ground state can interact with polar protic solvents (like ethanol) through hydrogen bonding, which lowers the energy of the ground state. The excited state, where one of these electrons has been promoted, is less able to engage in such strong interactions. This leads to a larger energy gap for the transition and a shift to a shorter wavelength.[6]
The expected solvatochromic shifts for this compound are summarized below:
Conclusion
The UV-Vis absorption spectrum of this compound is characterized by strong π → π* transitions at shorter wavelengths and a weak n → π* transition at a longer wavelength. This technical guide has provided a theoretical basis for these electronic transitions, a detailed experimental protocol for their measurement, and an analysis of the expected spectral features. The phenomenon of solvatochromism, particularly the hypsochromic shift of the n → π* band in polar solvents, serves as a key diagnostic feature for identifying this transition. A thorough understanding of these spectroscopic properties is essential for the effective application of this compound in scientific research and industrial development.
References
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Elenewski, J. E., & Hackett, J. C. (2013). Solvatochromism and the solvation structure of benzophenone. The Journal of Chemical Physics, 138(22), 224308. [Link]
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Habibi-Khorassani, S. M., Maghsoodlou, M. T., Shahraki, M., & Mousavi, S. R. (2020). The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of water and ethanol (50 : 50). ResearchGate. [Link]
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Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences, 90(4), 727-733. [Link]
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MDPI. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(1), 424. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Acetylbenzophenone. PubChem. [Link]
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Wikipedia. (n.d.). Molecular electronic transition. [Link]
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Chemistry LibreTexts. (2023). 3.3: Electronic Transitions. [Link]
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Quora. (n.d.). Which solvent is best for the UV vis spectrum, and why? [Link]
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ResearchGate. (n.d.). UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol) recorded in the course of 0–3 h irradiation (mercury lamp). [Link]
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IOSR Journal. (2020). UV-Visible Absorption spectroscopy and Z-scan analysis. [Link]
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Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
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A Technical Guide to the Photochemical Properties of Benzophenone Derivatives
Introduction: The Enduring Significance of the Benzophenone Chromophore
Benzophenone and its derivatives are a cornerstone of organic photochemistry, serving as indispensable tools in a vast array of scientific and industrial applications, from photoinitiators in polymer curing to photosensitizers in drug development and photodynamic therapy.[1][2] Their utility is fundamentally rooted in a unique and highly efficient set of photochemical properties. This technical guide provides an in-depth exploration of these properties, offering both foundational principles and practical, field-proven experimental methodologies for their characterization. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for robust and reproducible results.
I. Core Photophysical Principles: The Journey from Light Absorption to a Reactive Triplet State
The photochemistry of benzophenone is dominated by the electronic transitions within its carbonyl group and associated phenyl rings.[2] Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). The defining characteristic of benzophenone is its exceptionally efficient intersystem crossing (ISC), a process where the molecule transitions from the singlet excited state to a triplet excited state (T₁), with a quantum yield approaching unity.[2][3][4] This high efficiency is attributed to the small energy gap between the S₁(n,π) state and a higher-lying triplet state, T₂(π,π), which facilitates a rapid transition, a principle known as El-Sayed's rule.[2] The long-lived T₁(n,π*) state is the primary photoactive species responsible for the rich photochemistry of benzophenone derivatives.[2][5]
UV/Visible Absorption: The Initial Photon Capture
The journey begins with the absorption of a photon. Benzophenone derivatives typically exhibit strong absorption in the UV region of the electromagnetic spectrum.[6][7] The primary absorption band of interest for many photochemical applications is the n→π* transition of the carbonyl group, which is formally forbidden but observable. This transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.[2] The position (λ_max) and intensity (molar extinction coefficient, ε) of this absorption band can be significantly influenced by the solvent and the nature of substituents on the phenyl rings.[6][8]
Intersystem Crossing (ISC): The Gateway to Reactivity
Following excitation to the singlet state, benzophenones undergo extremely rapid and efficient intersystem crossing to the triplet state.[9][10] The quantum yield for this process (Φ_isc) is nearly 1 for the parent benzophenone.[3][4] This near-perfect efficiency is a key reason for their widespread use as triplet photosensitizers. The ISC rate can be influenced by factors such as solvent polarity and hydrogen bonding interactions.[11]
Caption: Jablonski diagram illustrating the key photophysical processes in benzophenone.
II. The Reactive Triplet State: A Diradical at Heart
The lowest triplet state (T₁) of benzophenone has a diradical character, with one unpaired electron localized on the carbonyl oxygen and the other delocalized over the π-system.[10][12] This electronic configuration is the origin of its high reactivity, enabling it to participate in a variety of photochemical reactions. The two most prominent reactions are hydrogen abstraction and [2+2] photocycloaddition (the Paternò-Büchi reaction).
Hydrogen Abstraction: The Formation of Ketyl Radicals
In the presence of a suitable hydrogen donor, the triplet-state benzophenone can abstract a hydrogen atom, leading to the formation of a benzophenone ketyl radical.[10][13][14] This is a cornerstone reaction in many applications, including photopolymerization and the study of radical chemistry. The efficiency of hydrogen abstraction is dependent on the nature of the C-H bond in the donor molecule and the solvent environment.[14][15]
Caption: Mechanism of hydrogen abstraction by triplet benzophenone.
The Paternò-Büchi Reaction: [2+2] Photocycloaddition
The Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an excited carbonyl compound with a ground-state alkene to form an oxetane.[16] This reaction is a powerful tool in organic synthesis for the construction of four-membered rings.[16] The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by the electronic and steric properties of both the benzophenone derivative and the alkene.[16][17]
Caption: Mechanism of the Paternò-Büchi reaction.
III. The Influence of Substituents: Tailoring Photochemical Properties
The photochemical and photophysical properties of benzophenone can be finely tuned by introducing substituents onto the phenyl rings.[1][18] These substituents can alter:
-
UV/Vis Absorption: Electron-donating groups can cause a bathochromic (red) shift in the absorption spectrum, while electron-withdrawing groups can lead to a hypsochromic (blue) shift.[6]
-
Triplet State Energy and Reactivity: Substituents can modify the energy of the triplet state and influence the rate and selectivity of hydrogen abstraction and Paternò-Büchi reactions.[18] For instance, hydroxyl or amino groups at the 2- or 3-position can abolish phototoxicity, whereas a hydroxyl group at the 4-position may only reduce it.[19]
-
Intersystem Crossing Rate: While the ISC quantum yield is generally high for most benzophenone derivatives, substituents can have subtle effects on the rate of this process.[20]
IV. Experimental Characterization: Protocols and Methodologies
A thorough understanding of the photochemical properties of benzophenone derivatives requires a suite of spectroscopic and kinetic techniques.
UV/Visible Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λ_max) and the molar extinction coefficient (ε).
Protocol:
-
Prepare a series of solutions of the benzophenone derivative in the desired solvent at known concentrations.
-
Record the absorption spectrum of each solution using a UV/Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).[1]
-
Identify the λ_max from the spectra.
-
Calculate ε using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max, c is the concentration in mol/L, and l is the path length in cm.[1]
Nanosecond Laser Flash Photolysis (LFP)
Objective: To directly observe the transient triplet state and determine its lifetime (τ_T) and triplet quantum yield (Φ_T).[20]
Protocol:
-
Prepare a solution of the benzophenone derivative in a suitable solvent and deoxygenate it by bubbling with an inert gas (e.g., nitrogen or argon).
-
Excite the sample with a short laser pulse at a wavelength where the compound absorbs.
-
Monitor the change in absorbance at a wavelength corresponding to the triplet-triplet absorption of the benzophenone derivative as a function of time.[21]
-
The decay of the transient absorption signal is fitted to an exponential function to determine the triplet lifetime.
-
The triplet quantum yield can be determined by comparing the maximum transient absorbance of the sample to that of a well-characterized standard (e.g., benzophenone in benzene, Φ_T ≈ 1).[20]
Phosphorescence Spectroscopy
Objective: To determine the energy of the triplet state (E_T) and the phosphorescence lifetime (τ_p).
Protocol:
-
Dissolve the benzophenone derivative in a solvent that forms a rigid glass at low temperatures (e.g., a 4:1 ethanol/methanol mixture).
-
Cool the sample to 77 K in a liquid nitrogen dewar.[1]
-
Excite the sample with UV light.
-
Record the emission spectrum after a short delay to exclude fluorescence. The highest energy peak in the phosphorescence spectrum corresponds to the 0-0 transition and provides the triplet state energy.
-
To measure the phosphorescence lifetime, record the decay of the phosphorescence intensity over time after the excitation source is turned off.[1]
V. Data Presentation: A Comparative Overview
The following table summarizes key photophysical data for a selection of substituted benzophenones. These parameters are crucial for understanding their behavior upon photoexcitation.[1]
| Compound | Substituent(s) | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | Φ_isc | λ_p (nm) | τ_p (ms) |
| Benzophenone | Unsubstituted | Acetonitrile | 252 | 18,600 | ~1 | 412 | 5.2 |
| 4-Hydroxybenzophenone | 4-OH | Ethanol | 288 | 15,000 | - | 420 | 0.1 |
| 4-Methoxybenzophenone | 4-OCH₃ | Cyclohexane | 286 | 21,000 | - | 390 | - |
| 4,4'-Dichlorobenzophenone | 4,4'-di-Cl | Cyclohexane | 265 | 25,000 | - | 415 | 0.8 |
VI. Applications in Research and Development
The unique photochemical properties of benzophenone derivatives have led to their widespread use in diverse fields:
-
Photoinitiators: In UV curing of coatings, inks, and adhesives, the ketyl radicals generated from hydrogen abstraction initiate polymerization.[22]
-
Photosensitizers: They are used to initiate photochemical reactions by transferring the energy from their triplet state to another molecule.[4][22] This is particularly useful in organic synthesis and photodynamic therapy.[5][23]
-
Photophysical Probes: Benzophenones are employed to study and map peptide-protein interactions.[10]
-
Drug Development: The benzophenone chromophore is present in several photosensitizing drugs, and understanding its photochemistry is crucial for assessing phototoxicity.[24]
VII. Conclusion
This technical guide has provided a comprehensive overview of the core photochemical properties of benzophenone derivatives, from the fundamental principles of light absorption and intersystem crossing to their primary photochemical reactions and the influence of substituents. The detailed experimental protocols and comparative data offer researchers, scientists, and drug development professionals a robust framework for understanding and utilizing these versatile molecules. The ability to precisely tune their photochemical behavior through synthetic modification ensures that benzophenone derivatives will remain at the forefront of innovation in photochemistry and its applications for the foreseeable future.
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introduction to photoremovable protecting groups
< An In-depth Technical Guide to Photoremovable Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Photoremovable protecting groups (PPGs), also known as photocages, are indispensable tools in chemistry and biology, enabling precise spatiotemporal control over the release of bioactive molecules.[1][2] This guide provides a comprehensive overview of the core principles, mechanistic intricacies, and practical applications of PPGs. We will delve into the major classes of PPGs, including those based on o-nitrobenzyl, coumarin, and quinoline scaffolds, and provide detailed experimental protocols for their use. Furthermore, this guide will equip researchers with the knowledge to select the optimal PPG for their specific application by presenting a comparative analysis of their key photophysical and photochemical properties.
The Genesis and Guiding Principles of Photoremovable Protecting Groups
The ability to initiate a chemical reaction or release a bioactive compound at a specific time and location is a long-standing goal in many scientific disciplines. Light, as an external stimulus, offers an unparalleled level of precision.[2] Photoremovable protecting groups are moieties that can be cleaved from a molecule of interest upon irradiation with light of a specific wavelength.[3] This "uncaging" process liberates the active molecule, allowing for its function to be studied or utilized with high temporal and spatial resolution.[1][4]
The ideal PPG should possess a set of key characteristics:
-
Stability: The PPG must be stable under various chemical conditions and in the absence of light to prevent premature release of the protected molecule.[1][5]
-
Efficient Cleavage: Upon irradiation, the PPG should be removed with a high quantum yield (Φu), which represents the efficiency of the photochemical reaction.[2][5]
-
Wavelength Specificity: The PPG should absorb light at a wavelength that is minimally absorbed by the biological system to avoid photodamage.[5] Ideally, this is in the near-UV to visible range (>300 nm).[3][5]
-
Inert Byproducts: The photolysis byproducts should be non-toxic and should not interfere with the biological system under investigation.[1][5]
-
Aqueous Solubility: For biological applications, both the caged compound and the PPG byproducts should be soluble in aqueous media.[2][3]
A Deeper Look into the Major Classes of Photoremovable Protecting Groups
Several classes of PPGs have been developed, each with its own unique set of properties and applications. Here, we explore the most prominent classes.
The Workhorse: o-Nitrobenzyl-Based Protecting Groups
The o-nitrobenzyl (ONB) group is one of the most widely used PPGs.[1][5] Its popularity stems from its synthetic accessibility and well-understood photochemical mechanism.[1][5]
Mechanism of Deprotection: The photodeprotection of ONB-caged compounds is generally understood to proceed through a Norrish Type II-like mechanism.[3] Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon to form an aci-nitro intermediate.[3][6] This intermediate then undergoes a rearrangement and subsequent cleavage to release the protected molecule and form an o-nitrosobenzaldehyde byproduct.[1][5]
Workflow for o-Nitrobenzyl Deprotection:
Caption: A generalized workflow for the photodeprotection of o-nitrobenzyl-caged compounds.
Experimental Protocol: Photorelease of a Carboxylic Acid from an o-Nitrobenzyl Ester
-
Sample Preparation: Dissolve the o-nitrobenzyl-protected carboxylic acid in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mM.
-
Irradiation Setup: Place the sample in a quartz cuvette. Use a UV lamp with a peak emission around 365 nm. A filter solution (e.g., CuSO4) can be used to avoid shorter, more damaging wavelengths.[7]
-
Photolysis: Irradiate the sample for a predetermined amount of time (e.g., 30 minutes to 3.5 hours), monitoring the reaction progress by TLC or HPLC.[7]
-
Work-up and Analysis: After irradiation, remove the solvent under reduced pressure. The released carboxylic acid and the o-nitrosobenzaldehyde byproduct can be separated and quantified by chromatography.
Advantages and Disadvantages: A significant advantage of ONB groups is their versatility in protecting a wide range of functional groups.[6] However, their absorption maxima are typically in the UV region, which can be damaging to biological samples.[8] Furthermore, the o-nitroso byproduct can be reactive and may interfere with the system under study.[5][9]
The Efficient Alternative: Coumarin-Based Protecting Groups
Coumarin-based PPGs have emerged as a powerful alternative to o-nitrobenzyl groups, offering several advantages, particularly for biological applications.[9]
Mechanism of Deprotection: The photolysis of coumarin-based PPGs typically proceeds from the excited singlet state and involves a heterolytic cleavage of the bond to the leaving group. This process is often very rapid, occurring on the nanosecond timescale.[9]
Key Features:
-
Longer Wavelength Absorption: Many coumarin derivatives absorb light in the near-UV to visible range (350-450 nm), reducing the potential for photodamage to cells and tissues.[4][9]
-
High Quantum Yields: Coumarin-based PPGs often exhibit high quantum yields, leading to efficient photorelease.[10]
-
Fluorescent Byproducts: The coumarin byproduct is often fluorescent, which can be used to monitor the progress of the uncaging reaction.[10]
Experimental Protocol: Photorelease of an Amine from a Coumarin Carbamate
-
Sample Preparation: Dissolve the coumarin-caged amine in an aqueous buffer (e.g., PBS) to a final concentration of 10-100 µM.
-
Irradiation Source: Use a light source with an appropriate wavelength for the specific coumarin derivative (e.g., 405 nm laser or a filtered mercury lamp).
-
Photolysis: Irradiate the sample while monitoring the increase in fluorescence of the coumarin byproduct or by analyzing the appearance of the free amine by HPLC.
-
Quantification: The amount of released amine can be quantified by comparing the fluorescence intensity to a standard curve or by integrating the peak area in the HPLC chromatogram.
The Tunable Platform: Quinoline-Based Protecting Groups
Quinoline-based PPGs offer a high degree of tunability, allowing for the optimization of their photochemical properties for specific applications, including two-photon excitation.[11][12][13]
Structure-Property Relationships: The photochemical properties of quinoline PPGs can be significantly altered by introducing different substituents on the quinoline ring.[13] For instance, electron-donating groups can red-shift the absorption maximum and enhance the two-photon absorption cross-section.[11]
Two-Photon Uncaging: Many quinoline-based PPGs are efficient two-photon absorbers.[11][14] Two-photon excitation (2PE) utilizes near-infrared (NIR) light, which offers deeper tissue penetration and reduced scattering, making it ideal for in vivo applications.[15][16] The efficiency of two-photon uncaging is characterized by the two-photon uncaging action cross-section (δu), which is the product of the two-photon absorption cross-section (δa) and the quantum yield of uncaging (Φu).[15][17]
Mechanism of Two-Photon Excitation:
Caption: Simplified Jablonski diagram illustrating the principle of two-photon excitation for uncaging.
Comparative Analysis of Photoremovable Protecting Groups
The choice of a PPG depends critically on the specific requirements of the experiment. The following table summarizes the key properties of the major PPG classes.
| Property | o-Nitrobenzyl | Coumarin | Quinoline |
| Typical λmax (nm) | 280-350 | 350-450 | 320-400 |
| Quantum Yield (Φu) | 0.01 - 0.5 | 0.1 - 0.9 | 0.1 - 0.9 |
| Release Rate | Microseconds to milliseconds | Nanoseconds to microseconds | Nanoseconds to microseconds |
| Two-Photon Cross-Section (δu) | Low | Moderate to High | Moderate to Very High |
| Byproducts | Potentially reactive nitroso compounds | Often fluorescent and less reactive | Generally less reactive |
| Key Advantage | Versatility and well-established chemistry | High efficiency and longer wavelength absorption | Tunability and excellent for two-photon applications |
Advanced Applications and Future Directions
The field of photoremovable protecting groups is continuously evolving, with new PPGs being developed to address specific challenges.
-
Orthogonal Deprotection: By using PPGs with distinct absorption spectra, it is possible to selectively release different molecules in the same system by using different wavelengths of light.[2][18]
-
Theranostics: PPGs are being integrated into theranostic systems, where the release of a therapeutic agent can be monitored by a change in fluorescence.[2]
-
Drug Delivery: Light-triggered drug delivery using PPGs offers the potential for highly targeted therapies with reduced side effects.[2][12]
The development of PPGs that can be activated by even longer wavelengths of light (in the red or near-infrared region) remains a key area of research. This would allow for even deeper tissue penetration and further minimize phototoxicity, opening up new possibilities for in vivo studies and clinical applications.
Conclusion
Photoremovable protecting groups are a cornerstone of modern chemical biology and drug development, providing an unparalleled level of control over molecular function. By understanding the fundamental principles, mechanisms, and practical considerations outlined in this guide, researchers can effectively harness the power of light to unravel complex biological processes and design novel therapeutic strategies. The continued innovation in this field promises to deliver even more sophisticated tools for the precise manipulation of biological systems.
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Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
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Anderson, H. L., et al. (2015). Two-photon sensitive protecting groups operating via intramolecular electron transfer: uncaging of GABA and tryptophan. PubMed Central. [Link]
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Dore, T. M., et al. (2020). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry, 85(2), 726–744. [Link]
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Givens, R. S., & Rubina, M. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 11(3), 478–490. [Link]
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Deiters, A. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]
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Ma, N., et al. (2020). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. ResearchGate. [Link]
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Dore, T. M., et al. (2009). Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. The Journal of Organic Chemistry, 74(23), 9099–9108. [Link]
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Ellis-Davies, G. C. R. (2013). Spectral Evolution of a Photochemical Protecting Group for Orthogonal Two-Color Uncaging with Visible Light. Journal of the American Chemical Society. [Link]
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Givens, R. S. (Ed.). (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]
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Jullien, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem, 7(7), 1481–1486. [Link]
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The Acetoxy Group as a Modulator and Internal Reactant in Benzophenone Photochemistry
An In-Depth Technical Guide
Executive Summary: This technical guide provides an in-depth analysis of the multifaceted role of the acetoxy group in the photochemistry of benzophenone. Benzophenone is a cornerstone of organic photochemistry, renowned for its efficient population of a reactive triplet state upon UV excitation. The introduction of an acetoxy substituent fundamentally alters its behavior by exerting electronic and steric perturbations and by introducing a new, intramolecular reaction pathway. This document explores the impact of the acetoxy group on the core photophysical properties of the benzophenone chromophore, details its influence on canonical photochemical reactions such as photoreduction and photosensitization, and provides a focused examination of the synthetically useful Norrish Type II reaction, wherein the acetoxy group acts as an internal hydrogen source to facilitate photocleavage. Detailed experimental protocols for studying these phenomena are provided, alongside mechanistic diagrams, to offer a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.
Foundations of Benzophenone Photochemistry
The photochemical behavior of benzophenone is dominated by the electronics of its carbonyl group. Upon absorption of ultraviolet (UV) light (typically ~330-360 nm), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). This initial excitation corresponds to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (an n→π* transition).[1]
A defining characteristic of benzophenone is its exceptionally efficient intersystem crossing (ISC) from the S₁ state to a triplet excited state (T₁), with a quantum yield approaching unity.[1] This high efficiency is due to the small energy gap and favorable orbital overlap between the S₁(n,π) state and a nearby T₂(π,π) state, which facilitates the spin-forbidden transition. The molecule then rapidly relaxes to the lowest triplet state, T₁(n,π). This long-lived T₁(n,π) state is the primary photoactive species in most benzophenone chemistry, behaving like an electrophilic radical centered on the carbonyl oxygen.[1][2]
Figure 1: Jablonski diagram illustrating the primary photophysical pathways for benzophenone upon UV excitation, leading to the highly efficient population of the reactive T₁(n,π*) triplet state.
The Acetoxy Group: An Electronic and Steric Perturbation
Introducing an acetoxy (-OAc) substituent to one of the phenyl rings modifies the electronic landscape of the benzophenone chromophore. The effect is twofold:
-
Inductive Effect: The ester carbonyl group is electron-withdrawing, pulling electron density from the phenyl ring via the sigma bonds.
-
Resonance Effect: The lone pair on the ester oxygen can donate electron density into the aromatic π-system.
The net electronic effect depends on the substituent's position (ortho, meta, or para). In the para position, the resonance effect can donate electron density to the benzophenone system, potentially raising the energy of the π* orbital. This can influence the relative energies of the n,π* and π,π* triplet states. Substituents that introduce more π,π* character into the lowest triplet state can decrease the efficiency of hydrogen abstraction reactions.[2][3]
Impact on Photophysical Properties
Substituents directly impact the observable photophysical properties of benzophenone.[4] The acetoxy group can cause shifts in the absorption maxima (λ_max) and changes in molar extinction coefficients (ε).[5] More critically, it can alter the energy and lifetime of the reactive triplet state. While specific data for acetoxybenzophenone is sparse in readily available literature, the general effects of substituents can be summarized for comparative purposes.
Table 1: Comparison of Benzophenone Photophysical Properties to a Representative Substituted Derivative
| Property | Benzophenone (Unsubstituted) | 4,4'-Dimethoxybenzophenone | Role of Acetoxy Group (Anticipated) |
|---|---|---|---|
| λ_abs (nm) in Acetonitrile | ~337 | ~345 | Expected to cause a slight red or blue shift depending on position and solvent polarity. |
| Triplet Energy (E_T, kcal/mol) | ~69 | ~69 (but π,π* character) | Can subtly alter E_T and, more importantly, the n,π* vs. π,π* character. |
| Intersystem Crossing (Φ_isc) | ~1.0 | ~1.0 | Generally remains highly efficient for most benzophenone derivatives.[5] |
| Phosphorescence Lifetime (τ_p, s) | ~5 x 10⁻³ (at 77K) | ~2 x 10⁻⁴ (at 77K) | Changes in triplet state character (e.g., more π,π*) typically shorten the lifetime. |
Data for substituted benzophenone is illustrative of general substituent effects and sourced from compilations.[2][3][5]
Modulation of Photochemical Reaction Pathways
The primary influence of the acetoxy group is on the reactivity of the triplet state, both in intermolecular and intramolecular contexts.
Intermolecular Hydrogen Abstraction (Photoreduction)
The hallmark reaction of the benzophenone triplet state is the abstraction of a hydrogen atom from a suitable donor (e.g., an alcohol) to form a ketyl radical.[6][7][8] The efficiency of this reaction depends on the electrophilicity of the n-orbital on the carbonyl oxygen.
An acetoxy group, particularly at the para position, can donate electron density into the system, slightly reducing the electrophilicity of the carbonyl oxygen and potentially lowering the rate of hydrogen abstraction compared to unsubstituted benzophenone.[2][3]
Intramolecular Hydrogen Abstraction (Norrish Type II Reaction)
This pathway becomes dominant and synthetically valuable when the acetoxy group is positioned such that its methyl hydrogens are accessible to the excited carbonyl. For an acetoxy group at the ortho position of a benzophenone derivative, the methyl hydrogens are in a γ-position relative to the carbonyl carbon.
The Norrish Type II reaction is an intramolecular process involving the abstraction of this γ-hydrogen by the triplet-state carbonyl oxygen.[9][10] This generates a 1,4-biradical intermediate, which then undergoes cleavage of the central C-C bond. The net result is the photocleavage of the ester, releasing acetic acid and forming a new product, often a benzofuranone derivative. This makes the acetoxy group a photolabile protecting group.
Figure 2: Mechanism of the Norrish Type II photoreaction for an ortho-acetoxybenzophenone derivative, leading to efficient photocleavage.
Experimental Methodologies for Investigation
To validate the mechanisms and quantify the efficiency of these photochemical processes, rigorous experimental protocols are required.
Protocol: Steady-State Photolysis and Product Analysis
This protocol is designed to identify the final products of the Norrish Type II photocleavage of an ortho-acetoxybenzophenone.
Objective: To irradiate o-acetoxybenzophenone and identify the photoproducts using NMR spectroscopy.
Materials:
-
o-Acetoxybenzophenone
-
Acetonitrile (spectroscopic grade)
-
NMR tubes (Pyrex or quartz)
-
High-purity Argon or Nitrogen gas
-
Rayonet photoreactor equipped with 350 nm lamps[11]
-
NMR spectrometer
Methodology:
-
Sample Preparation: Prepare a ~10 mM solution of o-acetoxybenzophenone in acetonitrile-d₃. Transfer 0.5 mL into a Pyrex NMR tube.
-
Rationale: Acetonitrile is a relatively inert solvent for photochemical reactions. Using a deuterated solvent allows for direct analysis by ¹H NMR without sample workup.
-
-
Deoxygenation: Deoxygenate the solution by bubbling with argon for 15-20 minutes. Seal the NMR tube with a septum and Parafilm.
-
Rationale: Molecular oxygen is an efficient quencher of triplet states. Its removal is critical to ensure the desired photochemical reaction can proceed with high efficiency.[12]
-
-
Control Sample: Prepare an identical NMR tube that will be kept in the dark to serve as a negative control.
-
Initial Analysis: Acquire a ¹H NMR spectrum of the sample before irradiation to serve as a t=0 reference.
-
Irradiation: Place the sealed NMR tube in the center of the Rayonet photoreactor. Irradiate the sample at room temperature using 350 nm lamps.
-
Rationale: 350 nm is chosen to selectively excite the benzophenone chromophore's n→π* transition without exciting the solvent or many potential products.[6]
-
-
Monitoring: At regular intervals (e.g., 30, 60, 120 minutes), remove the sample and acquire a new ¹H NMR spectrum to monitor the disappearance of the starting material and the appearance of new signals corresponding to the photoproducts.
-
Data Analysis: Compare the spectra over time. The expected products from a Norrish Type II reaction would be xanthone and acetic acid. Identify their characteristic peaks to confirm the reaction pathway.
Protocol: Quantum Yield Determination
The quantum yield (Φ) is the ultimate measure of a photochemical reaction's efficiency. It is the ratio of molecules of product formed to the number of photons absorbed by the reactant.[13][14][15]
Objective: To determine the quantum yield of disappearance of o-acetoxybenzophenone using ferrioxalate actinometry.
Materials:
-
Same as Protocol 5.1, plus:
-
Potassium ferrioxalate (actinometer)
-
1,10-phenanthroline solution
-
Sulfuric acid
-
Buffer solution
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes
Methodology:
-
Actinometer Preparation: Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H₂SO₄. This solution must be handled in the dark.
-
Irradiation Setup: Use a "merry-go-round" apparatus within the photoreactor to ensure the sample and actinometer cuvettes receive identical light flux. Use an optical filter to isolate a narrow band of wavelengths (e.g., 366 nm).
-
Sample Irradiation: Irradiate a ~10⁻⁴ M solution of o-acetoxybenzophenone in acetonitrile for a time sufficient to achieve <10% conversion (to avoid product absorption). Monitor the change in absorbance at the λ_max of the starting material using a UV-Vis spectrophotometer.
-
Actinometer Irradiation: Simultaneously, irradiate an identical cuvette containing the ferrioxalate actinometer solution for the same amount of time.
-
Actinometer Analysis: After irradiation, take a known aliquot of the actinometer solution, add 1,10-phenanthroline solution and buffer. The Fe²⁺ ions produced by the photoreduction of Fe³⁺ will form a colored complex. Measure the absorbance of this complex at 510 nm.
-
Calculation: a. Use the absorbance of the Fe²⁺-phenanthroline complex and its known molar extinction coefficient to calculate the moles of Fe²⁺ formed. b. Using the known quantum yield for ferrioxalate at the irradiation wavelength, calculate the total moles of photons that entered the solution (the light flux). c. From the change in absorbance of the o-acetoxybenzophenone solution, calculate the moles of reactant consumed. d. Calculate the quantum yield using the formula: Φ = (moles of reactant consumed) / (moles of photons absorbed).[13][16]
Figure 3: A typical experimental workflow for a steady-state photolysis experiment with subsequent product analysis by NMR.
Applications in Research and Development
The unique photochemical behavior imparted by the acetoxy group has significant practical applications.
-
Photolabile Protecting Groups (PPGs): The efficient Norrish Type II cleavage makes acetoxy-functionalized benzophenones excellent candidates for PPGs. They can be used to "cage" a carboxylic acid or a phenol, rendering it inactive until released by a pulse of light.[17] This has applications in controlled drug delivery, chemical biology, and the synthesis of light-sensitive materials.
-
Surface Modification: The photocleavage reaction can be used to alter the chemistry of surfaces with high spatial and temporal control, for example, in the fabrication of microarrays or patterned biomaterials.
-
Photoinitiators: While less common than other derivatives, modifying the benzophenone core with groups like acetoxy can fine-tune the absorption properties and reactivity for use as photoinitiators in UV-curing and polymerization processes.[18][19]
Conclusion
The role of the acetoxy group in benzophenone photochemistry is both modulatory and participatory. It electronically perturbs the classic benzophenone chromophore, influencing the rates of intermolecular reactions like photoreduction. More significantly, it can act as an internal reactant, enabling a highly efficient intramolecular Norrish Type II hydrogen abstraction and subsequent cleavage. This predictable photocleavage pathway transforms the substituted benzophenone into a valuable tool for applications requiring the light-induced release of molecules or the modification of materials, demonstrating how a simple functional group can open up a rich and useful domain of photochemistry.
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A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (URL: [Link])
-
Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing). (URL: [Link])
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Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol - Hilaris Publisher. (URL: [Link])
-
2 Benzophenone | PDF | Hydrogen | Chemistry - Scribd. (URL: [Link])
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Norrish reaction - Wikipedia. (URL: [Link])
-
Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments - PubMed. (URL: [Link])
-
Photochemistry of 2-diphenylmethoxyacetophenone. Direct detection of a long-lived enol from a Norrish Type II photoreaction - Photochemical & Photobiological Sciences (RSC Publishing). (URL: [Link])
-
Scheme 1 Possible photoproducts from Norrish Type I and II reactions. - ResearchGate. (URL: [Link])
-
Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. (URL: [Link])
-
SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project - CH 463 & CH 463H (WIC) Department of Chemistry. (URL: [Link])
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Norrish type-2 reaction: Basic concept, Mechanism and Examples - YouTube. (URL: [Link])
-
Photochemistry of Carbonyl Compounds : Norrish Type-II Cleavage & Photoreduction [Part 5] - YouTube. (URL: [Link])
-
Photoreduction of ketones | Benzophenone to benzpinacol | Photochemistry - YouTube. (URL: [Link])
-
On the Mechanism of Intramolecular Sensitization of Photocleavage of the 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group | Request PDF - ResearchGate. (URL: [Link])
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An In-depth Technical Guide to the Discovery and History of Benzophenone Photosensitizers
Introduction
Benzophenone, a simple diarylketone, holds a storied position in the annals of photochemistry. Its journey from an early synthetic curiosity to a cornerstone of modern photosensitization is a narrative of fundamental discovery and broad application. This guide provides an in-depth exploration of the discovery, mechanistic understanding, and enduring impact of benzophenone and its derivatives as photosensitizers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core photochemical principles, historical milestones, and practical applications that have established benzophenone as an indispensable tool in science and technology.
The Dawn of Photochemistry: Early Discovery and Historical Context
The story of benzophenone begins long before its photochemical prowess was understood. It was first synthesized in 1834 by E. Peligot through the distillation of calcium benzoate[1]. However, it was the pioneering work of Italian chemist Giacomo Ciamician at the turn of the 20th century that truly illuminated its potential. Ciamician, often hailed as the "father of organic photochemistry," conducted systematic studies on the chemical effects of light on organic compounds.
In 1900, Ciamician and his collaborator Paul Silber investigated the photoreaction of benzophenone in alcoholic solvents when exposed to sunlight. They correctly identified the product as benzopinacol, the result of a photoreduction and dimerization process. This seminal work was one of the first to demonstrate the synthetic utility of light and laid the groundwork for mechanistic organic photochemistry.
The Heart of the Matter: Unraveling the Photochemical Mechanism
The efficacy of benzophenone as a photosensitizer lies in its unique photophysical properties. A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule. The mechanism for benzophenone is a classic example taught in photochemistry, distinguished by its remarkable efficiency.
Upon absorption of ultraviolet (UV) light (around 250 nm for a π→π* transition and 350 nm for an n→π* transition), a benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁)[2]. The critical step that defines benzophenone's utility is the subsequent, incredibly rapid and efficient process known as intersystem crossing (ISC) . The molecule transitions from the S₁ state to the lowest triplet state (T₁). The quantum yield for this process is nearly 100% (Φ_ISC ≈ 1), meaning almost every excited singlet molecule converts to a triplet[3][4].
This triplet state is the key reactive intermediate. It has a diradical character, with two unpaired electrons of parallel spin, and a significantly longer lifetime than the singlet state, allowing it to participate in intermolecular reactions[4].
The primary reaction of the triplet benzophenone is hydrogen abstraction . The electrophilic oxygen atom of the triplet state can abstract a hydrogen atom from a suitable donor molecule (R-H), such as a solvent or a polymer chain, to form a benzophenone ketyl radical and a substrate radical (R•)[5][6].
These newly formed radicals can then undergo a variety of subsequent reactions, such as dimerization (as in benzopinacol formation), cross-linking, or reaction with oxygen[5].
Key Photophysical Properties
| Property | Value | Reference(s) |
| Absorption Maxima (λ_max) | ~250 nm (π→π), ~350 nm (n→π) | [2] |
| Intersystem Crossing (ISC) Quantum Yield (Φ_ISC) | ~1.0 | [3] |
| Triplet Energy (E_T) | ~290 kJ/mol (69 kcal/mol) | [3] |
| Triplet Lifetime (τ_T) | μs - ms range (solvent dependent) | [7] |
A Versatile Tool: The Evolution of Applications
The high efficiency of triplet formation and its hydrogen abstraction capability have made benzophenone a versatile photosensitizer across numerous scientific and industrial domains.
Organic Synthesis
-
Photoreduction and Dimerization: The classic photoreduction in isopropanol to yield benzopinacol is a staple of undergraduate organic chemistry labs, perfectly demonstrating the principles of photochemical reactions[8].
-
Paternò–Büchi Reaction: Benzophenone is a classic sensitizer for the [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. This reaction is a powerful tool for constructing four-membered rings in complex molecule synthesis[9][10][11].
-
Energy Transfer: The high triplet energy of benzophenone allows it to act as an energy transfer sensitizer, exciting other molecules to their triplet states to induce reactions that are otherwise difficult to achieve[3][12].
Polymer Chemistry
Benzophenone and its derivatives are widely used as Type II photoinitiators in the polymer industry, particularly for UV curing applications[13][14]. When blended with a polymer, UV irradiation generates the benzophenone triplet state, which then abstracts a hydrogen atom from the polymer backbone. The resulting polymer radicals can then combine, leading to cross-linking . This process is fundamental to:
-
UV Curing of Coatings and Inks: Creating durable, solvent-resistant films.
-
Hydrogel Formation: Cross-linking hydrophilic polymers for biomedical applications[2].
-
Surface Grafting and Modification: Covalently attaching polymer chains to surfaces to alter their properties (e.g., biocompatibility, wettability)[2][15].
Photobiology and Drug Development
The ability of benzophenone to initiate radical reactions has been harnessed to probe biological systems and has implications for drug safety.
-
Photophysical Probes: Benzophenone-containing unnatural amino acids, like p-benzoyl-L-phenylalanine (pBpa), can be genetically incorporated into proteins. Upon UV irradiation, they cross-link to interacting proteins or DNA, allowing scientists to map molecular interactions within living cells[16][17][18].
-
Photosensitized DNA Damage: Benzophenone can induce DNA damage through several mechanisms, including triplet-triplet energy transfer to nucleobases (especially thymine) or by generating reactive oxygen species[3][19][20]. This property is crucial in assessing the phototoxicity of drugs containing the benzophenone chromophore.
-
Sunscreens and Phototoxicity: Substituted benzophenones like oxybenzone are used as UV filters in sunscreens. However, their potential to act as photosensitizers and generate radicals is an area of ongoing research and safety evaluation[21].
In the Laboratory: A Validated Protocol
The following section provides a detailed, self-validating protocol for the classic photosensitized synthesis of benzopinacol from benzophenone. This experiment serves as an excellent practical introduction to the principles discussed.
Experimental Protocol: Photochemical Synthesis of Benzopinacol
Objective: To synthesize benzopinacol from benzophenone via a photochemical radical reaction using 2-propanol as both a solvent and hydrogen donor.
Materials and Reagents:
-
Benzophenone (2.0 g)
-
2-Propanol (Isopropyl alcohol, ~20 mL)
-
Glacial Acetic Acid (1 drop)
-
20-25 mL Vial or Test Tube with a secure cap
-
Parafilm
-
Warm water bath
-
Büchner funnel and filter flask
-
Filter paper
Safety Precautions:
-
Wear safety goggles at all times.
-
2-Propanol is flammable; keep away from ignition sources.
-
Handle glacial acetic acid in a fume hood.
-
Do not conduct the reaction in a sealed container that could build pressure upon warming.
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Methodological & Application
Application Notes & Protocols: Leveraging 3-Acetoxybenzophenone for Free-Radical Photopolymerization
Introduction: The Role of 3-Acetoxybenzophenone in Photopolymerization
Photopolymerization, or UV curing, has become an indispensable technology across diverse scientific fields, including coatings, adhesives, 3D printing, and biomedical applications.[1][2][3] The process relies on photoinitiators, compounds that absorb light energy to generate reactive species that initiate polymerization.[4][5][6]
This compound, a derivative of benzophenone, is a highly effective Type II photoinitiator.[3][7][8] Unlike Type I initiators that undergo direct cleavage upon irradiation, Type II initiators operate through a bimolecular mechanism, requiring a synergist or co-initiator to produce the initiating free radicals.[7][9][10] This characteristic offers unique control over the initiation process and makes this compound a versatile tool for researchers and developers.
This guide provides a comprehensive overview of the mechanism, key operational parameters, and detailed protocols for utilizing this compound in free-radical polymerization.
Mechanism of Action: A Norrish Type II Pathway
This compound functions as a classic Norrish Type II photoinitiator. The initiation process is not a simple unimolecular fragmentation but a multi-step reaction involving a hydrogen donor.
The key steps are:
-
Photoexcitation: Upon absorption of UV radiation (typically in the 250-420 nm range), the benzophenone moiety of the molecule transitions from its ground state (S₀) to an excited singlet state (S₁), and then rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).[4][5]
-
Hydrogen Abstraction: The excited triplet state of this compound is a potent diradical. It actively abstracts a hydrogen atom from a suitable donor molecule, known as a co-initiator or synergist (often a tertiary amine).[3][7][10]
-
Radical Generation: This hydrogen abstraction event generates two radicals: a ketyl radical from the this compound and a highly reactive alkylamino radical from the co-initiator.[7][10]
-
Initiation of Polymerization: The alkylamino radical is typically the primary species that initiates the polymerization by attacking the double bond of a monomer (e.g., an acrylate), starting the propagation of the polymer chain.[10][11]
This bimolecular mechanism is advantageous because it is less susceptible to oxygen inhibition compared to some Type I systems, as the co-initiator can help consume dissolved oxygen.[9]
Key Parameters for Successful Polymerization
Optimizing the polymerization process requires careful consideration of several interconnected variables. The efficiency of initiation and the properties of the final polymer are highly dependent on the formulation and reaction conditions.
| Parameter | Typical Range | Rationale & Causality |
| This compound Conc. | 0.1 - 5.0 wt% | Concentration must be sufficient to absorb the incident light. Too high a concentration can lead to "inner filter" effects, where most light is absorbed at the surface, causing incomplete curing in thicker samples.[12] |
| Co-initiator Type & Conc. | 1.0 - 10.0 wt% | Tertiary amines (e.g., Triethylamine, N-methyldiethanolamine) are common hydrogen donors.[2] The concentration directly impacts the rate of radical generation; higher concentrations can increase the polymerization rate.[2] |
| Monomer Selection | (Application-dependent) | Acrylates and methacrylates are the most common choices for free-radical photopolymerization due to their high reactivity.[3][13] The functionality of the monomer (mono-, di-, tri-functional) will determine if the final polymer is linear or cross-linked. |
| Light Source & Wavelength | UV-A (315-400 nm) | The emission spectrum of the light source must overlap with the absorption spectrum of the photoinitiator.[12] Medium-pressure mercury lamps or UV-LEDs (e.g., 365 nm, 395 nm) are commonly used. |
| Light Intensity (Irradiance) | 10 - 1000 mW/cm² | Higher intensity generally leads to faster cure speeds but can also increase shrinkage and stress in the polymer. |
| Atmosphere | Inert (e.g., N₂) | Oxygen is a potent inhibitor of free-radical polymerization as it scavenges radicals to form non-reactive peroxy radicals. Purging the system with an inert gas like nitrogen or argon is critical for achieving optimal cure, especially for thin films.[9] |
Experimental Protocols
The following protocols provide a general framework for conducting photopolymerization using this compound. Researchers should adapt concentrations and conditions based on their specific monomers and application requirements.
Protocol 1: Bulk Photopolymerization of an Acrylate Monomer
This protocol is suitable for creating a solid, cross-linked polymer sample.
Materials:
-
Trimethylolpropane triacrylate (TMPTMA) or other suitable acrylate monomer.
-
This compound (Photoinitiator).
-
N-Methyldiethanolamine (MDEA) or Triethylamine (TEA) (Co-initiator).
-
Solvent (if needed for viscosity reduction, e.g., Acetone).
-
Glass slides or a silicone mold.
-
Nitrogen or Argon source.
-
UV Curing System (e.g., medium-pressure mercury lamp or 365 nm LED).
Methodology:
-
Preparation of the Formulation:
-
In a small, amber glass vial, weigh the desired amount of the acrylate monomer.
-
Add the this compound (e.g., 2 wt%) and the co-initiator (e.g., 4 wt%).
-
If the mixture is too viscous, a minimal amount of a volatile solvent like acetone can be added.
-
Mix thoroughly using a vortex mixer or magnetic stirrer until all components are fully dissolved. Protect the solution from ambient light.
-
-
Sample Preparation:
-
Place a defined volume of the formulation onto a clean glass slide or into a silicone mold of desired dimensions.
-
-
Inerting the Environment:
-
Place the sample inside the UV curing chamber.
-
Purge the chamber with nitrogen or argon for 5-10 minutes to displace oxygen. This is a critical step to prevent oxygen inhibition.
-
-
UV Curing:
-
Expose the sample to UV radiation. The exposure time will depend on the light intensity, sample thickness, and formulation reactivity (typically ranging from 30 seconds to several minutes).
-
Monitor the sample for solidification. The sample is considered cured when it is tack-free and solid.
-
-
Post-Cure and Isolation:
-
Turn off the UV source and stop the inert gas flow.
-
Remove the cured polymer from the mold or slide.
-
If a solvent was used, allow it to fully evaporate in a fume hood. A post-cure bake at a moderate temperature (e.g., 60-80°C) can sometimes improve final properties.
-
Sources
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Application Notes and Protocols for 3-Acetoxybenzophenone in Organic Synthesis
Foreword: Unveiling the Synthetic Potential of 3-Acetoxybenzophenone
To the discerning researcher, scientist, and drug development professional, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic campaign. This compound, a seemingly unassuming derivative of the ubiquitous benzophenone scaffold, presents itself as a molecule of latent potential. Its true value lies not in its direct biological activity, but in its strategic utility as a versatile building block and a precursor to a variety of functionalized diaryl ketones. The presence of the acetoxy group provides a synthetic handle that can be strategically manipulated, offering a pathway to more complex and biologically relevant structures.
This guide eschews a rigid, templated approach. Instead, it is structured to provide a narrative of scientific utility, delving into the practical applications of this compound with an emphasis on the underlying chemical principles. We will explore its role as a protected precursor to 3-hydroxybenzophenone, its application in the synthesis of kinase inhibitor scaffolds, and its potential in photochemical transformations. Each section is designed to be a self-contained protocol, grounded in established chemical literature and augmented with insights born from practical experience.
Section 1: Core Properties and Strategic Considerations
This compound (CAS: 13324-18-0) is a crystalline solid with the molecular formula C₁₅H₁₂O₃.[1] Its structure features a central benzophenone core, with an acetoxy group at the meta-position of one of the phenyl rings. This acetoxy group is the key to its synthetic versatility, serving as a protecting group for the more reactive hydroxyl functionality.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 240.25 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 78-81 °C | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |
The decision to employ this compound over 3-hydroxybenzophenone in a synthetic sequence is often driven by the need to mask the phenolic hydroxyl group. This is particularly crucial in reactions where the free hydroxyl could interfere with the desired transformation, such as in Grignard reactions, or reactions involving strong bases or electrophiles. The acetoxy group is relatively stable under neutral and mildly acidic conditions but can be readily cleaved under basic or strongly acidic conditions, providing a convenient deprotection strategy.
Section 2: Application as a Precursor to 3-Hydroxybenzophenone
One of the most fundamental applications of this compound is as a stable, easily handled precursor to 3-hydroxybenzophenone. The latter is a valuable intermediate in the synthesis of a wide range of biologically active compounds, including anti-inflammatory agents and kinase inhibitors.[2][3]
Protocol 1: Hydrolysis of this compound to 3-Hydroxybenzophenone
This protocol details the base-catalyzed hydrolysis of the acetate ester to unveil the phenolic hydroxyl group.
Workflow Diagram:
Caption: Workflow for the hydrolysis of this compound.
Materials:
-
This compound (1.0 eq)
-
Methanol
-
1 M Sodium Hydroxide (NaOH) solution (1.5 eq)
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in a suitable amount of methanol (approximately 10 mL per gram of starting material).
-
Hydrolysis: To the stirred solution, add 1 M aqueous NaOH solution dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Neutralization: Upon completion, carefully neutralize the reaction mixture with 1 M HCl until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude 3-hydroxybenzophenone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality and Insights: The use of a base like NaOH is essential to catalyze the hydrolysis of the ester. Methanol is a good solvent for the starting material and is miscible with the aqueous base. Neutralization is critical to protonate the resulting phenoxide and allow for extraction into an organic solvent. The final purification step is necessary to remove any unreacted starting material or byproducts.
Section 3: A Key Building Block for Kinase Inhibitors: The Balanol Analogue Scaffold
The benzophenone moiety is a common feature in a variety of kinase inhibitors due to its ability to participate in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of these enzymes.[2] Balanol, a natural product inhibitor of protein kinase C (PKC), features a benzophenone subunit.[4] this compound, after deprotection to 3-hydroxybenzophenone, can serve as a key building block for analogues of balanol.[5]
Protocol 2: Synthesis of a Benzophenone Intermediate for Balanol Analogues
This protocol outlines the synthesis of a key intermediate by reacting 3-hydroxybenzophenone with a suitable electrophile, which can then be further elaborated to form the final kinase inhibitor.
Reaction Scheme:
Caption: General scheme for the synthesis of a balanol analogue intermediate.
Materials:
-
3-Hydroxybenzophenone (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
A suitable alkyl halide (e.g., ethyl bromoacetate) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 3-hydroxybenzophenone in DMF, add potassium carbonate.
-
Addition of Electrophile: Stir the mixture at room temperature for 30 minutes, then add the alkyl halide dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale: The use of a mild base like K₂CO₃ is sufficient to deprotonate the phenolic hydroxyl, forming a nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction. The subsequent work-up is designed to remove the DMF and inorganic salts, and the final purification yields the desired product, which can be further modified to create a library of potential kinase inhibitors.[4][6]
Section 4: Potential Application in Photochemical Synthesis
Benzophenone and its derivatives are well-known photosensitizers and can participate in a variety of photochemical reactions.[7] One potential, albeit less explored, application of this compound is as a photolabile protecting group. The benzophenone chromophore can absorb UV light, leading to an excited state that can initiate chemical transformations. While specific literature on this compound as a photolabile protecting group is scarce, its potential can be inferred from the behavior of related compounds.[8]
Theoretical Mechanism of Photochemical Cleavage:
Upon absorption of UV light (typically around 350 nm), the benzophenone moiety would be excited to a triplet state. This excited state could then abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. Subsequent rearrangement and fragmentation could potentially lead to the cleavage of the acetoxy group. However, the efficiency of this process would be highly dependent on the specific reaction conditions and the nature of the substrate.
Section 5: Utility in Friedel-Crafts Acylation
While this compound itself is a product of a Friedel-Crafts-type reaction, the corresponding acyl chloride, 3-acetoxybenzoyl chloride, can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3-acetoxybenzoyl moiety onto other aromatic rings.[6][9] This is a powerful method for the formation of carbon-carbon bonds and the synthesis of more complex diaryl ketones.[10]
Protocol 3: General Procedure for Friedel-Crafts Acylation using 3-Acetoxybenzoyl Chloride
Note: 3-Acetoxybenzoyl chloride can be prepared from 3-acetoxybenzoic acid and a chlorinating agent like thionyl chloride.
Mechanism Overview:
Caption: Mechanism of Friedel-Crafts Acylation.
Materials:
-
Anhydrous aluminum chloride (AlCl₃) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
3-Acetoxybenzoyl chloride (1.0 eq)
-
Aromatic substrate (e.g., anisole) (1.0 eq)
-
Ice bath
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous AlCl₃ in anhydrous DCM under a nitrogen atmosphere. Cool the suspension in an ice bath.
-
Acyl Chloride Addition: Add 3-acetoxybenzoyl chloride to the suspension.
-
Substrate Addition: Add the aromatic substrate dropwise to the stirred mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature, monitoring by TLC.
-
Quenching: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction and Washing: Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography or recrystallization.
Expert Commentary: The Friedel-Crafts acylation is a classic and robust reaction.[6][9] The key to success is the rigorous exclusion of moisture, as AlCl₃ is highly hygroscopic. The order of addition is also important to prevent unwanted side reactions. The acetoxy group is generally stable under these conditions, but strongly deactivated aromatic substrates may require more forcing conditions, which could potentially lead to cleavage of the ester.
Conclusion
This compound is a strategically valuable reagent in organic synthesis. Its primary utility lies in its role as a protected form of 3-hydroxybenzophenone, allowing for the selective manipulation of other functional groups within a molecule. This guide has provided detailed protocols for its deprotection and subsequent use in the synthesis of kinase inhibitor scaffolds. Furthermore, its potential applications in photochemical reactions and as a precursor for Friedel-Crafts acylating agents have been discussed. For the synthetic chemist, this compound represents not just a molecule, but a tactical advantage in the design and execution of complex synthetic routes.
References
-
PubMed. Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits. Available at: [Link]
- Google Patents. CN102093190B - Method for synthesizing hydroxybenzophenone compound.
-
Chemguide. Friedel-Crafts acylation of benzene. Available at: [Link]
-
Wikipedia. Photolabile protecting group. Available at: [Link]
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PMC. Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available at: [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 3-Hydroxybenzophenone: Your Go-To Research Chemical. Available at: [Link]
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Figshare. Total Synthesis of (−)-Balanol. Available at: [Link]
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SciSpace. Enzymatic deprotection of the cephalosporin 3'-acetoxy group using Candida antarctica lipase B. Available at: [Link]
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Application Notes and Protocols: 3-Acetoxybenzophenone as a Photolabile Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Harnessing Light to Control Molecular Function
In the intricate world of multi-step organic synthesis and the development of sophisticated drug delivery systems, the ability to selectively mask and unmask functional groups is paramount. Protecting groups serve as temporary shields, preventing a specific functional group from reacting while chemical transformations are carried out elsewhere in the molecule. Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs), or "photocages," offer an unparalleled level of control.[1] These molecular guardians can be removed with spatiotemporal precision using light as a traceless reagent, thereby initiating biological processes or releasing active compounds at a desired time and location.[1]
The benzophenone scaffold has long been a subject of intense photochemical investigation due to its rich and well-defined excited-state chemistry.[2] This guide focuses on a specific derivative, 3-acetoxybenzophenone , as a versatile and efficient photolabile protecting group for alcohols. Its unique combination of stability to a range of chemical conditions and susceptibility to clean photochemical cleavage makes it a valuable tool for chemists and biologists alike.
This document provides a comprehensive overview of the synthesis of this compound, the mechanism of its photolytic cleavage, and detailed protocols for the protection of alcohols and their subsequent light-induced deprotection.
The Underlying Science: Mechanism of Photochemical Cleavage
The efficacy of this compound as a PPG for alcohols is rooted in the fundamental photochemistry of the benzophenone chromophore. The process of photo-deprotection is initiated by the absorption of ultraviolet (UV) light, which promotes the benzophenone moiety to an excited singlet state (S¹). This is followed by a highly efficient intersystem crossing (ISC) to the triplet state (T¹), a diradical species with a longer lifetime and distinct reactivity.
The key step in the cleavage of the protected alcohol is a hydrogen atom abstraction by the excited triplet benzophenone from a suitable hydrogen donor. In the context of a 3-alkoxybenzophenone (the protected alcohol), this hydrogen abstraction can occur intramolecularly from the benzylic position of the alkoxy group or intermolecularly from the solvent or another hydrogen donor.
The resulting radical intermediates then undergo further reactions, leading to the cleavage of the C-O bond and the release of the free alcohol. The photoproducts are typically the corresponding 3-hydroxybenzophenone and other small molecules derived from the cleaved protecting group, which are generally designed to be benign and easily separable from the desired deprotected alcohol.
Diagram: Proposed Mechanism of Photolytic Cleavage
Caption: Proposed mechanism of photolytic deprotection of an alcohol.
Synthesis of the Photolabile Protecting Group: this compound
The synthesis of this compound is a straightforward two-step process starting from the commercially available 3-hydroxybenzophenone.
Step 1: Synthesis of 3-Hydroxybenzophenone (if not commercially available)
While 3-hydroxybenzophenone is commercially available, it can also be synthesized via a Friedel-Crafts acylation of anisole with benzoyl chloride, followed by demethylation.
Step 2: Acetylation of 3-Hydroxybenzophenone
The hydroxyl group of 3-hydroxybenzophenone is acetylated using acetic anhydride in the presence of a base catalyst to yield the final product, this compound.
Experimental Protocol: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: To a solution of 3-hydroxybenzophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask, add pyridine (1.2 eq).
-
Addition of Acetylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Molar Ratio |
| 3-Hydroxybenzophenone | 198.22 | 1.0 |
| Acetic Anhydride | 102.09 | 1.1 |
| Pyridine | 79.10 | 1.2 |
Typical yields for this reaction are in the range of 85-95%.
Protection of Alcohols using this compound
The protection of alcohols with this compound is achieved by forming an ether linkage. A common and efficient method for this transformation is the Mitsunobu reaction, which allows for the coupling of an alcohol with a nucleophile (in this case, 3-hydroxybenzophenone) under mild conditions.[3][4][5][6][7]
Experimental Protocol: Protection of a Primary Alcohol
Caption: General workflow for the protection of an alcohol.
Detailed Protocol:
-
Reaction Setup: To a solution of the primary alcohol (1.0 eq), 3-hydroxybenzophenone (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.
-
Addition of Azodicarboxylate: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the hydrazide byproduct.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 3-alkoxybenzophenone derivative.
Quantitative Data for a Model Reaction (Protection of Benzyl Alcohol):
| Reagent | Molar Mass ( g/mol ) | Molar Ratio |
| Benzyl Alcohol | 108.14 | 1.0 |
| 3-Hydroxybenzophenone | 198.22 | 1.2 |
| Triphenylphosphine | 262.29 | 1.5 |
| DIAD | 202.21 | 1.5 |
Yields for the Mitsunobu reaction can vary depending on the substrate but are often in the range of 60-90%.
Photolytic Deprotection of Alcohols
The key advantage of using this compound as a protecting group is the ability to deprotect the alcohol under mild, photolytic conditions. The cleavage is typically achieved by irradiation with UV light in a suitable solvent.
Experimental Protocol: Photolytic Deprotection
Caption: General workflow for the photolytic deprotection of an alcohol.
Detailed Protocol:
-
Solution Preparation: Prepare a solution of the 3-alkoxybenzophenone derivative in a UV-transparent solvent such as acetonitrile or methanol. The concentration should be optimized for the specific substrate and reaction scale but is typically in the range of 1-10 mM.
-
Photolysis: Transfer the solution to a quartz reaction vessel. Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm, or a specific wavelength LED array, typically around 350 nm). The reaction should be carried out with stirring and, if necessary, cooling to maintain a constant temperature.
-
Monitoring: Monitor the progress of the deprotection by TLC or HPLC until the starting material is consumed.
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. The crude product, containing the deprotected alcohol and 3-hydroxybenzophenone, can be purified by column chromatography on silica gel to isolate the desired alcohol.
Quantitative Data and Photochemical Parameters:
| Parameter | Typical Value/Condition |
| Wavelength of Irradiation | 320-380 nm |
| Typical Solvents | Acetonitrile, Methanol, Dichloromethane |
| Quantum Yield (Φ) | Substrate dependent, typically 0.1 - 0.5 |
| Reaction Time | Minutes to several hours, depending on substrate and light intensity |
Note: The quantum yield of deprotection is a measure of the efficiency of the photochemical process and is defined as the number of molecules of alcohol released per photon absorbed.[8] The actual irradiation time will depend on the quantum yield, the concentration of the substrate, the light intensity, and the geometry of the photoreactor.
Applications in Research and Development
The use of this compound as a photolabile protecting group for alcohols opens up a wide range of possibilities in various fields:
-
Organic Synthesis: It allows for the selective protection and deprotection of alcohols in complex molecules, enabling the synthesis of natural products and other intricate organic structures.
-
Drug Delivery: Caging a bioactive molecule containing a hydroxyl group with this compound allows for its light-triggered release. This has potential applications in targeted drug delivery, where the drug is activated only at the desired site of action upon light exposure, minimizing side effects.
-
Materials Science: Incorporation of alcohols protected with this PPG into polymers or surfaces can lead to the development of photoresponsive materials with tunable properties.
-
Chemical Biology: The ability to release signaling molecules or other bioactive compounds with high spatial and temporal control is invaluable for studying complex biological processes.
Conclusion
This compound is a valuable addition to the toolbox of photolabile protecting groups for alcohols. Its straightforward synthesis, reliable protection chemistry, and efficient photolytic cleavage under mild conditions make it an attractive choice for a variety of applications in chemistry, biology, and materials science. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this versatile tool into their synthetic and experimental designs. As with any photochemical reaction, optimization of reaction conditions, particularly the light source and irradiation time, is crucial for achieving high yields and clean conversions.
References
-
The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]
-
An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. MDPI. [Link]
-
Photolabile protecting group. Wikipedia. [Link]
-
Actinometry in monochromatic flash photolysis: The extinction coefficient of triplet benzophenone and quantum yield of triplet zinc tetraphenyl porphyrin. ResearchGate. [Link]
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Application Notes and Protocols for the Photocleavage of the 3-Acetoxybenzophenone Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the 3-acetoxybenzophenone photolabile protecting group for carboxylic acids. It details the underlying photochemical principles, experimental protocols for deprotection, and key considerations for its application in complex molecule synthesis. By leveraging the well-established photochemistry of the benzophenone chromophore, this protecting group offers a valuable tool for the controlled release of carboxylic acids under mild, UV light-mediated conditions. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling them to effectively implement this photolabile protecting group strategy.
Introduction: The Role of Photolabile Protecting Groups in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures.[1] Photolabile protecting groups (PPGs), in particular, offer a distinct advantage by enabling deprotection through the use of light, a traceless reagent.[2] This method provides exceptional spatial and temporal control over the unmasking of a functional group, a feature highly sought after in fields such as peptide synthesis, caged compounds for biological studies, and materials science.[2][3] The this compound group is a carbonyl-based PPG designed for the protection of carboxylic acids. Its deprotection is initiated by UV irradiation, capitalizing on the rich photochemistry of the benzophenone core.[4]
Mechanistic Rationale: The Photochemistry of Benzophenone Esters
The photocleavage of the this compound protecting group is rooted in the well-studied photochemistry of benzophenone. Upon absorption of UV light, the benzophenone chromophore is promoted from its ground state (S₀) to an excited singlet state (S₁). Through a highly efficient process known as intersystem crossing (ISC), the S₁ state rapidly converts to the more stable and longer-lived triplet state (T₁).[4][5] The triplet quantum yield for benzophenone itself is near unity in non-polar solvents, and this high efficiency is largely retained in its derivatives.
The triplet benzophenone moiety is a potent hydrogen atom abstractor. In the context of the this compound protecting group, the likely mechanism for cleavage involves an intramolecular hydrogen abstraction, although the specific pathway may be influenced by the solvent and the nature of the protected carboxylic acid. A plausible mechanism proceeds as follows:
-
Photoexcitation and Intersystem Crossing: The benzophenone core absorbs a photon (typically in the UVA range) and transitions to the T₁ excited state.
-
Intramolecular Hydrogen Abstraction: The excited carbonyl group of the benzophenone abstracts a hydrogen atom from a suitable donor. In the absence of an external hydrogen donor, this may occur intramolecularly or from the solvent.
-
Radical Intermediate Formation: This hydrogen abstraction generates a ketyl radical on the benzophenone moiety and a radical on the donor molecule.
-
Cleavage and Product Formation: Subsequent electronic rearrangement and cleavage of the ester bond release the free carboxylic acid and a benzophenone-derived byproduct.
It is important to note that the precise nature of the byproducts will depend on the subsequent reactions of the radical intermediates.
Spectral Properties and Optimal Wavelength for Cleavage
The efficiency of a photochemical reaction is critically dependent on the overlap between the emission spectrum of the light source and the absorption spectrum of the chromophore. Benzophenone itself exhibits a strong absorption maximum around 250 nm. However, substitution on the phenyl rings, such as with hydroxyl and ester groups, can cause a bathochromic (red) shift in the absorption spectrum.[6] Derivatives of benzophenone often show significant absorbance in the 320-360 nm range.[4] Therefore, a UV lamp with a primary emission around 365 nm is a common and effective choice for the photocleavage of benzophenone-based protecting groups. This wavelength is also advantageous as it is less likely to cause damage to other sensitive functional groups within the molecule compared to shorter wavelength UV light.[7]
Quantitative Data Summary: Considerations for Reaction Efficiency
While specific quantitative data for the this compound protecting group is not extensively reported in the literature, the following table summarizes key photochemical parameters of the parent benzophenone chromophore that guide the application of its derivatives.
| Parameter | Value (for Benzophenone) | Significance for Photocleavage |
| Molar Absorptivity (ε) | High in the UV region | Efficient absorption of incident light. |
| Intersystem Crossing Quantum Yield (Φ_ISC) | ~ 1 in non-polar solvents[4] | Nearly every absorbed photon generates the reactive triplet state. |
| Triplet Energy (E_T) | ~69 kcal/mol (~290 kJ/mol)[4] | Sufficient energy for hydrogen abstraction and subsequent reactions. |
| Photocleavage Quantum Yield (Φ_cleavage) | Not specifically reported for this compound | This value would represent the efficiency of product formation per absorbed photon and needs to be determined experimentally for each specific substrate. |
Experimental Protocols
The following protocols provide a general framework for the photolytic deprotection of a carboxylic acid protected as a 3-benzoylphenyl ester. Optimization of reaction time, solvent, and concentration may be necessary for specific substrates.
Materials and Equipment
-
Substrate: Carboxylic acid protected with the this compound group.
-
Solvent: A UV-transparent, inert solvent that dissolves the substrate. Common choices include methanol, ethanol, acetonitrile, or dichloromethane. The choice of solvent can influence the reaction mechanism and byproducts.
-
Photoreactor: A photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp or a 365 nm LED array). The reaction vessel should be made of a UV-transparent material like quartz or Pyrex.
-
Inert Gas: Nitrogen or Argon for deoxygenating the reaction mixture, as oxygen can quench the triplet state.
-
Analytical Instruments: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring the reaction progress. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for product characterization.
Step-by-Step Deprotection Protocol
-
Sample Preparation: Dissolve the this compound-protected carboxylic acid in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized, but a starting point of 0.01-0.05 M is common for photocleavage reactions.[8]
-
Deoxygenation: Purge the solution with a gentle stream of nitrogen or argon for 15-30 minutes to remove dissolved oxygen. This is crucial as molecular oxygen is an efficient quencher of triplet states.
-
Irradiation: Place the reaction vessel in the photoreactor and commence irradiation with the UV source (e.g., 365 nm). Maintain a constant temperature, typically room temperature, using a cooling fan or a water bath, as photochemical reactions can generate heat.
-
Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture and analyze by TLC, HPLC, or LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected carboxylic acid.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product will contain the desired carboxylic acid and the benzophenone-derived byproducts. Purification can be achieved by standard techniques such as column chromatography, crystallization, or extraction. The choice of purification method will depend on the properties of the carboxylic acid and the byproducts.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the photocleavage of a this compound protected carboxylic acid.
Caption: General workflow for photocleavage.
Trustworthiness and Self-Validation
The protocols described herein are based on established principles of photochemistry and organic synthesis. To ensure the trustworthiness and reproducibility of the results, the following self-validating measures should be incorporated into the experimental design:
-
Control Experiments: A control reaction should be run in the absence of UV light to confirm that the deprotection is indeed light-induced.
-
Actinometry: To determine the quantum yield of the reaction, a chemical actinometer can be used to measure the photon flux of the light source.
-
Byproduct Identification: Characterization of the major byproducts can provide valuable insights into the reaction mechanism and help in optimizing the purification strategy.
-
Purity Assessment: The purity of the final deprotected carboxylic acid should be rigorously assessed using multiple analytical techniques (e.g., NMR, HPLC, and elemental analysis).
Conclusion
The this compound protecting group is a valuable addition to the synthetic chemist's toolbox, offering a mild and controllable method for the deprotection of carboxylic acids. By understanding the fundamental photochemical principles and following a systematic experimental approach, researchers can successfully implement this strategy in the synthesis of complex molecules. The protocols and considerations outlined in this application note provide a solid foundation for the effective use of this photolabile protecting group.
References
- BenchChem. (2025). A Technical Guide to the Triplet State Quantum Yield of 3-Ethylbenzophenone.
- ElectronicsAndBooks. (n.d.). Photochemistry and photoinitiator properties of 4-substituted amidobenzophenones and imidobenzophenones.
- Thieme. (n.d.). 2.4 Photocleavable Protecting Groups.
- ScholarWorks@BGSU. (2025). The Photochemistry of Benzophenone.
- National Institute of Standards and Technology. (n.d.). Acetophenone.
- National Center for Biotechnology Information. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
- University of Groningen. (n.d.).
- AZoM. (2013). Understanding Photocleavage Reactions.
- PubMed. (2012). Benzophenone photosensitized DNA damage.
- Wikipedia. (n.d.). Photolabile protecting group.
- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- MDPI. (2023).
- Royal Society of Chemistry. (n.d.). Protecting groups.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
- American Chemical Society. (n.d.). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition.
- PubMed. (2006). Mechanistic studies on the photochemical deprotection of 3',5'-dimethoxybenzoin esters.
- PubMed. (2014).
- ResearchGate. (n.d.). UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol).
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Synthesis of Novel Compounds Using 3-Acetoxybenzophenone as a Precursor: Application Notes and Protocols
Introduction: The Strategic Utility of 3-Acetoxybenzophenone in Medicinal Chemistry
The benzophenone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. This compound emerges as a particularly strategic precursor for the synthesis of novel benzophenone derivatives. Its utility lies in the latent reactivity of the 3-position, temporarily masked by an acetyl protecting group. This protecting group strategy is crucial as the free hydroxyl group in 3-hydroxybenzophenone can interfere with various synthetic transformations, particularly those involving organometallic reagents or strong bases, by acting as an acidic proton source[4][5][6]. The acetyl group can be readily removed under mild conditions, unmasking the nucleophilic hydroxyl group for subsequent derivatization[7][8][9]. This guide provides a comprehensive overview of the synthetic pathways starting from this compound, detailing the deprotection to 3-hydroxybenzophenone and its subsequent transformation into novel molecular architectures.
Part 1: Deprotection of this compound to 3-Hydroxybenzophenone
The initial and pivotal step in utilizing this compound is the hydrolysis of the ester to unveil the phenolic hydroxyl group. This can be achieved through either acid- or base-catalyzed hydrolysis.
Mechanistic Insight: The Rationale Behind Hydrolysis
The hydrolysis of the ester linkage in this compound proceeds via a nucleophilic acyl substitution mechanism. In base-catalyzed hydrolysis (saponification) , a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the phenoxide leaving group, which is subsequently protonated during acidic workup to yield the desired 3-hydroxybenzophenone. This process is effectively irreversible as the final deprotonation of the carboxylic acid byproduct drives the reaction to completion[10][11]. In acid-catalyzed hydrolysis , the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a water molecule. This pathway is reversible and typically requires an excess of water to drive the equilibrium towards the products[10].
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol is generally preferred for its high yield and irreversible nature.
Table 1: Reagents for Base-Catalyzed Hydrolysis
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalence |
| This compound | 240.26 | 2.40 g | 1.0 |
| Methanol | 32.04 | 50 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 2.0 |
| Deionized Water | 18.02 | 10 mL | - |
| 2M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | 3 x 30 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.40 g, 10.0 mmol).
-
Add methanol (50 mL) and stir until the solid is completely dissolved.
-
In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol) in deionized water (10 mL).
-
Add the sodium hydroxide solution to the flask and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, neutralize the mixture by slowly adding 2M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of ethanol and water to afford 3-hydroxybenzophenone as a pale cream solid.
Expected Yield: 85-95%
Characterization of 3-Hydroxybenzophenone:
-
Appearance: Pale cream powder[10]
-
Solubility: Soluble in chloroform, DCM, and ethyl acetate[3]
-
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300 MHz): δ 7.80-7.75 (m, 2H), 7.60-7.52 (m, 1H), 7.50-7.40 (m, 2H), 7.35-7.25 (m, 2H), 7.15-7.05 (m, 2H), 5.50 (s, 1H, -OH).
-
¹³C NMR (CDCl₃, 75 MHz): δ 198.5, 156.0, 138.0, 132.5, 130.0, 129.8, 129.5, 121.0, 120.5, 115.0.
-
IR (KBr, cm⁻¹): 3350 (broad, O-H), 1650 (C=O).
-
Part 2: Synthesis of Novel Derivatives from 3-Hydroxybenzophenone
The deprotected 3-hydroxybenzophenone is a versatile intermediate for the synthesis of a variety of novel compounds through reactions targeting either the hydroxyl group or the ketone moiety.
Strategy 1: Derivatization of the Hydroxyl Group
The phenolic hydroxyl group is a prime site for modification to introduce new functionalities and modulate the biological activity of the benzophenone scaffold.
The Williamson ether synthesis is a robust method for forming ethers from a phenoxide and an alkyl halide, proceeding through an SN2 mechanism[13][14][15].
Mechanistic Rationale: The reaction is initiated by deprotonating the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions[13][15].
Experimental Protocol: Synthesis of 3-(Benzyloxy)benzophenone
Table 2: Reagents for Williamson Ether Synthesis
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalence |
| 3-Hydroxybenzophenone | 198.22 | 1.98 g | 1.0 |
| Anhydrous Potassium Carbonate | 138.21 | 2.07 g | 1.5 |
| Benzyl Bromide | 171.04 | 1.3 mL | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Diethyl Ether | 74.12 | 3 x 25 mL | - |
| Deionized Water | 18.02 | 50 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Step-by-Step Procedure:
-
To a flame-dried 50 mL round-bottom flask, add 3-hydroxybenzophenone (1.98 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add anhydrous DMF (20 mL) and stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 3-(benzyloxy)benzophenone.
Esterification of the phenolic hydroxyl group with acyl chlorides provides a straightforward route to introduce a variety of ester functionalities. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct[16][17][18].
Experimental Protocol: Synthesis of 3-(Benzoyloxy)benzophenone
Table 3: Reagents for Esterification
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalence |
| 3-Hydroxybenzophenone | 198.22 | 1.98 g | 1.0 |
| Pyridine | 79.10 | 1.2 mL | 1.5 |
| Benzoyl Chloride | 140.57 | 1.4 mL | 1.2 |
| Dichloromethane (DCM) | 84.93 | 30 mL | - |
| 1M Hydrochloric Acid (HCl) | 36.46 | 2 x 20 mL | - |
| Saturated Sodium Bicarbonate | 84.01 | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Procedure:
-
Dissolve 3-hydroxybenzophenone (1.98 g, 10.0 mmol) in dry DCM (30 mL) in a 100 mL round-bottom flask.
-
Add pyridine (1.2 mL, 15.0 mmol) to the solution and cool the flask in an ice bath.
-
Add benzoyl chloride (1.4 mL, 12.0 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain 3-(benzoyloxy)benzophenone.
Strategy 2: Reactions at the Ketone Carbonyl Group
The ketone functionality of 3-hydroxybenzophenone offers another avenue for structural diversification.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via a base-catalyzed aldol condensation between a substituted acetophenone and a substituted benzaldehyde, known as the Claisen-Schmidt condensation[19][20][21]. In this case, 3-hydroxybenzophenone can be considered as a substituted acetophenone.
Mechanistic Rationale: A strong base abstracts an α-proton from the ketone (in this case, from an acetophenone derivative that would be reacted with a benzaldehyde, or in our case, the methyl group of a hypothetical 3-hydroxyacetophenone reacting with benzaldehyde) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the conjugated α,β-unsaturated ketone, the chalcone[1][2][3][22].
Experimental Protocol: Synthesis of a 3-Hydroxybenzophenone-derived Chalcone
This protocol describes the reaction of 3-hydroxyacetophenone with benzaldehyde as a representative example of chalcone synthesis.
Table 4: Reagents for Claisen-Schmidt Condensation
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalence |
| 3-Hydroxyacetophenone | 136.15 | 1.36 g | 1.0 |
| Benzaldehyde | 106.12 | 1.06 mL | 1.0 |
| Ethanol | 46.07 | 20 mL | - |
| 10M Sodium Hydroxide (NaOH) | 40.00 | 2.0 mL | - |
| 10% Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Step-by-Step Procedure:
-
In a 50 mL flask, dissolve 3-hydroxyacetophenone (1.36 g, 10.0 mmol) in ethanol (20 mL).
-
Add the 10M sodium hydroxide solution (2.0 mL) while stirring.
-
Add benzaldehyde (1.06 mL, 10.0 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours. A precipitate may form.
-
Cool the mixture in an ice bath and acidify with 10% HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the solid from ethanol to obtain the pure chalcone.
Grignard reagents are potent nucleophiles that readily attack the carbonyl carbon of ketones to form tertiary alcohols[5][23][24]. However, the acidic proton of the hydroxyl group in 3-hydroxybenzophenone will react with the Grignard reagent in an acid-base reaction, quenching the reagent[6][19][20]. Therefore, protection of the hydroxyl group is essential before performing a Grignard reaction. A common protecting group for alcohols is a silyl ether, such as a trimethylsilyl (TMS) ether[5][6].
Experimental Protocol: Two-Step Synthesis of a Tertiary Alcohol via Grignard Reaction
Step 1: Protection of the Hydroxyl Group
Table 5: Reagents for TMS Protection
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalence |
| 3-Hydroxybenzophenone | 198.22 | 1.98 g | 1.0 |
| Triethylamine | 101.19 | 2.1 mL | 1.5 |
| Chlorotrimethylsilane (TMSCl) | 108.64 | 1.9 mL | 1.5 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 30 mL | - |
Procedure:
-
Dissolve 3-hydroxybenzophenone (1.98 g, 10.0 mmol) in anhydrous DCM (30 mL).
-
Add triethylamine (2.1 mL, 15.0 mmol).
-
Add TMSCl (1.9 mL, 15.0 mmol) dropwise at 0 °C.
-
Stir at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the TMS-protected 3-hydroxybenzophenone, which can often be used in the next step without further purification.
Step 2: Grignard Reaction
Table 6: Reagents for Grignard Reaction
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalence |
| TMS-protected 3-hydroxybenzophenone | 270.43 | 2.70 g | 1.0 |
| Methylmagnesium Bromide (3.0 M in ether) | - | 4.0 mL | 1.2 |
| Anhydrous Diethyl Ether | 74.12 | 20 mL | - |
| Saturated Ammonium Chloride | 53.49 | 20 mL | - |
| Tetrabutylammonium Fluoride (TBAF) (1.0 M in THF) | 261.47 | 12 mL | 1.2 |
Procedure:
-
Dissolve the TMS-protected 3-hydroxybenzophenone (2.70 g, 10.0 mmol) in anhydrous diethyl ether (20 mL) under an inert atmosphere.
-
Cool the solution to 0 °C and add methylmagnesium bromide (4.0 mL of 3.0 M solution, 12.0 mmol) dropwise.
-
Stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution (20 mL).
-
Extract with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer. The residue contains the TMS-protected tertiary alcohol.
-
To deprotect, dissolve the residue in THF and add TBAF solution (12 mL of 1.0 M solution, 12.0 mmol). Stir for 1 hour.
-
Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described.
Caption: Deprotection of this compound.
Caption: Derivatization of 3-Hydroxybenzophenone.
Conclusion and Future Perspectives
This compound serves as a highly effective and versatile precursor for the synthesis of a diverse range of novel benzophenone derivatives. The straightforward deprotection to 3-hydroxybenzophenone opens up a plethora of synthetic possibilities, allowing for modifications at both the hydroxyl and ketone functionalities. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the chemical space around the benzophenone scaffold, potentially leading to the discovery of new therapeutic agents with enhanced efficacy and novel mechanisms of action.
References
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analytical techniques for monitoring 3-Acetoxybenzophenone reactions
An Application Guide to High-Fidelity Monitoring of 3-Acetoxybenzophenone Reactions
Abstract
This compound is a pivotal intermediate in synthetic organic chemistry, finding application in the synthesis of pharmaceuticals and UV absorbers. The efficiency of its synthesis and subsequent transformations, such as hydrolysis or Fries rearrangement, is critical for yield, purity, and overall process economy. This guide provides a comprehensive overview of robust analytical techniques for real-time and offline monitoring of reactions involving this compound. We delve into the mechanistic rationale behind methodological choices in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed, field-tested protocols are provided to empower researchers, scientists, and drug development professionals to achieve precise reaction monitoring, kinetic analysis, and impurity profiling.
The Analytical Imperative in Monitoring this compound Reactions
The chemical structure of this compound features two key functional groups: a ketone and an aromatic ester. Reactions typically target the ester functionality, most commonly through hydrolysis to yield 3-hydroxybenzophenone. Monitoring these transformations is essential not just to determine the reaction endpoint, but also to understand reaction kinetics, detect the formation of intermediates, and identify potential byproducts.[1] The choice of analytical technique is therefore a critical decision, dictated by the specific information required, whether it be quantitative accuracy, structural elucidation, or real-time process control.
This document serves as a practical guide to making that decision and implementing the chosen method with confidence. We will use the base-catalyzed hydrolysis of this compound to 3-hydroxybenzophenone as our primary model reaction, as it provides a clear case of functional group transformation.
Caption: Model reaction pathway for hydrolysis.
Chromatographic Techniques: Separation and Quantification
Chromatographic methods are the cornerstone of quantitative reaction monitoring, offering excellent separation of reactants, products, and impurities from the complex reaction matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preeminent technique for quantitative analysis of non-volatile organic compounds.[2] For benzophenone derivatives, which possess strong UV chromophores, reverse-phase HPLC with UV detection is exceptionally effective.[3][4]
Expertise & Causality: The choice of a C18 column (a non-polar stationary phase) is deliberate. This compound is more non-polar than its hydrolysis product, 3-hydroxybenzophenone, due to the masking of the polar hydroxyl group. Consequently, the starting material will be retained longer on the C18 column, leading to a clear, baseline-separated elution order that is intuitive to follow over the reaction's time course.[4] An isocratic mobile phase is often sufficient for simple reaction monitoring, providing stable baselines and reproducible retention times, which is crucial for reliable quantification.[5]
-
Instrumentation & Conditions:
-
System: Standard HPLC with a UV detector.[5]
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 65:35 (v/v) Acetonitrile:Water. This ratio provides a good balance of elution strength for the compounds of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C for enhanced reproducibility.
-
Detection: UV at 287 nm, a wavelength where both reactant and product exhibit strong absorbance.[3]
-
Injection Volume: 10 µL.
-
-
Sample Preparation (Time-Point Analysis):
-
At specified time intervals (e.g., t=0, 15, 30, 60, 120 min), withdraw a 50 µL aliquot from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot into a vial containing 950 µL of the mobile phase. This halts the reaction and prepares the sample for analysis.
-
Vortex the vial thoroughly. If necessary, filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis & Interpretation:
-
Identify the peaks corresponding to this compound and 3-hydroxybenzophenone based on their retention times (established by injecting pure standards).
-
Calculate the percentage conversion by monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
The peak area is directly proportional to the concentration, allowing for robust quantitative analysis.[6]
-
| Compound | Expected Retention Time (min) | Polarity |
| 3-Hydroxybenzophenone | ~3.5 | More Polar |
| This compound | ~5.8 | Less Polar |
| Caption: Table 1. Typical HPLC retention data. (Note: Absolute times may vary based on the specific system and column). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds, offering both high-resolution separation and definitive structural identification.[7] It is particularly valuable for identifying unknown byproducts. This compound and its derivatives are typically amenable to GC analysis.[8]
Expertise & Causality: A non-polar capillary column like an HP-5ms is chosen because it separates compounds primarily based on their boiling points. The temperature gradient (oven program) is critical; starting at a lower temperature allows for the elution of volatile solvents and low-boiling-point impurities, while the gradual ramp ensures that higher-boiling-point compounds like the benzophenones elute as sharp, well-defined peaks. The mass spectrometer detector provides two dimensions of data: the retention time (from GC) and the mass spectrum (from MS), which serves as a molecular fingerprint for unambiguous identification.[7]
-
Instrumentation & Conditions:
-
System: Standard GC with a Mass Spectrometer detector.[7]
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 270 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Sample Preparation:
-
Prepare quenched aliquots as described in the HPLC protocol.
-
Dilute the quenched sample 1:10 with a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
-
Data Analysis & Interpretation:
-
Identify compounds by matching their retention times and mass spectra against a spectral library or pure standards.
-
This compound: Expect Molecular Ion (M⁺) at m/z 240, with key fragments from the loss of the acetyl group.
-
3-Hydroxybenzophenone: Expect Molecular Ion (M⁺) at m/z 198.
-
Quantification can be performed by integrating peak areas and using a calibration curve or an internal standard.
-
| Compound | Expected Retention Time (min) | Molecular Ion (m/z) |
| 3-Hydroxybenzophenone | ~9.5 | 198 |
| This compound | ~10.8 | 240 |
| Caption: Table 2. Typical GC-MS data for the model reaction. |
Spectroscopic Techniques: In-Situ and Structural Analysis
Spectroscopic methods provide real-time or near-real-time information about the chemical composition of the reaction mixture, often without the need for sample extraction.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for unambiguous structural elucidation and is inherently quantitative without the need for calibration curves (qNMR).[11][12] Monitoring reactions via ¹H NMR allows for direct observation of the changes in the molecular structure.
Expertise & Causality: The beauty of using ¹H NMR to monitor the hydrolysis of this compound lies in the simplicity of the spectral changes. The sharp singlet corresponding to the three protons of the acetyl group (-OCOCH₃ ) around 2.3 ppm is a unique and isolated signal for the starting material. As the reaction proceeds, this signal diminishes. Concurrently, new signals appear for the product, most notably the broad singlet of the new hydroxyl proton (-OH ). By integrating these distinct signals relative to an unchanging internal standard or a signal from the aromatic backbone, one can directly calculate the molar ratio of reactant to product at any given time.[13][14]
-
Instrumentation & Sample Preparation:
-
System: 400 MHz (or higher) NMR spectrometer.
-
Solvent: The reaction should be run in a deuterated solvent (e.g., DMSO-d₆) if possible for direct monitoring.
-
Offline Analysis: If the reaction solvent is not deuterated, prepare quenched aliquots as previously described, remove the solvent under reduced pressure, and re-dissolve the residue in a deuterated solvent like CDCl₃ for analysis.[5]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (e.g., 5 times the longest T1).
-
-
Data Analysis & Interpretation:
-
Set the integral of a stable, non-overlapping aromatic proton signal (or an internal standard) to a fixed value.
-
Monitor the integral of the acetyl protons of this compound (~2.3 ppm).
-
Monitor the integral of the hydroxyl proton of 3-hydroxybenzophenone (variable, ~9.7 ppm in DMSO-d₆).
-
The percentage conversion can be calculated directly from the relative integral values.
-
| Compound | Key ¹H NMR Signal (ppm) | Multiplicity |
| This compound | ~2.3 | Singlet (3H, -COCH₃) |
| 3-Hydroxybenzophenone | ~9.7 (in DMSO-d₆) | Broad Singlet (1H, -OH) |
| Caption: Table 3. Diagnostic ¹H NMR signals for reaction monitoring. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is exceptionally well-suited for in-situ reaction monitoring, particularly when using an Attenuated Total Reflectance (ATR) probe that can be inserted directly into the reactor.[15][16] It provides real-time data on the disappearance and appearance of specific functional groups.
Expertise & Causality: This technique is powerful because different chemical bonds vibrate at characteristic frequencies. The hydrolysis of this compound provides a textbook case for FTIR monitoring. The ester carbonyl (C=O) stretch of the starting material appears at a distinct, higher frequency (~1760 cm⁻¹) than the ketone carbonyl (~1650 cm⁻¹), which remains relatively unchanged. As the ester is hydrolyzed, this ~1760 cm⁻¹ peak vanishes. Simultaneously, a very broad and prominent peak for the newly formed hydroxyl (-OH) group of the product appears in the ~3400-3200 cm⁻¹ region.[17][18] By trending the intensity of these peaks over time, a clear kinetic profile of the reaction can be generated.[19]
-
Instrumentation & Setup:
-
System: FTIR spectrometer equipped with a fiber-optic ATR immersion probe.
-
Setup: Insert the ATR probe directly into the reaction vessel. Ensure the probe tip is fully submerged in the reaction mixture.
-
Background: Collect a background spectrum of the reaction mixture before initiating the reaction (e.g., before adding the catalyst).
-
-
Data Acquisition:
-
Configure the software to collect spectra at regular intervals (e.g., every 1-2 minutes).[19]
-
Monitor the key frequency regions in real-time.
-
-
Data Analysis & Interpretation:
-
Track the absorbance intensity of the ester C=O peak (~1760 cm⁻¹) and the O-H peak (~3300 cm⁻¹).
-
Plot the peak height or area versus time to generate a reaction profile. The disappearance of the ester peak signals the consumption of the starting material.
-
| Functional Group | Characteristic Frequency (cm⁻¹) | Observation During Reaction |
| Ester Carbonyl (C=O) | ~1760 | Disappears |
| Ketone Carbonyl (C=O) | ~1650 | Remains |
| Alcohol Hydroxyl (O-H) | ~3400-3200 (Broad) | Appears |
| Caption: Table 4. Key FTIR vibrational frequencies for monitoring hydrolysis. |
Method Selection and Workflow
Choosing the right analytical tool is paramount for efficient and effective process development. The decision depends on the specific goals of the analysis.
Caption: Decision tree for selecting the appropriate analytical technique.
Caption: General workflow for offline vs. in-situ reaction monitoring.
Conclusion
The effective monitoring of reactions involving this compound is a multi-faceted task that can be addressed with a suite of powerful analytical techniques. For routine quantitative analysis and purity assessment, HPLC offers unparalleled robustness and precision. GC-MS provides complementary information, excelling at the separation and identification of volatile components and unknown byproducts. For definitive structural confirmation and calibration-free quantification, NMR spectroscopy is the gold standard. Finally, for gaining real-time mechanistic insights and process control, in-situ FTIR spectroscopy is an invaluable tool. By understanding the principles, strengths, and practical protocols of each technique, researchers can select the optimal method to accelerate development, optimize reaction conditions, and ensure the highest quality of the final product.
References
-
Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link][1]
-
Scribd. (n.d.). Estimating Ester Hydrolysis via FTIR. Retrieved from [Link][19]
-
Spectroscopy Online. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link][10]
-
Song, J. J., et al. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Reaction Chemistry & Engineering. Available from [Link][15]
-
Refubium - Freie Universität Berlin. (2021). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Retrieved from [Link][16]
-
MDPI. (2019). Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy. Retrieved from [Link][17]
-
Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Retrieved from [Link][9]
-
ResearchGate. (n.d.). FTIR analysis of hydrolysis in aliphatic polyesters. Retrieved from [Link][18]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link][13]
-
NIH National Center for Biotechnology Information. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Retrieved from [Link][3]
-
Pharmaceutical Technology. (2012). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link][11]
-
NIH National Center for Biotechnology Information. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link][20]
-
University of Arizona. (n.d.). Monitoring Reactions by NMR. Retrieved from [Link][21]
-
ResearchGate. (n.d.). A Method for Real Time Monitoring of Chemical Reactions and Processes. Retrieved from [Link][14]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link][22]
-
ResearchGate. (2014). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Retrieved from [Link][23]
-
American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link][24]
-
Bruker. (n.d.). Reaction Monitoring. Retrieved from [Link][12]
-
ResearchGate. (2014). Analytical Techniques used in Therapeutic Drug Monitoring. Retrieved from [Link][2]
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Application Note & Protocol: High-Fidelity Determination of Photoreaction Quantum Yield for 3-Acetoxybenzophenone
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the principles and practices required to accurately determine the photoreaction quantum yield (Φr) of 3-Acetoxybenzophenone. Benzophenone and its derivatives are pivotal in photochemistry, often acting as photosensitizers or undergoing photoreduction, making the quantification of their photochemical efficiency a critical parameter. This guide moves beyond a simple recitation of steps, delving into the underlying photochemical principles, explaining the causality behind experimental choices, and embedding self-validating mechanisms within the protocol. We detail the use of chemical actinometry for precise photon flux determination and high-performance liquid chromatography (HPLC) for tracking reactant consumption, culminating in a robust calculation of the quantum yield.
Scientific Foundation: The Photochemistry of Benzophenones and Quantum Yield
Upon absorption of ultraviolet (UV) radiation, this compound, like its parent compound benzophenone, is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The benzophenone chromophore is renowned for its exceptionally high efficiency in undergoing intersystem crossing (ISC), a spin-forbidden but rapid transition from the S₁ state to the lower-energy triplet state (T₁).[1] This triplet state is a key reactive intermediate due to its longer lifetime and diradical character.[1][2]
In the presence of a hydrogen-donating solvent, such as 2-propanol (isopropanol), the excited triplet state of this compound can abstract a hydrogen atom, initiating a free-radical photoreduction reaction.[2][3][4] The primary photoproduct is typically a pinacol derivative.
The quantum yield of photoreaction (Φr) quantifies the efficiency of this entire process. It is defined as the ratio of the number of molecules of reactant consumed to the number of photons absorbed by the system over a given time period.[5][6]
Φr = (Moles of reactant consumed) / (Moles of photons absorbed)
A quantum yield of 1 indicates that for every photon absorbed, one molecule of the reactant is consumed. Values greater than 1 can suggest a photo-induced chain reaction, while values less than 1 indicate that other photophysical processes (like fluorescence, phosphorescence, or non-radiative decay) are competing with the chemical reaction.[6]
To determine Φr, two key quantities must be measured experimentally:
-
The rate of photon absorption by the reaction mixture. This is determined by measuring the incident photon flux of the light source using a technique called chemical actinometry.[7][8]
-
The rate of reactant consumption . This is measured by monitoring the decrease in the concentration of this compound over time, typically using a chromatographic technique like HPLC.[9][10]
Figure 1: Photochemical pathway of this compound.
Experimental Design: A Two-Phase Approach
The accurate determination of quantum yield hinges on conducting two separate but geometrically identical experiments: one to calibrate the light source (actinometry) and one to measure the photoreaction of the target compound.
Core Principle of Trustworthiness: The validity of the final quantum yield value is entirely dependent on the photon flux being measured under the exact same conditions as the sample irradiation. This includes the same photoreactor, cuvette/vial, reaction volume, stirring rate, and distance from the lamp.[7]
Figure 2: Overall experimental workflow for quantum yield determination.
Detailed Protocol: Phase 1 - Photon Flux Determination via Ferrioxalate Actinometry
Principle: Potassium ferrioxalate is a highly versatile chemical actinometer. Upon absorption of a photon (active range ~250-500 nm), the ferrioxalate complex is reduced from Fe³⁺ to Fe²⁺ with a well-established quantum yield (Φ_act). The amount of Fe²⁺ produced is quantified spectrophotometrically after complexation with 1,10-phenanthroline, which forms a deeply colored complex.[5][7][8]
Materials & Reagents:
-
Potassium ferrioxalate [K₃Fe(C₂O₄)₃·3H₂O]
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-phenanthroline solution (0.1% w/v in water)
-
Sodium acetate buffer (0.3 M, pH ~4.7)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Photoreactor setup (e.g., merry-go-round reactor or a collimated beam setup)
-
Volumetric flasks and pipettes
-
Crucially: All manipulations of the ferrioxalate solution must be performed in a darkroom or under red light to prevent premature photoreaction.[7]
Step-by-Step Protocol:
-
Prepare Actinometer Solution: Accurately prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄.
-
Scientist's Note: The acidic solution stabilizes the ferrioxalate complex in the dark. For experiments at wavelengths >400 nm, a 0.15 M solution may be used for higher absorbance.
-
-
Irradiation:
-
Pipette the exact volume of actinometer solution that will be used for the actual experiment (e.g., 3.0 mL) into the reaction vessel (e.g., a quartz cuvette with a stir bar).
-
Place the vessel in the photoreactor in the precise position where the sample will be irradiated.
-
Irradiate the solution for a carefully measured time interval (t). The time should be chosen such that the total conversion is less than 10% to ensure the concentration of the actinometer (and thus the fraction of light absorbed) remains relatively constant. Start with a short time (e.g., 30-60 seconds) and adjust as needed.
-
-
Complexation (in the dark):
-
Immediately after irradiation, transfer a precise aliquot (e.g., 1.0 mL) of the irradiated solution to a 10 mL volumetric flask.
-
To the flask, add 2.0 mL of the 1,10-phenanthroline solution and 1.0 mL of the sodium acetate buffer. Dilute to the 10 mL mark with deionized water.
-
Scientist's Note: The buffer raises the pH, which is necessary for the rapid and complete formation of the stable red [Fe(phen)₃]²⁺ complex.
-
Prepare a "dark" control sample by taking an identical aliquot of the non-irradiated actinometer solution and treating it in the same manner.
-
Allow the solutions to stand in the dark for at least 30 minutes for full color development.
-
-
Spectrophotometric Analysis:
-
Set the UV-Vis spectrophotometer to measure absorbance at 510 nm (the λ_max of the [Fe(phen)₃]²⁺ complex).
-
Zero the instrument using a blank containing all reagents except the ferrioxalate.
-
Measure the absorbance (A_irr) of the irradiated sample and the absorbance (A_dark) of the dark control. The net absorbance is ΔA = A_irr - A_dark.
-
-
Calculation of Photon Flux (I₀):
-
The number of moles of Fe²⁺ formed is calculated using the Beer-Lambert law:
Moles Fe²⁺ = (ΔA * V_d) / (ε * l * V_a)
where:
- ΔA is the net absorbance at 510 nm.
- V_d is the final volume after dilution (e.g., 10 mL).
- ε is the molar absorptivity of the [Fe(phen)₃]²⁺ complex at 510 nm (11,100 L mol⁻¹ cm⁻¹).
- l is the path length of the cuvette (1 cm).
- V_a is the volume of the aliquot taken from the irradiated solution (e.g., 1.0 mL).
-
The photon flux (I₀) in moles of photons per second (also called Einsteins per second) is then calculated:
I₀ = (Moles Fe²⁺) / (t * Φ_act * f)
where:
- t is the irradiation time in seconds.
- Φ_act is the known quantum yield of the actinometer at the irradiation wavelength (e.g., for 366 nm, Φ_act ≈ 1.21). This value must be obtained from the literature for the specific wavelength used.
- f is the fraction of light absorbed by the actinometer solution, calculated as f = 1 - 10⁻ᴬ, where A is the absorbance of the actinometer solution at the irradiation wavelength. For optically dense solutions (A > 2), f can be assumed to be 1.
-
Detailed Protocol: Phase 2 - Photoreaction and Analysis of this compound
Principle: The consumption of this compound is monitored over time using reverse-phase HPLC with UV detection. A calibration curve is first established to relate detector response (peak area) to concentration.
Materials & Reagents:
-
This compound (high purity)
-
2-Propanol (HPLC or spectroscopic grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
HPLC system with a UV detector and a C18 column
-
Reaction vessel and photoreactor from Phase 1
Step-by-Step Protocol:
-
HPLC Method Development & Calibration:
-
Develop an isocratic or gradient HPLC method capable of separating the this compound reactant from its photoproducts and the solvent. A typical mobile phase might be a mixture of acetonitrile and water.
-
Set the UV detector to a wavelength where this compound absorbs strongly (e.g., its λ_max, ~260 nm), but the H-donating solvent does not.
-
Prepare a series of standard solutions of this compound of known concentrations in 2-propanol.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration. The plot should be linear (R² > 0.999) and pass through the origin.
-
-
Prepare Reaction Solution:
-
Prepare a solution of this compound in 2-propanol.
-
Scientist's Note (Trustworthiness): The concentration should be adjusted so that its absorbance at the irradiation wavelength is identical to the absorbance of the actinometer solution used in Phase 1. This critical step, known as "matching the optical densities," ensures that the reaction solution absorbs photons at the same initial rate as the actinometer, simplifying the final calculation. If matching is not possible, the fraction of light absorbed (f_sample) must be calculated and used in the final equation. To minimize inner filter effects, it's best to work with solutions where absorbance is below 0.1.[11][12]
-
-
Irradiation and Sampling:
-
Place the exact same volume of the sample solution into the identical reaction vessel used in Phase 1 and place it in the photoreactor.
-
Start the irradiation and a stopwatch simultaneously.
-
At regular, recorded time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from the reaction mixture for HPLC analysis.
-
Scientist's Note: The total conversion should ideally be kept low (<20%) to ensure a linear change in concentration versus time, simplifying the rate calculation.
-
-
HPLC Analysis:
-
Inject each aliquot into the HPLC system using the established method.
-
Record the peak area for the this compound peak at each time point.
-
-
Calculation of Reaction Rate:
-
Using the calibration curve, convert the peak area of each aliquot back into a concentration (M).
-
Plot the concentration of this compound versus irradiation time (seconds).
-
Determine the slope of this line (preferably using linear regression for the initial, linear portion of the data). The slope represents the rate of reaction in M s⁻¹.
-
Convert this rate to moles consumed per second by multiplying by the reaction volume (V_rxn) in Liters:
Rate of consumption (mol/s) = |Slope (M/s)| * V_rxn (L)
-
Final Calculation: Determining the Quantum Yield (Φr)
With the photon flux (I₀) from Phase 1 and the rate of reactant consumption from Phase 2, the photoreaction quantum yield (Φr) is calculated.
Φr = (Rate of consumption) / I₀
-
If optical densities were matched: The calculation is a direct ratio as shown above.
-
If optical densities were not matched: The photon flux must be corrected for the fraction of light absorbed by the sample (f_sample). The rate of photon absorption by the sample is I_a = I₀ * f_sample.
Φr = (Rate of consumption) / (I₀ * f_sample)
Data Presentation:
All quantitative data should be summarized for clarity.
| Parameter | Symbol | Value | Units |
| Actinometry Data | |||
| Irradiation Wavelength | λ | 366 | nm |
| Net Absorbance of Fe²⁺ Complex | ΔA | 0.582 | a.u. |
| Irradiation Time | t | 60 | s |
| Actinometer Quantum Yield | Φ_act | 1.21 | dimensionless |
| Calculated Photon Flux | I₀ | 7.5 x 10⁻⁹ | mol photons/s |
| Photoreaction Data | |||
| Reaction Volume | V_rxn | 0.003 | L |
| Rate of Concentration Change | Slope | -2.1 x 10⁻⁶ | M/s |
| Rate of Reactant Consumption | Rate | 6.3 x 10⁻⁹ | mol reactant/s |
| Final Result | |||
| Photoreaction Quantum Yield | Φr | 0.84 | dimensionless |
References
-
HepatoChem. Determining Photon Flux Using Actinometry. [Link]
-
Jamil, F. (n.d.). Actinometry in Photochemistry Presentation. SlideShare. [Link]
-
Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2021). Practical Chemical Actinometry-A Review. Photochemistry and Photobiology, 97(5), 873-902. [Link]
-
Willett, K. L., & Hites, R. A. (2000). Chemical Actinometry: Using o-Nitrobenzaldehyde to Measure Lamp Intensity in Photochemical Experiments. Journal of Chemical Education, 77(7), 900. [Link]
-
Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry. Pure and Applied Chemistry, 76(12), 2105-2146. [Link]
-
Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]
-
Edinburgh Instruments. (2020). Relative Quantum Yield. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2957–2984. [Link]
-
Le-Gac, G., et al. (2012). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Nanomaterials, 2012, 1-6. [Link]
-
DeRosa, M. C., & Crutchley, R. J. (2023). A practical guide to measuring and reporting photophysical data. Chemical Society Reviews. [Link]
-
Potey, L. C., Kosalge, S. B., & Sarode, R. S. (2014). Synthesis and Analysis of Benzopinacol From Benzophenone by Photoreduction in Green Chemistry. International Journal of Pharmaceutics and Drug Analysis, 2(1), 55-58. [Link]
-
Patel, S. A., et al. (2014). SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. International Journal of Pharmaceutics and Drug Analysis, 2(1), 55-58. [Link]
-
Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2016). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 8(23), 4749-4758. [Link]
-
Michel, A., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6958. [Link]
-
Vela-Soria, F., et al. (2020). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. MethodsX, 7, 100777. [Link]
-
Wikipedia. (2023). Quantum yield. [Link]
-
Li, Z., et al. (2000). New mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 999-1005. [Link]
-
Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In U. Resch-Genger (Ed.), Standardization and Quality Assurance in Fluorescence Measurements I (pp. 89-118). Springer. [Link]
-
Giering, L., et al. (1971). Photoreduction of benzophenone in benzene. I. Mechanism of secondary reactions. The Journal of Physical Chemistry, 75(1), 1-10. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpda.org [ijpda.org]
- 3. Synthesis and Analysis of Benzopinacol From Benzophenone by Photoreduction in Green Chemistry - Neliti [neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. hepatochem.com [hepatochem.com]
- 8. Practical Chemical Actinometry-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. edinst.com [edinst.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-Acetoxybenzophenone Photochemical Reactions
Welcome to the technical support center for photochemical reactions involving 3-Acetoxybenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving desired yields in their experiments. Here, we will delve into the common pitfalls and provide actionable, evidence-based solutions to optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding low yields in this compound photochemical reactions.
Q1: My reaction with this compound is resulting in a significantly lower yield than expected. What are the most common initial factors to investigate?
Low yields in photochemical reactions can stem from several primary factors. Before delving into more complex troubleshooting, it's crucial to assess the fundamentals of your experimental setup.[1] First, verify the purity of your this compound starting material and solvents, as impurities can act as quenchers or lead to unwanted side reactions.[2] Second, ensure your reaction is conducted under a truly inert atmosphere; dissolved oxygen is a notorious quencher of the triplet excited states essential for many benzophenone-mediated reactions.[2] Finally, re-evaluate your reaction concentration and the light source's wavelength and intensity, as these parameters are critical for efficient photoexcitation.
Q2: How does the solvent choice impact the photochemical reaction of this compound?
Solvent polarity plays a pivotal role in the photochemistry of benzophenone derivatives.[3] The nature of the lowest triplet excited state, which is the key reactive intermediate, can be influenced by the solvent environment.[3] In non-polar solvents, the reactive n-π* triplet state is typically favored, leading to efficient hydrogen abstraction.[3] Conversely, polar solvents can stabilize the less reactive π-π* or charge-transfer (CT) states, potentially decreasing the desired reaction's quantum yield.[3] Therefore, if you are experiencing low yields, consider screening a range of solvents with varying polarities.
Q3: Could the low yield be due to the formation of side products? What are the likely side reactions?
Yes, the formation of undesired side products is a common cause of low yields. In photochemical reactions of benzophenones, particularly in the presence of hydrogen-donating solvents like alcohols, photoreduction of the carbonyl group is a primary pathway.[4][5][6] This can lead to the formation of benzopinacol-type products through the coupling of ketyl radicals.[4][5] Additionally, depending on the substituents and reaction conditions, other side reactions such as photo-Fries rearrangement of the acetoxy group or reactions involving the aromatic rings could occur. Careful analysis of your crude reaction mixture by techniques like NMR or LC-MS is essential to identify any significant byproducts.
Q4: Is it possible that my product is degrading under the reaction conditions?
Product degradation is a valid concern in photochemical reactions, especially with prolonged irradiation times. The product itself might absorb light at the excitation wavelength, leading to subsequent photochemical decomposition. This is known as an inner filter effect and can be mitigated by keeping the reactant conversion low (typically <10-20%) or by selecting a light source with a wavelength that is strongly absorbed by the reactant but not the product.[2] Monitoring the reaction progress over time can help determine if product degradation is occurring after a certain point.
II. In-depth Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter.
Problem 1: The reaction is not proceeding, or the conversion is extremely low.
Q: I've set up my reaction, but after several hours of irradiation, I see very little to no consumption of the starting material. What should I check first?
A: Initial Checks of the Reaction Setup and Reagents
Before suspecting more complex photochemical issues, a systematic check of your basic setup is crucial.[1]
-
Reagent Purity: Impurities in your this compound or solvent can act as quenchers.[2]
-
Protocol: Purify the starting material by recrystallization or column chromatography. Ensure solvents are of high purity and appropriately dried.
-
-
Inert Atmosphere: Dissolved oxygen is a highly efficient quencher of triplet states.[2]
-
Protocol: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to and during the reaction. Maintaining a positive pressure of the inert gas is also recommended.[2]
-
-
Light Source: The wavelength and intensity of your light source must be appropriate for exciting this compound.
-
Protocol: Verify the emission spectrum of your lamp. The excitation wavelength should overlap with the absorption spectrum of this compound. Ensure the lamp is functioning correctly and that the intensity is sufficient.
-
Problem 2: The reaction starts but then stalls or yields a complex mixture.
Q: My reaction begins as expected, but the yield plateaus at a low level, and I observe the formation of multiple unidentified products. What could be the cause?
A: Investigating Side Reactions and Photodegradation
This scenario often points towards competing side reactions or degradation of the desired product.
-
Side Product Formation: As mentioned in the FAQs, photoreduction is a common side reaction for benzophenones.[4][5]
-
Troubleshooting Workflow:
A workflow for troubleshooting complex reaction mixtures.
-
-
Product Photodegradation: The desired product may be absorbing the UV light and undergoing further reactions.
-
Protocol:
-
Run a time-course study of your reaction, taking aliquots at regular intervals and analyzing them by a quantitative method (e.g., HPLC or qNMR).
-
If the concentration of the product peaks and then declines, photodegradation is likely occurring.
-
To mitigate this, either shorten the reaction time to maximize product formation before significant degradation occurs or use a light filter to remove wavelengths that are absorbed by the product but not the starting material.
-
-
Problem 3: The reaction is inconsistent and difficult to reproduce.
Q: I have managed to get a decent yield once, but subsequent attempts have failed or given much lower yields. What could be causing this irreproducibility?
A: Controlling Critical Reaction Parameters
Inconsistency in photochemical reactions often arises from subtle variations in experimental conditions.
-
Quantitative Data for Reproducibility:
| Parameter | Recommendation | Rationale |
| Concentration | Keep consistent | Changes in concentration can affect reaction kinetics and the efficiency of light absorption. |
| Temperature | Maintain a constant temperature | Temperature can influence reaction rates and the lifetime of excited states.[1] |
| Stirring | Ensure efficient and consistent stirring | Inefficient stirring can lead to localized "hot spots" of high light intensity and temperature gradients.[1] |
| Lamp Output | Monitor lamp intensity over time | The output of UV lamps can decrease with age, leading to longer required reaction times or lower conversion. |
-
Actinometry for Consistent Light Flux: To ensure reproducible light conditions, it is highly recommended to perform chemical actinometry.
-
Protocol: Potassium Ferrioxalate Actinometry [2]
-
Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H₂SO₄.
-
Irradiate a known volume of this solution in the same reaction vessel and under the same conditions as your this compound reaction for a specific time.
-
After irradiation, add a solution of 1,10-phenanthroline and a buffer to form a colored complex with the Fe²⁺ ions produced.
-
Measure the absorbance of this complex at 510 nm and use the known quantum yield of this reaction to calculate the photon flux of your light source.
-
This allows you to deliver a consistent number of photons to your reaction each time, improving reproducibility.
-
-
III. Mechanistic Considerations
Understanding the underlying photochemical mechanism is key to effective troubleshooting. The primary photochemical process for benzophenones typically involves the following steps:
The key photochemical pathway for this compound.
The high efficiency of intersystem crossing (ISC) to the triplet state (T₁) is a hallmark of benzophenone photochemistry.[7] It is this triplet state that is typically the primary reactive species. Any factor that deactivates this triplet state non-productively, such as quenching by oxygen or impurities, will lower the overall quantum yield of the reaction.[2]
IV. References
-
BenchChem. (2025). Troubleshooting low quantum yield in Valerophenone photoreactions. Retrieved from
-
University of Rochester. (2026). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved from
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from
-
Porter, G., & Suppan, P. (1965). Primary photochemical processes in aromatic molecules. XII. Excited states of benzophenone derivatives. Transactions of the Faraday Society, 61(512), 1664-1675. Retrieved from
-
Potey, L. C., et al. (2014). Synthesis and Analysis of Benzopinacol From Benzophenone by Photoreduction in Green Chemistry. International Journal of Pharmaceutics and Drug Analysis, 2(1), 55-58. Retrieved from
-
Raut, B. (2020, October 18). Photoreduction of benzophenone [Video]. YouTube. Retrieved from
-
ScholarWorks@BGSU. (n.d.). The Photochemistry of Benzophenone. Retrieved from
-
BenchChem. (2025). A Technical Guide to the Triplet State Quantum Yield of 3-Ethylbenzophenone. Retrieved from
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 5. Synthesis and Analysis of Benzopinacol From Benzophenone by Photoreduction in Green Chemistry - Neliti [neliti.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
minimizing side reactions with 3-Acetoxybenzophenone photosensitizer
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-Acetoxybenzophenone as a photosensitizer. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your photochemical experiments.
Introduction to this compound in Photosensitization
This compound is a versatile photosensitizer belonging to the benzophenone family. Upon absorption of UV light, it efficiently undergoes intersystem crossing to a long-lived triplet excited state.[1] This triplet state is the primary photoactive species, capable of initiating photochemical reactions through energy transfer or hydrogen abstraction.[2][3] Its unique substitution pattern can influence its photophysical properties and reactivity compared to unsubstituted benzophenone.[4][5] This guide will address common challenges and provide solutions to ensure the successful application of this photosensitizer in your research.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Q1: My reaction is producing a significant amount of a high-molecular-weight, insoluble byproduct. What is it and how can I prevent it?
Possible Cause: This is likely due to the formation of benzopinacol-like dimers. The triplet excited state of this compound can abstract a hydrogen atom from a suitable donor (like a solvent or substrate) to form a ketyl radical. Two of these radicals can then couple to form a pinacol dimer.[2]
Solutions:
-
Solvent Selection: Avoid solvents that are good hydrogen donors, such as isopropanol.[2] Opt for solvents with stronger C-H bonds that are less susceptible to hydrogen abstraction, like acetonitrile, dichloromethane, or tert-butanol.
-
Substrate Concentration: Increasing the concentration of your desired substrate can favor the intended photochemical reaction over the bimolecular dimerization of the photosensitizer.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of side reactions, including dimerization.
Q2: I am observing the formation of products resulting from the cleavage of the photosensitizer itself. Why is this happening?
Possible Cause: This is likely due to Norrish Type I or Type II reactions of the this compound.[6][7]
-
Norrish Type I: This involves the cleavage of the bond between the carbonyl group and one of the phenyl rings, leading to radical fragments that can initiate undesired polymerization or form other byproducts.[6]
-
Norrish Type II: If a γ-hydrogen is available (which is not the case for this compound itself, but could be for a reaction intermediate or if the acetoxy group is modified), intramolecular hydrogen abstraction can occur, leading to cleavage of the molecule.[7][8]
Solutions:
-
Wavelength Selection: Use a light source with a wavelength that selectively excites the photosensitizer but minimizes the energy absorbed by the potential photoproducts, which might be more prone to cleavage.
-
Reaction Time: Minimize the irradiation time to what is necessary for the completion of the primary reaction. Prolonged exposure to UV light can increase the likelihood of photosensitizer degradation.
-
Degassing: The presence of oxygen can sometimes lead to complex degradation pathways. Ensure your reaction mixture is properly degassed.
Q3: My desired [2+2] cycloaddition (Paternò-Büchi reaction) is inefficient and I'm getting a complex mixture of other products. What are the likely side reactions?
Possible Cause: The Paternò-Büchi reaction, the formation of an oxetane from an excited carbonyl and an alkene, can be accompanied by several side reactions.[9][10][11]
-
Alkene Dimerization: The excited photosensitizer can transfer its energy to the alkene, leading to the formation of an excited alkene that can then dimerize.
-
Hydrogen Abstraction: The excited photosensitizer can abstract an allylic hydrogen from the alkene, leading to radical species that can undergo various non-cycloaddition reactions.[12]
-
Isomerization of the Alkene: Energy transfer from the photosensitizer can lead to cis-trans isomerization of the alkene, potentially affecting the stereochemical outcome of the desired reaction.
Solutions:
| Parameter | Recommendation | Rationale |
| Alkene Choice | Use alkenes without easily abstractable allylic hydrogens if possible. | Minimizes side reactions from hydrogen abstraction. |
| Concentration | Optimize the relative concentrations of the alkene and photosensitizer. | High alkene concentration can favor the desired cycloaddition. |
| Solvent | Use a non-polar solvent. | Can influence the stability of intermediates and favor cycloaddition.[13] |
| Temperature | Lowering the temperature can improve selectivity.[12] | Reduces the rate of competing side reactions. |
Q4: After my reaction, I'm having difficulty removing the this compound and its byproducts from my desired product.
Possible Cause: Benzophenone and its derivatives can be challenging to separate from reaction products due to similar polarities.
Solutions:
-
Chromatography: Utilize column chromatography with a carefully selected solvent system. A step-gradient or a shallow gradient elution can improve separation.
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method.
-
Chemical Quenching/Scavenging: After the reaction is complete, a chemical quencher that reacts with the remaining photosensitizer can be added to form a more easily separable derivative. For example, a reducing agent could convert the ketone to an alcohol, changing its polarity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength to excite this compound?
This compound, like other benzophenones, typically has a strong absorption band in the UVA range (around 320-380 nm) corresponding to the n→π* transition of the carbonyl group.[5] The optimal wavelength will depend on the specific reaction and the absorbance characteristics of your substrates. It is advisable to run a UV-Vis spectrum of the photosensitizer to determine its absorption maximum.
Q2: How does the acetoxy group affect the photosensitizing properties compared to unsubstituted benzophenone?
Q3: What is the photochemical stability of this compound?
While benzophenone itself is relatively photostable, prolonged irradiation can lead to degradation.[14] The presence of the acetoxy group might introduce additional photochemical liabilities. It is recommended to perform control experiments to assess the stability of the photosensitizer under your specific reaction conditions.
Q4: Can I use this compound in aqueous solutions?
Benzophenone and its derivatives are generally poorly soluble in water. For reactions in aqueous media, a co-solvent may be necessary, or a water-soluble benzophenone derivative should be considered.
Experimental Protocols
General Protocol for a Photosensitized Reaction
-
Preparation: In a quartz or borosilicate glass reaction vessel, dissolve the substrate and this compound (typically 5-10 mol%) in the chosen solvent.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, or by three freeze-pump-thaw cycles. This is crucial to prevent quenching of the triplet state by oxygen.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a filter to select the desired wavelength). Ensure the reaction is adequately cooled using a cooling fan or a water jacket to maintain a constant temperature.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product using column chromatography, recrystallization, or distillation.
Visualizations
Mechanism of Photosensitization and Potential Side Reactions
Caption: General scheme for this compound (3-AB) photosensitization.
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for side reactions.
References
- Lalevée, J., Dumur, F., & Gigmes, D. (2018). Benzophenone-Based Photoinitiators of Polymerization.
- Albini, A. (2021). Norrish' type I and II reactions and their role in the building of photochemical science. Photochemical & Photobiological Sciences, 20(7), 865-875.
-
Norrish reaction. (2023). In Wikipedia. Retrieved from [Link]
- Fagnoni, M., Dondi, D., Ravelli, D., & Albini, A. (2007). Photochemical stability of acetophenones. Journal of Photochemistry and Photobiology A: Chemistry, 186(1), 81-86.
-
Norrish Reaction. (2017). In Chem-Station Int. Ed. Retrieved from [Link]
-
Paternò–Büchi reaction. (2023). In Wikipedia. Retrieved from [Link]
- D'Auria, M. (2019). The Paternò-Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362.
-
Paterno-Büchi Reaction. In Organic Chemistry Portal. Retrieved from [Link]
- D'Auria, M. (2019). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 24(21), 3918.
-
Harish Chopra. (2016). Paterno buchi reaction. SlideShare. Retrieved from [Link]
- Creary, X., Hinckley, J., Kraft, C., & Genereux, M. (2011). Photochemical Behavior of Cyclopropyl-Substituted Benzophenones and Valerophenones. The Journal of Organic Chemistry, 76(7), 2062–2071.
- Klessinger, M., & Michl, J. (1989). Excited states and photochemistry of organic molecules. VCH.
- Pitts Jr, J. N., Letsinger, R. L., Taylor, R. P., Patterson, J. M., Recktenwald, G., & Martin, R. B. (1959). Photochemical Reactions of Benzophenone in Alcohols 1. Journal of the American Chemical Society, 81(5), 1068–1077.
- Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Synthetic organic photochemistry. CRC press.
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern molecular photochemistry of organic molecules. University Science Books.
- Ito, Y., & Matsuura, T. (1989). Solvent effects on rates of photochemical reaction of Rose Bengal triple state studied by nanosecond laser photolysis. Journal of Photochemistry and Photobiology A: Chemistry, 47(1), 53-59.
- Griesbeck, A. G., Maptue, N., & Bondock, S. (2002). The Paternò–Büchi reaction of benzophenone with furan: A new access to 2, 7-dioxabicyclo [4.2. 0] oct-4-enes. Photochemical & Photobiological Sciences, 1(1), 81-82.
- Scaiano, J. C. (1982). The photochemistry of benzophenone. Journal of Photochemistry, 20(4), 327-331.
- Griesbeck, A. G., Kramer, W., & Oelgemöller, M. (2001). Photochemistry of 4'-benzophenone-substituted nucleoside derivatives as models for ribonucleotide reductases: competing generation of 3'-radicals and photoenols. Organic letters, 3(5), 655-657.
- Parker, C. A., & Joyce, T. A. (1967). Phosphorescence characteristics of acetophenone, benzophenone, p-aminobenzophenone and Michler's ketone in various environments. Photochemistry and photobiology, 6(6), 395-406.
- Bradforth, S. E., & Arnold, D. R. (1994). The photochemistry of benzophenone in solution: A tale of two different solvent environments. Journal of the American Chemical Society, 116(10), 4299-4306.
- Wagner, P. J. (1989). Photochemistry of benzophenone. Accounts of Chemical Research, 22(2), 83-91.
- Godard, C., & Lalevée, J. (2019). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. Molecules, 24(12), 2245.
- Houlden, C. E., Bailey, C. D., Gulty, A. S., Lloyd-Jones, G. C., & Booker-Milburn, K. I. (2012). Photosensitized [2+ 2]-Cycloadditions of Alkenylboronates and Alkenes. Journal of the American Chemical Society, 134(24), 10146-10155.
- D'Auria, M., & Paternò, E. (1909). Sulla influenza della luce nelle reazioni chimiche. Nota III. Reazione tra benzofenone ed etere metilico. Gazzetta Chimica Italiana, 39, 431-435.
- Hou, Y., Li, X., Wang, Y., & Li, Z. (2024). Recent advances in the application of [2+ 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37.
-
Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]
- Coyle, J. D. (1986). Introduction to organic photochemistry. Wiley.
- Gilbert, A., & Baggott, J. (1991). Essentials of molecular photochemistry.
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- 4. Phosphorescence characteristics of acetophenone, benzophenone, p-aminobenzophenone and Michler's ketone in various environments - PubMed [pubmed.ncbi.nlm.nih.gov]
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how to avoid decomposition of 3-Acetoxybenzophenone during synthesis
Technical Support Center: 3-Acetoxybenzophenone
A Guide to Synthesis, Stability, and Troubleshooting
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that success in research and development hinges on the integrity of your starting materials and intermediates. This compound, while a valuable building block, possesses two key chemical functionalities—a phenyl ester and a benzophenone core—that make it susceptible to specific degradation pathways. This guide is designed to provide you with the technical insights and field-proven protocols necessary to navigate its synthesis and handling, ensuring the highest possible purity and yield by proactively preventing decomposition.
Troubleshooting Guide: Common Synthesis & Stability Issues
This section addresses specific problems you may encounter during your work with this compound in a direct question-and-answer format.
Question 1: After my aqueous workup, TLC analysis shows a new, more polar spot that stains with ferric chloride. What is it and how did it form?
Answer: This new spot is almost certainly 3-hydroxybenzophenone, the hydrolysis product of your target compound. The phenyl ester linkage in this compound is labile and can be cleaved under both acidic and basic conditions, with basic conditions being particularly aggressive for phenyl esters.[1][2]
-
Causality: During a standard aqueous workup, residual acid or base from your reaction can create a pH environment that catalyzes the hydrolysis of the ester. Even unbuffered water can be slightly acidic or basic enough to initiate this process, especially if the extraction is prolonged.
-
Preventative Actions:
-
Neutralize Carefully: Before extraction, neutralize the reaction mixture to a pH of ~7.0 using a mild base like saturated sodium bicarbonate (NaHCO₃) solution. Avoid strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), which will rapidly hydrolyze the ester.
-
Use Buffered Solutions: For all aqueous washes, use a buffered solution at pH 7 or a saturated brine solution to maintain neutrality and reduce the solubility of your organic product in the aqueous layer.
-
Minimize Contact Time: Perform your extractions efficiently to reduce the time your compound is in contact with the aqueous phase.
-
Question 2: My yield dropped significantly after purification by silica gel chromatography, and my collected fractions are not as pure as expected. What went wrong?
Answer: This strongly suggests on-column decomposition. Standard silica gel is inherently acidic (pH ~4-5) and has surface silanol groups (Si-OH) that can act as a catalyst for the hydrolysis of the acetoxy group.
-
Causality: As your compound travels through the column, the prolonged contact with the acidic silica surface provides an ideal environment for hydrolysis, converting your desired product into 3-hydroxybenzophenone.
-
Troubleshooting & Optimization:
-
Deactivate the Silica: Prepare a slurry of your silica gel in the initial mobile phase containing 0.5-1% triethylamine or pyridine. This neutralizes the acidic sites on the silica surface.
-
Choose an Alternative Stationary Phase: Consider using neutral alumina or a less acidic reverse-phase silica (C18) for purification if compatible with your solvent system.
-
Optimize Your Solvent System: Use the least polar solvent system possible that still provides good separation. This will increase the Rf of your compound and reduce its residence time on the column.
-
Work Quickly: Do not leave the compound on the column for an extended period. Load, elute, and collect in one continuous process.
-
Question 3: My final, isolated product has developed a yellow tint upon storage. Is this a sign of decomposition?
Answer: Yes, discoloration is a common indicator of degradation. The benzophenone core is inherently photoreactive.[3] Exposure to ambient or UV light can promote the formation of radical species, leading to a complex mixture of degradation products that are often colored.[4][5]
-
Causality: Benzophenones can absorb UV light, promoting an electron to an excited triplet state. This excited molecule can then participate in various reactions, leading to the formation of hydroxylated species and other byproducts.[5][6]
-
Preventative Actions:
-
Protect from Light: Conduct the reaction and all subsequent workup, purification, and storage steps in vessels protected from light. Wrap flasks and vials in aluminum foil.
-
Inert Atmosphere Storage: Store the final solid product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be initiated by photolysis.
-
Cold Storage: Store the compound at low temperatures (e.g., <4°C) to minimize the rate of any potential degradation reactions.
-
Frequently Asked Questions (FAQs)
-
What are the primary decomposition pathways for this compound? The two main pathways are (1) Hydrolysis of the ester bond to form 3-hydroxybenzophenone and acetic acid, accelerated by acid or base, and (2) Photodecomposition initiated by UV or ambient light exposure, which degrades the benzophenone structure.
-
What is the ideal pH range for handling this compound in solution? The optimal pH range is between 6.0 and 7.5. Deviating significantly into acidic (pH < 5) or basic (pH > 8) territory will increase the rate of hydrolysis.[7]
-
Can I heat my reaction mixture to speed up the synthesis? Modest heating is often necessary, but excessive temperatures should be avoided. High heat can accelerate decomposition, particularly if trace amounts of acid or base are present. Monitor your reaction closely by TLC and use the lowest effective temperature.
-
Is it better to synthesize this compound via Friedel-Crafts acylation or by esterifying 3-hydroxybenzophenone? Direct esterification of 3-hydroxybenzophenone is the more reliable and straightforward route. A Friedel-Crafts acylation using 3-acetoxybenzoyl chloride or a similar precursor is more complex and prone to side reactions and potential rearrangement.[8][9]
Core Decomposition Pathways
The following diagram illustrates the two critical degradation routes to be aware of during the synthesis and handling of this compound.
Caption: Key degradation routes for this compound.
Validated Experimental Protocols
To minimize decomposition, follow these validated protocols for synthesis and purification.
Protocol 1: Synthesis via Esterification of 3-Hydroxybenzophenone
This protocol focuses on the acetylation of 3-hydroxybenzophenone using acetic anhydride with pyridine as a catalyst and base.
Materials:
-
3-Hydroxybenzophenone (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Pyridine (2.0 eq), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask wrapped in aluminum foil, dissolve 3-hydroxybenzophenone in anhydrous DCM under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add pyridine, followed by the dropwise addition of acetic anhydride.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The product spot should be less polar than the starting material.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add 1M HCl to neutralize the pyridine.
-
Workup: Transfer the mixture to a separatory funnel.
-
Wash with 1M HCl (2x).
-
Wash with water (1x).
-
Wash with saturated NaHCO₃ solution (2x). Caution: Perform this wash slowly to control CO₂ evolution.
-
Wash with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<40°C).
Protocol 2: Purification by Deactivated Silica Gel Chromatography
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Triethylamine
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Prepare Deactivated Silica:
-
Calculate the required amount of silica gel (typically 50-100x the weight of your crude product).
-
Prepare your starting eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Add 0.5% triethylamine by volume to this solvent mixture.
-
Make a slurry of the silica gel in this triethylamine-containing solvent.
-
Pack the column using the slurry method.
-
-
Column Loading: Dissolve your crude product in a minimal amount of DCM and load it onto the column.
-
Elution: Elute the column with the triethylamine-doped solvent system, gradually increasing polarity if necessary.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions.
-
Final Concentration: Concentrate the pure fractions under reduced pressure, ensuring the final product is protected from light.
Recommended Synthesis & Purification Workflow
This workflow diagram summarizes the critical steps and control points to ensure the stability of this compound.
Caption: A workflow highlighting critical control points.
References
-
Kotnik, K., et al. (2016). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. Available at: [Link]
-
B, A. (n.d.). Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. University of Glasgow. Available at: [Link]
-
Prasse, C., et al. (2020). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Available at: [Link]
-
Hegarty, A. F., & Frost, L. N. (1973). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719-1728. Available at: [Link]
-
Hassan, M. K., & Tadros, M. A. (1966). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 223-226. Available at: [Link]
-
Prasse, C., et al. (2020). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts, 22(11), 2203-2214. Available at: [Link]
-
Prasse, C., et al. (2020). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing. Available at: [Link]
-
Pearson. (n.d.). Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?. Available at: [Link]
-
Patsnap Eureka. (n.d.). 3-hydroxyacetophenone synthesis method. Available at: [Link]
-
Nishioka, T., et al. (1975). Ortho effect in hydrolysis of phenyl esters. The Journal of Organic Chemistry, 40(20), 2915-2919. Available at: [Link]
- Google Patents. (n.d.). CN105967986A - 3-hydroxyacetophenone synthesis method.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
- Google Patents. (n.d.). CN102040499A - Method for synthesizing 3-hydroxyacetophenone.
- Google Patents. (n.d.). CN102070428B - Method for synthesizing 3-hydroxyacetophenone.
- Google Patents. (n.d.). CN102070428A - Method for synthesizing 3-hydroxyacetophenone.
- Google Patents. (n.d.). US3322817A - Aromatic and aliphatic esters of hydroxy benzophenone derivatives.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Available at: [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Available at: [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: [Link]
- Google Patents. (n.d.). CN102093190B - Method for synthesizing hydroxybenzophenone compound.
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxybenzophenone. PubChem. Available at: [Link]
-
Reichelt, A. (n.d.). Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Popović, J., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceuticals, 15(11), 1391. Available at: [Link]
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- 2. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Friedel-Crafts Acylation [organic-chemistry.org]
purification of 3-Acetoxybenzophenone from reaction mixtures
Workflow Diagram: Purification of 3-Acetoxybenzophenone
Caption: General workflow for the purification of this compound.
My product appears oily and won't solidify, or it crystallizes but the yield is very low. What's the best approach for recrystallization?
Recrystallization is an excellent technique for final polishing to remove minor impurities and obtain a crystalline solid. The choice of solvent is critical for success.
Underlying Principle: Differential Solubility
An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but poorly at low temperatures.[1][2] This temperature-dependent solubility difference allows the desired compound to crystallize out upon cooling, while impurities remain in the solution. The principle of "like dissolves like" is a useful starting point; as an ester, this compound will have moderate polarity.[3]
Recommended Solvent Systems for this compound
| Solvent System | Type | Rationale & Procedure |
| Ethanol/Water | Miscible Solvent Pair | This compound is soluble in hot ethanol. Water is then added as an "anti-solvent" until the solution becomes slightly cloudy (the cloud point), indicating saturation. Upon gentle heating to redissolve and slow cooling, crystals will form. |
| Isopropanol | Single Solvent | Isopropanol is a good single-solvent option that often provides a good balance of solubility at high and low temperatures for moderately polar compounds. |
| Hexane/Ethyl Acetate | Miscible Solvent Pair | Dissolve the crude product in a minimal amount of hot ethyl acetate (a good solvent for the ester). Slowly add hexane (a poor solvent) until the cloud point is reached. This is effective for removing more polar impurities. |
Step-by-Step Protocol: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot solution, add water dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the flask to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Low Yield or Oiling Out:
-
Oiling Out: This occurs if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To remedy this, add more of the primary solvent (e.g., ethanol) to the hot mixture and reheat until a clear solution is formed before attempting to cool again.
-
Low Yield: This can be caused by using too much solvent initially. Ensure you are using the minimum amount of hot solvent required for dissolution. Also, ensure the solution is sufficiently cooled to maximize precipitation.
After extraction and recrystallization, I still see impurities in my TLC analysis. When should I consider column chromatography?
Column chromatography is a more powerful purification technique that should be employed when simpler methods like extraction and recrystallization are insufficient. It is particularly useful for separating compounds with very similar polarities.
Underlying Principle: Differential Adsorption
In normal-phase column chromatography, a polar stationary phase (like silica gel) is used with a less polar mobile phase (eluent).[4] Compounds in the mixture are separated based on their affinity for the stationary phase. Non-polar compounds will travel down the column faster with the mobile phase, while more polar compounds will be adsorbed more strongly to the silica and elute later. This compound is more polar than non-polar byproducts (e.g., from side reactions involving the aromatic rings) but less polar than any remaining 3-hydroxybenzophenone.
Workflow for Column Chromatography Purification
Caption: Step-by-step workflow for purification by column chromatography.
Step-by-Step Protocol: Flash Column Chromatography
-
Mobile Phase Selection (TLC): First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3). The ideal system will give your product, this compound, an Rf value of approximately 0.2-0.4, with good separation from impurities.[5]
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase you will use. Pour this into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully add this to the top of the silica bed. Alternatively, for better resolution, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity if necessary (gradient elution) to move the product down the column.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
How do I confirm the purity of my final this compound product?
A combination of techniques should be used to confidently assess the purity of your final product.
| Technique | Purpose | Expected Result for Pure this compound |
| Thin-Layer Chromatography (TLC) | Qualitative assessment of purity | A single, well-defined spot. Comparison with a standard of the starting material (3-hydroxybenzophenone) should show no residual starting material. |
| Melting Point Analysis | Quantitative assessment of purity | A sharp melting point range. The literature melting point for 3-hydroxybenzophenone is 113-115 °C.[6][7] Pure this compound will have a distinct and sharp melting point. A broad or depressed melting point range indicates the presence of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment | ¹H and ¹³C NMR spectra should be clean and match the expected structure of this compound. The absence of a broad singlet corresponding to the phenolic -OH of 3-hydroxybenzophenone is a key indicator of purity. |
| Infrared (IR) Spectroscopy | Functional group confirmation | The spectrum should show a characteristic ester carbonyl (C=O) stretch (around 1735-1750 cm⁻¹) and the absence of the broad hydroxyl (-OH) stretch from 3-hydroxybenzophenone (around 3200-3600 cm⁻¹). |
-
3-HYDROXYBENZOPHENONE | CAS#:13020-57-0 | Chemsrc. Chemsrc. [Link]
-
3-Hydroxybenzophenone | C13H10O2 | CID 83050 - PubChem. National Institutes of Health. [Link]
-
Chemical Properties of 4-Acetoxybenzophenone (CAS 13031-44-2) - Cheméo. Cheméo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. [Link]
-
Best Solvent for Recrystallization - Nanjing Huaxi Chemical Co.,Ltd. Nanjing Huaxi Chemical Co.,Ltd. [Link]
-
RECRYSTALLIZATION - ResearchGate. ResearchGate. [Link]
-
Recrystallization-1.pdf. Unknown Source. [Link]
- CN102070428B - Method for synthesizing 3-hydroxyacetophenone - Google Patents.
-
How to purify and isolate required compound from a reaction mixture? - ResearchGate. ResearchGate. [Link]
-
BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. National Center for Biotechnology Information. [Link]
- US3322817A - Aromatic and aliphatic esters of hydroxy benzophenone derivatives - Google Patents.
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Reddit. [Link]
- CN102070428A - Method for synthesizing 3-hydroxyacetophenone - Google Patents.
-
Benzophenone-3 TDS ENG - Avena Lab. Avena Lab. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
【4K】-- Column Chromatography (Purification) - YouTube. YouTube. [Link]
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- CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents.
- WO1998000385A1 - Process for producing benzophenone compounds - Google Patents.
-
Physico-chemical properties and concentrations of benzophenone-3... - ResearchGate. ResearchGate. [Link]
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common impurities in 3-Acetoxybenzophenone and how to remove them
Welcome to the technical support center for the purification of 3-Acetoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound. Here, we address common impurities and provide detailed protocols for their removal using standard laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
While the exact impurity profile depends on the synthetic route, common impurities in this compound, typically synthesized by the acetylation of 3-hydroxybenzophenone, may include:
-
Unreacted 3-hydroxybenzophenone: Due to incomplete reaction, this is a very common impurity. Its hydroxyl group makes it more polar than the desired product.
-
Acetic Anhydride or Acetyl Chloride: If used in excess for the acetylation reaction, traces may remain. These are typically quenched and removed during the work-up, but residual amounts can persist.
-
Base/Catalyst: Pyridine or other amine catalysts used in the acetylation may be present.
-
Side-reaction products: Depending on the reaction conditions, minor side products could be formed.
-
Solvent residues: Residual solvents from the reaction or work-up.
Q2: How do I choose the best purification method for this compound?
The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.
-
Recrystallization is an effective technique for removing small amounts of impurities from a solid that is already relatively pure (generally >80%).[1] It is often faster and more scalable than chromatography.
-
Column Chromatography is a more powerful separation technique that can separate components with very similar polarities. It is ideal for purifying crude mixtures with multiple impurities or when recrystallization fails to yield a product of the desired purity.[2][3]
Q3: What is a good starting point for a recrystallization solvent for this compound?
A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4][5] For a moderately polar compound like this compound, common solvent systems to explore include ethanol, isopropanol, or a mixed solvent system like hexane/ethyl acetate.[6]
Troubleshooting and Purification Protocols
Purification Strategy Flowchart
Caption: General purification strategy for this compound.
Protocol 1: Recrystallization of this compound
Recrystallization is a purification technique used to remove impurities from a solid compound.[1][7] The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[4]
Experimental Workflow for Recrystallization
Caption: Step-by-step workflow for the recrystallization process.
Step-by-Step Methodology:
-
Solvent Selection: Begin by determining an appropriate solvent or solvent system. Test small amounts of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane). The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.[5]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[1] Avoid disturbing the flask during this period.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for 15-30 minutes to maximize the yield of the purified product.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was added. | Boil off some of the solvent to concentrate the solution and attempt to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound. | |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or a mixed solvent system. |
| The solution is cooling too quickly. | Reheat the solution to dissolve the oil and allow it to cool more slowly. | |
| Low recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the hot filtration. Add a slight excess of hot solvent before filtering. |
Protocol 2: Column Chromatography of this compound
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2][3]
Experimental Workflow for Column Chromatography
Caption: Step-by-step workflow for purification by column chromatography.
Step-by-Step Methodology:
-
Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system (e.g., a mixture of hexane and ethyl acetate) should provide a retention factor (Rf) of 0.2-0.4 for this compound and good separation from impurities.[2]
-
Column Packing:
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully add the sample to the top of the column. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen line) to begin eluting the compounds.[8]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.[9]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Troubleshooting Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation | Inappropriate mobile phase. | Re-optimize the solvent system using TLC. A shallower gradient or isocratic elution with a less polar solvent might be necessary.[2] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is a 30:1 to 100:1 ratio of silica gel to crude compound by weight.[2] | |
| Cracks or channels in the stationary phase. | Ensure the column is packed uniformly without air bubbles. Avoid letting the column run dry. | |
| Broad or tailing bands | The compound is interacting too strongly with the silica gel. | Consider adding a small amount of a modifier to the mobile phase (e.g., a trace of acetic acid if acidic impurities are present, or triethylamine for basic impurities), though this should be done with caution.[2] |
| Sample is not loaded in a concentrated band. | Dissolve the sample in the minimum amount of solvent for loading. Dry loading can often give sharper bands. | |
| Compound won't elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
References
-
RECRYSTALLIZATION - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]
-
RECRYSTALLIZATION - ResearchGate. Retrieved from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020). Retrieved from [Link]
-
Recrystallization and Crystallization. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Retrieved from [Link]
-
【4K】-- Column Chromatography (Purification) - YouTube. (2013). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
effect of solvent polarity on 3-Acetoxybenzophenone photoreactivity
Technical Support Center: 3-Acetoxybenzophenone Photoreactivity
Welcome to the technical support guide for investigating the photoreactivity of this compound. This document is designed for researchers, medicinal chemists, and photochemists who are utilizing this compound in their experiments. Here, we will explore the nuances of its photochemical behavior, with a specific focus on how solvent polarity dictates reaction pathways and outcomes. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice required to navigate your research successfully.
Section 1: Core Photochemical Principles
Before diving into specific troubleshooting scenarios, it's crucial to understand the fundamental photochemical processes governing this compound. Like its parent compound, benzophenone, its reactivity is dominated by the behavior of its excited triplet state.
Upon absorption of UV light (typically in the n→π* band), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to strong spin-orbit coupling, it then undergoes highly efficient intersystem crossing (ISC) to the first excited triplet state (T₁). It is from this T₁ state that the most significant photochemistry occurs.
A critical concept is the nature of the lowest-lying triplet state. Aromatic ketones have two closely spaced triplet states: one of n,π* character and one of π,π* character.
-
T₁(n,π) State:* In this state, an electron is promoted from a non-bonding (n) orbital on the carbonyl oxygen to an anti-bonding (π*) orbital. This state is characterized by a radical-like, electron-deficient oxygen atom, making it highly reactive towards hydrogen atom abstraction. This is the key reactive state for photoreduction.
-
T₁(π,π) State:* Here, an electron is promoted from a bonding (π) orbital to an anti-bonding (π*) orbital, both associated with the aromatic system. This state is less reactive in hydrogen abstraction reactions.
The energy ordering of these two states is profoundly influenced by the solvent environment. This solvent-induced state switching is the primary reason for the observed effects on photoreactivity.[1]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during photochemical experiments with this compound.
Q1: My photoreduction reaction is efficient in benzene but sluggish or completely stalled in methanol. Why is this happening?
A: This is a classic example of solvent-induced state switching.
-
Causality: In non-polar solvents like benzene or hexane, the T₁(n,π*) state is the lowest energy triplet state. Its electrophilic oxygen atom readily abstracts a hydrogen atom from a suitable donor (including the solvent itself if it has abstractable hydrogens), leading to the formation of a ketyl radical and initiating the reduction pathway.
-
In Polar Solvents: In polar or protic solvents like methanol or acetonitrile, the more polar T₁(π,π) state is stabilized through dipole-dipole interactions and potential hydrogen bonding, lowering its energy below that of the T₁(n,π) state.[1][2] Since the T₁(π,π*) state is significantly less reactive towards hydrogen abstraction, the overall photoreduction efficiency plummets. The solvent essentially "inverts" the reactive ordering of the excited states, deactivating the desired chemical pathway.
Solution: If photoreduction via hydrogen abstraction is your goal, utilize non-polar, aprotic solvents. If your substrate requires a polar medium, you may need to reconsider the choice of photosensitizer.
Q2: I am observing rapid decay of the triplet state in my amine-containing solvent system, with low product yield. What is the likely cause?
A: You are likely observing charge-transfer quenching.
-
Mechanism: The triplet excited state of a ketone is a potent oxidizing agent. In the presence of a good electron donor, such as a tertiary amine, an electron transfer can occur from the amine to the excited ketone. This process is highly favorable in polar solvents, which can stabilize the resulting radical ion pair. This charge-transfer interaction provides a rapid, non-radiative decay pathway for the triplet state, effectively quenching it before it can undergo hydrogen abstraction or other desired reactions.[3]
-
Solvent Influence: The rate of charge-transfer quenching is often independent of the solvent's dielectric constant over a wide range but is highly dependent on the ionization potential of the quencher (the amine in this case).[3]
Solution: If the amine is not your intended reactant, it must be rigorously excluded. If it is the reactant, be aware that charge-transfer quenching may compete with hydrogen abstraction from the α-C-H bond of the amine. Laser flash photolysis studies may be necessary to dissect these competing pathways.
Q3: Does this compound undergo a Norrish Type II reaction?
A: No, not in the classical intramolecular sense.
-
Explanation: The Norrish Type II reaction is defined as an intramolecular abstraction of a γ-hydrogen (a hydrogen on the third carbon from the carbonyl group) by the excited carbonyl oxygen, leading to a 1,4-biradical.[4][5][6] The structure of this compound itself lacks the necessary aliphatic chain with an abstractable γ-hydrogen.
-
Reactivity Note: Its photoreactivity is therefore dominated by intermolecular reactions, such as abstracting a hydrogen atom from a solvent molecule or another solute, or acting as a triplet energy sensitizer. If you are observing products that resemble those from a Norrish Type II reaction (e.g., acetophenone and an alkene), it is because your starting material is likely a different ketone (like valerophenone) and this compound is being used as a photosensitizer, or you are studying a derivative of this compound that has an appropriate side chain.
Q4: How can I experimentally determine if the lowest triplet state is n,π or π,π in my chosen solvent?**
A: You can use spectroscopic techniques to probe the nature of the excited state.
-
Transient Absorption (TA) Spectroscopy: This is a powerful technique for directly observing the excited state. The T₁(n,π) and T₁(π,π) states of aromatic ketones have distinct absorption spectra. For example, the T₁(n,π*) state of acetophenone has a maximum absorption around 350 nm in non-polar solvents.[2] These spectra can be compared to literature values for similar compounds.
-
Phosphorescence Spectroscopy: At low temperatures (e.g., 77 K in a frozen matrix), you can often measure the phosphorescence spectrum. The T₁(n,π) state typically exhibits a vibrationally structured, lower-energy emission, while the T₁(π,π) state has a broader, less structured, and higher-energy emission.
-
Solvatochromism: A simple method is to monitor the n→π* absorption band in the ground-state UV-Vis spectrum. This band typically undergoes a hypsochromic (blue) shift as solvent polarity increases, which is indicative of the stabilization of the ground state relative to the excited state. While this is a ground-state measurement, it provides evidence of the strong solvent-carbonyl interaction that influences the excited-state ordering.
Section 3: Data Summary
The efficiency of photoreactions, measured by the quantum yield (Φ), is highly dependent on the solvent. While specific data for this compound is sparse, the trend follows that of benzophenone and other aromatic ketones.
Table 1: Representative Triplet Lifetimes and Photoreduction Quantum Yields for Aromatic Ketones in Various Solvents
| Solvent | Polarity (Dielectric Constant, ε) | Typical Lowest Triplet State (T₁) | Expected Triplet Lifetime | Expected Photoreduction Quantum Yield (Φ) |
| n-Hexane | 1.9 | n,π | Long | High |
| Benzene | 2.3 | n,π | Long | High |
| Dichloromethane | 9.1 | n,π | Intermediate | Moderate |
| Acetonitrile | 37.5 | π,π | Short | Very Low |
| Methanol | 32.7 | π,π* | Short | Very Low |
Note: These are representative values to illustrate the trend. Actual values depend on specific experimental conditions, including the hydrogen-donating ability of the solvent and the presence of quenchers like oxygen.[2][7]
Section 4: Experimental Protocols & Workflows
Protocol: Monitoring the Photoreduction of this compound
This protocol describes a standard method for studying the effect of a solvent on the rate of photoreduction.
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in your chosen high-purity, spectroscopy-grade solvent.
-
Prepare a second stock solution of a hydrogen donor, such as benzhydrol (diphenylmethanol), at a suitable concentration (e.g., 0.2 M).
-
In a quartz cuvette or photoreactor tube, prepare the final reaction mixture by diluting the stock solutions to the desired final concentrations (e.g., 0.01 M this compound and 0.02 M benzhydrol).
-
-
Degassing (Critical Step):
-
The triplet state is efficiently quenched by molecular oxygen.[2] Oxygen must be removed from the solution.
-
Seal the reaction vessel with a septum.
-
Bubble a gentle stream of an inert gas (high-purity argon or nitrogen) through the solution for at least 30 minutes.
-
For more rigorous degassing, perform at least three freeze-pump-thaw cycles.
-
-
Irradiation:
-
Place the sealed, degassed sample in a temperature-controlled photoreactor.
-
Use a light source that irradiates the n→π* absorption band (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below ~290 nm, or a 350 nm LED array).
-
Ensure consistent lamp output and geometry between experiments.
-
-
Reaction Monitoring:
-
At set time intervals (e.g., 0, 5, 10, 20, 40 minutes), withdraw a small aliquot of the reaction mixture.
-
Analyze the aliquots by a suitable method (HPLC or GC) to quantify the disappearance of the this compound starting material and the appearance of the expected photoproducts (e.g., the corresponding pinacol).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each solvent.
-
The initial slope of this curve is proportional to the initial reaction rate. Comparing these rates provides a quantitative measure of the solvent's effect on photoreactivity.
-
Workflow Diagram: Investigating Solvent Effects
The following diagram outlines the logical workflow for diagnosing and understanding the effect of solvent polarity on your experiment.
Caption: Workflow for troubleshooting solvent effects.
Section 5: Key Photochemical Pathways
The following diagram illustrates the primary photophysical and photochemical events for this compound following UV excitation and highlights the influence of solvent polarity.
Caption: Key photochemical pathways for this compound.
References
-
Venkatraman, R. K., & Orr-Ewing, A. J. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society, 141(38), 15222–15229. [Link]
-
Venkatraman, R. K., & Orr-Ewing, A. J. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 54(23), 4383–4394. [Link]
-
George, M. A., et al. (2020). Quenching of ketone triplet excited states by atmospheric halides. Physical Chemistry Chemical Physics, 23(2), 1047-1058. [Link]
-
Chemwis (2024). Norrish type-2 reaction: Basic concept, Mechanism and Examples. YouTube. [Link]
-
Wikipedia contributors. (2023). Norrish reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Filo. (2025). Give mechanism of Norrish Type II reaction. Filo. [Link]
-
Das, P. K., & Scaiano, J. C. (1980). The Triplet State of Ketones in Solution: Quenching of Triplet Acetone by Amines. Canadian Journal of Chemistry, 58(21), 2285-2290. [Link]
-
Crisenza, G. E. M., Mazzarella, D., & Melchiorre, P. (2020). Solvent-effects on photoreactions. Journal of the American Chemical Society, 142(12), 5461–5476. [Link]
Sources
- 1. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quenching of ketone triplet excited states by atmospheric halides - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D0EA00011F [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. youtube.com [youtube.com]
- 5. Norrish reaction - Wikipedia [en.wikipedia.org]
- 6. Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton.. [askfilo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
improving the efficiency of 3-Acetoxybenzophenone as a photoinitiator
<_ _>
Welcome to the technical support guide for 3-Acetoxybenzophenone (3-ABP), a specialized Norrish Type II photoinitiator. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its efficiency and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound and its function.
Q1: What is this compound and how does it initiate polymerization?
A1: this compound (3-ABP) is a derivative of benzophenone and functions as a Norrish Type II photoinitiator. Unlike Type I initiators that directly cleave to form radicals, Type II initiators require a second molecule, a co-initiator or synergist , to begin the polymerization process.[1][2][3]
The mechanism is a bimolecular process:
-
Photoexcitation: 3-ABP absorbs UV light (typically in the 250-450 nm range), promoting it to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state.[1][4]
-
Hydrogen Abstraction: In its excited triplet state, 3-ABP abstracts a hydrogen atom from a synergist molecule (commonly a tertiary amine).[1][2][5]
-
Radical Generation: This hydrogen transfer creates two radicals: a ketyl radical from the 3-ABP and a highly reactive alkylamino radical from the synergist. The alkylamino radical is typically the primary species that initiates the polymerization of monomers.[1][2]
This reliance on a co-initiator is a defining characteristic and a critical factor in experimental design.
Q2: Why would I choose a Type II initiator like this compound over a Type I initiator?
A2: The choice between Type I and Type II initiators depends on the specific requirements of your application. While Type II systems are generally slower than Type I systems due to their reliance on a bimolecular reaction, they offer distinct advantages.[1][6]
| Feature | Type II Initiators (e.g., 3-ABP) | Type I Initiators (e.g., Acylphosphine Oxides) |
| Yellowing | Generally lower tendency for yellowing in the final cured product.[6] | Can sometimes lead to greater yellowing, especially in thick sections. |
| Oxygen Inhibition | Amine co-initiators can help mitigate oxygen inhibition at the surface. | Can be more susceptible to oxygen inhibition.[6] |
| Curing Properties | Can lead to improved film and surface properties.[6] | Very high efficiency and fast curing speeds.[6] |
| Complexity | Requires careful balancing of the initiator and co-initiator concentrations. | Simpler one-component system. |
Essentially, 3-ABP is an excellent candidate for applications where low yellowing, good surface cure, and overall film integrity are prioritized over raw curing speed.
Q3: What is the optimal UV wavelength for activating this compound?
A3: Benzophenone derivatives typically exhibit strong UV absorption in the range of 225–325 nm.[7] For efficient initiation, the emission spectrum of your UV light source must overlap with the absorption spectrum of the photoinitiator.[3] It is crucial to select a lamp, such as a medium-pressure mercury lamp, that has a strong output in this range. Always measure the UV-Vis absorption spectrum of your complete formulation, as monomers, synergists, and other additives can shift the absorption peaks and affect efficiency.
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Problem: Slow or Incomplete Curing
This is the most common issue encountered and can stem from several factors. Follow this logical workflow to diagnose the root cause.
Caption: Troubleshooting workflow for slow or incomplete curing.
Q: My reaction is failing to initiate. I've added 3-ABP, but nothing happens under the UV lamp. What's wrong?
A: The most likely cause is the absence of a co-initiator . This compound is a Type II photoinitiator and cannot generate radicals on its own. It requires a hydrogen donor.
-
Causality: The excited 3-ABP molecule needs to abstract a hydrogen atom to create the initiating radicals. Without a donor molecule, the excited state simply decays without initiating polymerization.[1][2]
-
Solution: Introduce a suitable co-initiator into your formulation. Tertiary amines, such as Ethyl-4-(dimethylamino)benzoate (EDB) or 2-(Dimethylamino)ethyl methacrylate (DMAEMA), are excellent hydrogen donors and work synergistically with benzophenone derivatives.[1][5]
Q: Curing starts but is very slow and feels tacky or incomplete, especially at the surface. What should I check next?
A: This points to two probable issues: suboptimal initiator/co-initiator concentration or oxygen inhibition.
-
Causality (Concentration): The efficiency of a Type II system is highly dependent on the probability of the excited initiator molecule encountering a co-initiator molecule.[4] If the concentration of either is too low, the rate of radical generation will be slow. Conversely, excessively high concentrations can lead to "inner filter" effects, where the surface absorbs too much light, preventing it from penetrating and curing the bulk of the material. Optimal concentrations for photoinitiators in acrylic resins typically range from 0.5% to 5% by weight.[8]
-
Causality (Oxygen Inhibition): Atmospheric oxygen is a potent radical scavenger. It reacts with the initiating radicals to form unreactive peroxy radicals, effectively terminating the polymerization chain. This effect is most pronounced at the surface where oxygen concentration is highest, leading to a tacky finish.
-
Solution:
-
Optimize Concentrations: Systematically vary the concentration of both 3-ABP and the amine synergist. See Protocol 1 below for a methodical approach.
-
Combat Oxygen Inhibition: The amine co-initiator already helps by consuming oxygen. If the problem persists, curing under an inert atmosphere (e.g., a nitrogen blanket) is the most effective solution.
-
Problem: Yellowing of the Cured Material
Q: My final cured polymer has an undesirable yellow tint. Is the photoinitiator causing this?
A: While Type II initiators are known for reduced yellowing compared to some Type I initiators, they are not entirely immune.[6] Yellowing can arise from the photoinitiator itself or its byproducts.
-
Causality: The yellowing is often caused by the formation of chromophoric byproducts from the photoinitiator system after UV exposure. Excessive concentrations of the initiator or prolonged exposure to UV light can exacerbate this issue. The structure of the amine co-initiator can also play a role.
-
Solution:
-
Minimize Concentration: Use the lowest effective concentration of the 3-ABP/amine system that still provides an adequate cure speed and depth. Refer to your optimization experiments from Protocol 1 .
-
Check UV Exposure: Ensure you are not over-exposing the sample. Use just enough UV energy to achieve a full cure.
-
Consider Alternative Synergists: Some amine synergists are less prone to forming colored byproducts. Experiment with different amines if yellowing is a critical concern.
-
Part 3: Experimental Protocols & Data
Mechanism Visualization
The following diagram illustrates the fundamental mechanism of radical generation by the this compound system.
Caption: Norrish Type II initiation mechanism for 3-ABP.
Protocol 1: Determining Optimal Initiator/Co-initiator Concentration
This protocol provides a systematic method for finding the most efficient concentration of 3-ABP and its synergist for your specific monomer system.
Objective: To identify the concentration ratio of 3-ABP and an amine synergist (e.g., EDB) that yields the fastest cure speed without causing adverse effects like yellowing.
Materials:
-
This compound (3-ABP)
-
Amine Synergist (e.g., Ethyl-4-(dimethylamino)benzoate - EDB)
-
Your monomer/oligomer formulation
-
UV Curing Chamber with a lamp of known intensity and spectral output
-
FTIR Spectrometer with an ATR accessory (for monitoring conversion)
-
Stopwatch
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 10% (w/w) solution of 3-ABP in your monomer blend.
-
Prepare a 10% (w/w) solution of EDB in your monomer blend.
-
-
Create Test Formulations:
-
Prepare a matrix of formulations in small vials, varying the concentrations of both components. A good starting point is a 3x3 matrix as shown in the table below. Ensure the total formulation weight is consistent for all samples.
-
| Sample ID | 3-ABP (% w/w) | EDB (% w/w) | Monomer Blend (% w/w) |
| A1 | 0.5 | 1.0 | 98.5 |
| A2 | 1.0 | 1.0 | 98.0 |
| A3 | 2.0 | 1.0 | 97.0 |
| B1 | 0.5 | 2.0 | 97.5 |
| B2 | 1.0 | 2.0 | 97.0 |
| B3 | 2.0 | 2.0 | 96.0 |
| C1 | 0.5 | 3.0 | 96.5 |
| C2 | 1.0 | 3.0 | 96.0 |
| C3 | 2.0 | 3.0 | 95.0 |
-
Monitor Cure via Real-Time FTIR (RT-FTIR):
-
Place a small drop of the uncured formulation (e.g., Sample A1) onto the ATR crystal of the FTIR.
-
Record a baseline spectrum (Time = 0).
-
Position the UV lamp at a fixed distance above the ATR crystal.
-
Simultaneously start the UV lamp and the FTIR time-course measurement.
-
Monitor the decrease in the peak area corresponding to the monomer's reactive group (e.g., acrylate C=C stretch at ~1635 cm⁻¹).
-
Continue until the peak area no longer changes, indicating the reaction is complete.
-
-
Analyze Data:
-
Calculate the percent conversion for each time point.
-
Plot % Conversion vs. Time for each formulation.
-
The formulation with the steepest curve and highest final conversion is the most efficient.
-
-
Evaluate Physical Properties:
-
Cure a slightly larger sample of the most promising formulations.
-
Visually inspect for yellowing.
-
Perform a tack-free test (e.g., by lightly touching with a cotton swab) to assess surface cure.
-
Self-Validation: This protocol is self-validating because the quantitative data from the FTIR (cure speed and final conversion) is directly correlated with the qualitative observations (yellowing, tackiness). The optimal formulation will provide a high rate of conversion and a tack-free, clear surface.
References
- Tintoll. (n.d.). Norrish Type 2/ II Photoinitiator Wholesale Manufacturer.
- ResearchGate. (n.d.). Heteroaromatic Thiols as Co-initiators for Type II Photoinitiating Systems Based on Camphorquinone and Isopropylthioxanthone.
- Google Patents. (n.d.). EP2130817A1 - Polymerizable Type II photoinitiators and curable compositions.
- Guangdong Lencolo New Material Co., LTD. (2025). The Role of Photoinitiators in UV Curing.
- ResearchGate. (n.d.). UV absorption spectra of products 3 a–3 e with BP(A), 3 f–3 j with...
- Sigma-Aldrich. (n.d.). Photoinitiators.
- NIH. (n.d.). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions.
- Patsnap Eureka. (2025). How to Optimize Acrylic Resin Photoinitiator Concentration.
Sources
- 1. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 2. EP2130817A1 - Polymerizable Type II photoinitiators and curable compositions - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Optimize Acrylic Resin Photoinitiator Concentration [eureka.patsnap.com]
Technical Support Center: Scaling Up Photochemical Reactions with 3-Acetoxybenzophenone
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of scaling up photochemical reactions involving 3-Acetoxybenzophenone. Our goal is to bridge the gap between small-scale laboratory success and robust, scalable manufacturing processes by explaining the causality behind common issues and providing actionable solutions.
Section 1: Foundational Concepts & FAQs
This section addresses common preliminary questions about the role of this compound and the fundamental principles governing the scale-up of photochemical processes.
Q1: What is the primary role of this compound in a photochemical reaction?
This compound, a derivative of benzophenone, primarily functions as a photosensitizer .[1] In this role, it absorbs light energy (photons) at a specific wavelength and transfers that energy to a reactant molecule. This process is crucial when the primary reactants do not efficiently absorb light in the desired region of the electromagnetic spectrum.
The mechanism involves three key steps:
-
Absorption: The benzophenone core of the molecule absorbs a photon, transitioning from its ground state to an excited singlet state.
-
Intersystem Crossing (ISC): It then rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state.
-
Energy Transfer: In this triplet state, it can collide with a reactant molecule, transferring its energy and promoting the reactant to its own excited state, which then undergoes the desired chemical transformation. The photosensitizer returns to its ground state, ready to absorb another photon and repeat the cycle.[1]
This catalytic cycle makes it a powerful tool in organic synthesis, including applications in polymer chemistry and the manufacturing of fine chemicals and pharmaceuticals.[1]
Q2: What fundamental photochemical laws create challenges during scale-up?
Transitioning a photochemical reaction from a small vial to a large reactor is not a linear process due to two fundamental laws of photochemistry:
-
The Grotthuss–Draper Law: This law states that for a photochemical reaction to occur, light must first be absorbed by a chemical substance.[2] This seems simple, but its implication for scale-up is profound.
-
The Beer-Lambert Law: This law describes the attenuation of light as it passes through a medium.[3] The intensity of light decreases exponentially with the path length and the concentration of the absorbing species.
The Scale-Up Challenge: In a small laboratory vial, the light path is short, allowing for relatively uniform irradiation of the entire reaction volume.[2] As you increase the reactor dimensions for scale-up, the light path lengthens dramatically. Consequently, the outer layers of the reaction mixture absorb most of the photons, leaving the core of the reactor in a "dark zone" where the reaction rate is negligible or zero.[2][4] This non-uniform light distribution is a primary cause of failed scale-up attempts, leading to longer reaction times and potential side reactions.[2]
Q3: What are the primary hurdles in transitioning from lab-scale to pilot-scale production?
Beyond the fundamental challenge of light penetration, scaling up introduces several interconnected engineering and chemical challenges:
-
Mass Transport Limitations: In large reactors, inefficient mixing can prevent reactant molecules from reaching the irradiated zones, creating concentration gradients that limit the reaction rate.[5][6] The reaction essentially becomes limited by how fast you can move material into the light, not by the intrinsic speed of the photochemistry.
-
Heat Management: Light sources, especially high-power lamps needed for large volumes, generate significant heat.[7][8] Photochemical reactions themselves can also be exothermic. Without an efficient heat exchange system, temperature gradients can develop, leading to thermal side reactions, product degradation, and inconsistent kinetics.[7][9]
-
Quantum Yield (Φ) Considerations: The quantum yield is the number of desired events (e.g., molecules of product formed) that occur per photon absorbed.[10][11] A reaction with a low quantum yield requires a massive number of photons to achieve high conversion, which can make the process economically unviable at scale due to high energy costs and long irradiation times.[12][13]
Section 2: Troubleshooting Guide: Reaction Performance
This section provides a question-and-answer guide to diagnosing and solving specific problems encountered during the scale-up process.
Q4: My reaction conversion is low or has stalled. What are the likely causes and how do I fix them?
Low or stalled conversion at scale is the most common failure mode. The root cause is almost always an insufficiency of productive photons reaching the reactant molecules.
Potential Causes & Solutions:
-
Poor Light Penetration: As dictated by the Beer-Lambert law, the reaction mixture may be too concentrated or the reactor diameter too large.[2]
-
Solution 1: Switch to a Flow Reactor. Continuous-flow reactors use narrow tubing (capillaries) or thin films, drastically reducing the light path length and ensuring uniform irradiation.[2][3] This is the most effective and widely adopted solution for scaling photochemical processes.[14][15]
-
Solution 2: Decrease Reactant Concentration. While counterintuitive for productivity, diluting the reaction mixture can increase light penetration, which may improve the overall production rate if the reaction is severely photon-limited.
-
Solution 3: Use a More Powerful Light Source. This can compensate for attenuation but must be paired with excellent heat management to avoid thermal issues.
-
-
Mass Transport Limitations: The reaction is occurring only in a small, irradiated zone near the reactor wall, and the rate is limited by the diffusion of reactants into this zone.
-
Solution 1: Improve Mixing. In batch reactors, use high-efficiency overhead stirrers or multiple impellers. In flow reactors, static mixers can be installed to induce transverse dispersion, significantly enhancing the movement of material between the dark and irradiated zones.[5][6][16]
-
Solution 2: Induce Turbulent Flow. In flow systems, increasing the flow rate can shift the regime from laminar to turbulent, promoting better mixing.
-
-
Low Quantum Yield: The intrinsic efficiency of your photochemical process may be very low, meaning a large photon input is required for conversion.
-
Solution: Re-evaluate Reaction Conditions. Investigate if changes in solvent, temperature, or additives can improve the quantum yield. While harder to change than engineering parameters, even a small improvement in Φ can have a large impact on productivity.[12]
-
Q5: I'm observing significant byproduct formation. How can I improve selectivity?
Increased byproduct formation at scale often points to over-irradiation or thermal degradation. Benzophenone derivatives like this compound can participate in side reactions, such as Norrish Type I and Type II reactions, if not properly controlled.[17][18]
Potential Causes & Solutions:
-
Over-irradiation: The product molecule, once formed, may absorb light and undergo a secondary photochemical reaction, leading to degradation. This is common in batch reactors where some material is exposed to light for the entire reaction duration.
-
Solution: Use a Flow Reactor. A key advantage of flow chemistry is precise control over residence time.[4] This ensures that product molecules are removed from the irradiation zone immediately after they are formed, minimizing the chance for secondary photolysis.
-
-
Thermal Degradation: Excessive heat from the lamp or poor reactor cooling can cause thermal decomposition of reactants or products.
-
Solution 1: Implement Active Cooling. Use a cooling jacket with a circulating fluid or a thermoelectric cooler to maintain a consistent, optimal temperature throughout the reactor.[7][8]
-
Solution 2: Use Wavelength-Specific Light Sources. LEDs are highly advantageous as they emit light in a narrow wavelength range.[7] This avoids irradiating with high-energy UV or infrared light that doesn't contribute to the reaction but does generate heat.
-
-
Norrish-Type Side Reactions: Ketones, upon excitation, can undergo cleavage reactions. A Norrish Type I reaction involves the homolytic cleavage of the bond adjacent to the carbonyl group, forming two radical intermediates.[18] A Norrish Type II reaction involves intramolecular hydrogen abstraction, which is common for ketones with an accessible gamma-hydrogen.[18][19]
-
Solution: Optimize Solvent and Concentration. The choice of solvent can influence the stability of radical intermediates and the reaction pathways available. Carefully screen solvents to find one that disfavors these side reactions.
-
Q6: My reaction is not reproducible from run to run. What factors should I investigate?
Inconsistency is a critical issue in manufacturing. In photochemistry, it often stems from changes in the reactor environment or starting materials.
Potential Causes & Solutions:
-
Lamp Degradation: The output (photon flux) of lamps, particularly mercury arc lamps, decreases over time. A 10% drop in photon flux can lead to a significant increase in reaction time.
-
Solution: Regular Lamp Calibration. Use chemical actinometry to periodically measure the actual photon flux of your system.[2] Replace lamps when their output falls below a specified threshold.
-
-
Reactor Fouling: Deposition of solid byproducts or polymer films on the reactor walls can block light from entering the reaction mixture.
-
Solution: Implement a Cleaning-in-Place (CIP) Protocol. Develop a robust procedure for cleaning the reactor between runs to ensure the optical surfaces are pristine.
-
-
Inhibitors in Starting Material: Trace impurities, such as residual copper from a previous synthetic step, can act as potent inhibitors or quenchers of the excited state, killing the reaction.[4]
-
Solution: Stringent Quality Control. Implement rigorous analytical testing for all incoming raw materials to check for known inhibitors. Introducing a purification step like a carbon treatment for starting materials can help normalize quality.[4]
-
Section 3: Protocols & Methodologies
To provide a practical framework, this section outlines a general workflow for scaling up a photochemical reaction and a method for quantifying your light source.
Protocol 1: A Step-by-Step Workflow for Photochemical Reaction Scale-Up
This protocol provides a logical progression from laboratory-scale discovery to a robust pilot-scale process.
Step 1: Laboratory-Scale Optimization (Batch)
-
Establish the baseline reaction conditions in a small-scale batch reactor (e.g., 1-50 mL vial).
-
Identify the optimal wavelength for excitation that maximizes product formation and minimizes byproducts.
-
Determine the initial quantum yield of the reaction if possible.
-
Screen for optimal solvent, concentration, and temperature.
Step 2: Transition to Laboratory-Scale Flow
-
Transfer the optimized conditions to a microfluidic or millifluidic flow reactor (e.g., FEP tubing coiled around a lamp).
-
Re-optimize the reaction by varying flow rate (residence time) and light intensity. The goal is to achieve high conversion in the shortest possible time.
-
Confirm that the reaction can be safely and reproducibly performed in a continuous manner.
Step 3: Pilot-Scale Reactor Selection & Setup
-
Choose a pilot-scale photoreactor based on the desired throughput. Numbering-up (running multiple small reactors in parallel) is often a safer and more predictable scale-up strategy than sizing-up (building one very large reactor).[2][15]
-
Ensure the reactor material (e.g., borosilicate glass, quartz, PFA) is transparent at the desired wavelength and chemically compatible with the reaction mixture.[20]
-
Integrate necessary auxiliary equipment: high-precision pumps, a robust heat exchange system, and back-pressure regulators.
Step 4: Pilot-Scale Process Optimization
-
Begin with the conditions established in the lab-scale flow system.
-
Systematically increase the concentration and/or flow rate while monitoring conversion and purity.
-
Perform long-duration runs (e.g., >8 hours) to check for process stability, reactor fouling, and consistency.
-
Establish strict process control limits for all critical parameters (flow rate, temperature, light intensity, concentration).
Protocol 2: Measuring and Calibrating Photon Flux (Chemical Actinometry)
Knowing the exact number of photons your lamp delivers to the reaction is crucial for reproducibility and scale-up.[2] Chemical actinometry uses a well-characterized chemical reaction with a known quantum yield to measure photon flux. The ferrioxalate actinometer is a common standard.
Objective: To determine the photon flux (moles of photons per second) of your photoreactor setup.
Materials:
-
Potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O
-
Sulfuric acid (H₂SO₄), 0.1 M
-
1,10-Phenanthroline solution
-
Ammonium acetate buffer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the Actinometer Solution: Prepare a solution of potassium ferrioxalate in 0.1 M H₂SO₄. The concentration should be chosen to ensure nearly complete absorption of light at the irradiation wavelength.
-
Irradiate: Fill your photoreactor with the actinometer solution and irradiate it for a precisely measured amount of time (t). The irradiation time should be short enough to keep the total conversion below 10%.
-
Develop the Complex: After irradiation, take an aliquot of the solution and add the 1,10-phenanthroline solution and buffer. The Fe²⁺ ions produced during the photoreduction of ferrioxalate will form a deeply colored complex with phenanthroline.
-
Measure Absorbance: Measure the absorbance of the colored complex at its λ_max (typically ~510 nm) using a UV-Vis spectrophotometer.
-
Calculate Fe²⁺ Concentration: Use a pre-determined calibration curve to calculate the concentration of Fe²⁺ formed during irradiation.
-
Calculate Photon Flux: The photon flux (q_p) can be calculated using the following equation: q_p = (V * [Fe²⁺]) / (t * Φ_λ) Where:
-
V = Volume of the irradiated solution
-
[Fe²⁺] = Molar concentration of ferrous ions formed
-
t = Irradiation time in seconds
-
Φ_λ = The known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (λ).
-
Section 4: Data & Visualizations
Tables for Quick Reference
Table 1: Comparison of Common Light Sources for Photochemical Scale-Up
| Light Source | Typical Wavelengths | Advantages | Disadvantages |
| Medium-Pressure Mercury Lamp | Polychromatic (UV-Vis) | High power output, broad-spectrum. | Poor energy efficiency, generates significant heat, output degrades over time, contains mercury.[9] |
| Light Emitting Diodes (LEDs) | Monochromatic (Specific λ) | High energy efficiency, long lifespan, stable output, minimal heat generation, wavelength specificity.[7] | Higher initial cost, lower power output per unit compared to arc lamps. |
| Natural Sunlight | Polychromatic (Vis-NIR) | Cost-effective, sustainable. | Variable intensity (weather, time of day), requires large collection areas (solar concentrators).[9] |
Process Diagrams (Graphviz)
The following diagrams illustrate key workflows and logical relationships in photochemical scale-up.
Caption: A typical workflow for scaling a photochemical reaction from the lab to production.
Caption: Troubleshooting logic tree for low reaction conversion at scale.
Section 5: References
-
Modelling the Impact of Mass Transport in a Miniplant Photoreactor. ChemRxiv.
-
Modelling the impact of mass transport in a miniplant photoreactor. RSC Publishing.
-
Development of a modular photoreactor for the upscaling of continuous flow photochemistry. Nature.
-
Enhancing mass transport to accelerate photoreactions and enable scale-up. Reaction Chemistry & Engineering (RSC Publishing).
-
Mass transfer limitations in slurry photocatalytic reactors. CONICET.
-
Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. Annual Review of Chemical and Biomolecular Engineering.
-
The Cost of Quantum Yield. Organic Process Research & Development (ACS Publications).
-
Dawn of a new era in industrial photochemistry: the scale-up of micro- and mesostructured photoreactors. Beilstein Journals.
-
Overcoming mass and photon transfer limitations in a scalable reactor: Oxidation in an aerosol photoreactor. Lirias.
-
Scale-Up of Photochemical Reactions. UvA-DARE (Digital Academic Repository).
-
Scale-Up Guide: Photocatalysis Reaction. Sigma-Aldrich.
-
Photochemistry of benzophenone in micelles. Formation and decay of radical pairs. Journal of the American Chemical Society (ACS Publications).
-
6 Tips to Scale Reactions Using Photoreactor Lab Equipment. Asynt.
-
3 Recent applications of photochemistry on large-scale synthesis (2015–2019). Royal Society of Chemistry.
-
Quantum yield. Wikipedia.
-
Possible photoproducts from Norrish Type I and II reactions. ResearchGate.
-
Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. PubMed Central.
-
Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. ResearchGate.
-
Photochemistry of Carbonyl Compounds : Norrish Type-II Cleavage & Photoreduction [Part 5]. YouTube.
-
Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. Chemical Reviews (ACS Publications).
-
Norrish reaction. Wikipedia.
-
Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI.
-
Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. PubMed.
-
Hot carrier photochemistry on metal nanoparticles. Journal of Applied Physics (AIP Publishing).
-
How to control the temperature of photochemical reactions. YouTube.
-
LightChem High pressure photochemical reactor. Perfectlight.
-
Photosensitizer (Inhibitors Agonists Modulators Antagonists). MedChemExpress.
-
(PDF) Scalability of photochemical reactions in continuous flow mode. ResearchGate.
-
Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B (RSC Publishing).
-
9-Acetoxy-2,7,12,17-tetrakis-(beta-methoxyethyl)-porphycene (ATMPn), a novel photosensitizer for photodynamic therapy: uptake kinetics and intracellular localization. PubMed.
-
Features of third generation photosensitizers used in anticancer photodynamic therapy: Review. PubMed.
-
Enabling Greener Pharma Manufacturing: Scaling a Photo-Flow Bromination for Belzutifan. American Chemical Society.
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stability issues of 3-Acetoxybenzophenone under different conditions
Welcome to the Technical Support Center for 3-Acetoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during experimentation. Here, we will explore the key factors influencing the stability of this compound and offer practical solutions to mitigate degradation.
Introduction
This compound is a versatile chemical intermediate used in various research and development applications. Its stability is a critical parameter that can significantly impact experimental outcomes, product shelf-life, and the overall success of a project. The primary stability concern for this molecule is the hydrolysis of its ester linkage, which is susceptible to both acidic and basic conditions. Additionally, photodegradation and thermal stress can also contribute to its decomposition. Understanding these degradation pathways is essential for designing robust experimental protocols and ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound are:
-
Hydrolysis: The ester bond is susceptible to cleavage, especially in the presence of acid or base, yielding 3-hydroxybenzophenone and acetic acid.[1][2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the breakdown of the molecule.[4][5] Aromatic ketones like benzophenone derivatives are known to absorb UV radiation.[6]
-
Thermal Degradation: Elevated temperatures can accelerate the rate of hydrolysis and potentially lead to other decomposition reactions.[5][7][8]
Q2: My this compound sample shows an additional spot on the TLC plate after aqueous workup. What could be the cause?
A2: The appearance of a new, more polar spot on a TLC plate is a strong indication of hydrolysis. The product of hydrolysis, 3-hydroxybenzophenone, is more polar than the starting ester, this compound, due to the presence of the hydroxyl group. This will result in a lower Retention Factor (Rf) value on the TLC plate.[1]
Q3: What are the ideal storage conditions for this compound to ensure long-term stability?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[5] It is advisable to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and atmospheric oxygen.
Q4: Can the solvent system used in my experiment affect the stability of this compound?
A4: Absolutely. Protic solvents, especially in combination with acidic or basic conditions, can facilitate hydrolysis. When possible, use aprotic solvents for reactions and extractions. If an aqueous workup is necessary, it should be performed quickly and at a low temperature to minimize hydrolysis.[1]
Troubleshooting Guide: Stability Issues
This section provides a structured approach to diagnosing and resolving common stability problems encountered when working with this compound.
Issue 1: Low Yield of Desired Product and Presence of 3-Hydroxybenzophenone Impurity
-
Symptom: After a reaction or workup, you observe a significant amount of 3-hydroxybenzophenone in your product mixture, confirmed by techniques like NMR, LC-MS, or TLC.[1]
-
Primary Cause: Unintended hydrolysis of the acetoxy group.
-
Troubleshooting Steps:
-
pH of Aqueous Solutions: Avoid strongly acidic or basic conditions during extraction and washing steps. Use a mild base, such as a cold, saturated solution of sodium bicarbonate, for neutralization.[1]
-
Temperature Control: Perform all aqueous workup steps at low temperatures (e.g., using an ice bath). This will significantly slow down the kinetics of the hydrolysis reaction.[1]
-
Minimize Contact Time: Reduce the time your compound is in contact with aqueous layers. Perform extractions and separations as efficiently as possible.[1]
-
Drying: Ensure your final organic solution is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation to remove any residual water.[1]
-
Issue 2: Sample Discoloration or Degradation Upon Storage
-
Symptom: A previously pure sample of this compound develops a yellow or brownish color over time.
-
Primary Cause: Photodegradation or oxidation.
-
Troubleshooting Steps:
-
Light Protection: Store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light.[5]
-
Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer) to slow down any potential degradation processes.
-
Visualizing Degradation and Experimental Workflow
Primary Degradation Pathway of this compound
The primary degradation pathway is the hydrolysis of the ester bond.
Caption: Hydrolysis of this compound.
Experimental Workflow for a Forced Degradation Study
A forced degradation study is essential to understand the stability of a compound under various stress conditions.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at room temperature for 24 hours.[5]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 24 hours.[5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (UV and visible) for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, place a solution of the compound in a suitable solvent in an oven at 70°C for 48 hours.[5]
3. Sample Analysis:
-
At appropriate time points, take aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of degradation products.
-
If significant degradation is observed, LC-MS can be used to identify the structure of the degradation products.
Representative Stability Data for Phenyl Acetate Derivatives
| pH | Rate Constant (k_obs) [s⁻¹] (at 25°C) | Predominant Mechanism |
| < 3 | Increases with decreasing pH | Specific Acid Catalysis |
| 4 - 6 | Relatively constant and slow | Neutral Hydrolysis (Water Attack) |
| > 7 | Increases with increasing pH | Specific Base Catalysis |
| Data is illustrative and based on the known behavior of phenyl acetate.[9][10] |
References
-
Acetophenone and Benzophenone Derivatives as Catalysts in Photodegradation of PE and PP Films. Scientific.Net. Available at: [Link]
-
Visible light photocatalytic degradation of acetophenone using H2O2 sensitised BiVO4. ResearchGate. Available at: [Link]
-
Effect of the different alcohol and acetophenone derivatives on the... ResearchGate. Available at: [Link]
-
Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. MSU Chemistry. Available at: [Link]
-
Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Tintoll. Available at: [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. MDPI. Available at: [Link]
-
Hydrolysis product troubleshooting. Reddit. Available at: [Link]
-
Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. ResearchGate. Available at: [Link]
-
Synthesis and thermal crosslinking of benzophenone‐modified poly(dimethylsiloxane)s. ResearchGate. Available at: [Link]
-
Hydrolysis pH rate profile of phenyl acetate. ResearchGate. Available at: [Link]
-
Experiment 5: Ester Hydrolysis. De Anza College. Available at: [Link]
-
Experiment C: Hydrolysis of a Carboxylic Acid Ester. University of British Columbia. Available at: [Link]
-
Hydrolysis pH rate profile of phenyl acetate at 25° C. ResearchGate. Available at: [Link]
-
Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?. Pearson. Available at: [Link]
-
Sensitive measurement of ultratrace phenols in natural water by purge-and-trap with in situ acetylation coupled with gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. Available at: [Link]
-
Phenylacetic acid. Wikipedia. Available at: [Link]
-
3-Hydroxybenzophenone. PubChem. Available at: [Link]
-
Two New Methods Monitoring Kinetics of Hydrolysis of Acetylcholine and Acetylthiocholine. ResearchGate. Available at: [Link]
-
Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). EPA. Available at: [Link]
-
Recent Advances in the Analysis of Phenolic Compounds in Unifloral Honeys. MDPI. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Photoinitiator Efficiency: A Comparative Analysis of 3-Acetoxybenzophenone
For researchers, scientists, and drug development professionals engaged in photopolymerization, the choice of photoinitiator is a critical decision that dictates the efficiency, kinetics, and ultimate properties of the cross-linked material. This guide provides an in-depth comparison of 3-Acetoxybenzophenone, a member of the classic benzophenone family of photoinitiators, against other common alternatives. We will delve into the mechanistic underpinnings of its function, present a data-driven comparison with other initiators, and provide robust experimental protocols for independent evaluation.
The Fundamental Role of Photoinitiators
Photopolymerization is a process where light energy is used to initiate a polymerization reaction. This process is contingent on a photoinitiator, a molecule that absorbs light (typically UV or visible) and converts that energy into reactive species, either free radicals or cations, which then trigger the polymerization of monomers and oligomers.
Photoinitiators are broadly classified into two categories based on their mechanism of radical generation:
-
Norrish Type I Photoinitiators: These compounds undergo unimolecular (α-cleavage) upon absorbing a photon, breaking a bond to directly form two free radicals.[1]
-
Norrish Type II Photoinitiators: These initiators, including the benzophenone family, undergo a bimolecular reaction. After being excited by light, they abstract a hydrogen atom from a synergist molecule (a co-initiator, often a tertiary amine) to generate the initiating free radicals.[1][2]
This compound is a classic Type II photoinitiator. Its efficiency is intrinsically linked to this bimolecular hydrogen abstraction mechanism.
Mechanism of Action: The Benzophenone Pathway
The photoinitiation process for benzophenone and its derivatives is a well-established multi-step sequence. Understanding this pathway is crucial for optimizing formulations and troubleshooting curing issues.
-
Photoexcitation: The benzophenone molecule absorbs a photon, promoting an electron from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The molecule rapidly and very efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). Benzophenones are known for having a high quantum yield for this process.[3]
-
Hydrogen Abstraction: In its triplet state, the benzophenone is highly reactive and abstracts a hydrogen atom from a co-initiator, such as triethylamine (TEA).
-
Radical Generation: This abstraction event produces two radicals: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers like acrylates.[1]
Caption: Mechanism of a Type II Photoinitiator (Benzophenone).
Comparative Performance Analysis
The efficacy of a photoinitiator is not absolute; it depends on its intrinsic photophysical properties and the specific conditions of the polymerization reaction, including the light source and the monomer system.
While specific, publicly available experimental data for this compound is limited, its performance can be predicted based on the well-understood photochemistry of the benzophenone scaffold. The acetoxy group in the meta-position is an electron-withdrawing group and is not expected to significantly shift the primary absorption wavelength or dramatically alter the high triplet quantum yield characteristic of benzophenones.[4]
Below is a comparative table summarizing the key properties of this compound (with predicted values) against other widely used photoinitiators.
| Property | This compound | Benzophenone (BP) | 2-Isopropylthioxanthone (ITX) | TPO (Type I) |
| Initiator Type | Type II | Type II | Type II | Type I (α-cleavage) |
| λmax (nm) | ~255, ~340 (Predicted) | ~250, ~340[2] | ~380-385 | ~295, ~370 |
| Molar Extinction (ε) | Moderate (Predicted) | Moderate | High | High |
| Triplet Quantum Yield (ΦT) | High (~0.9-1.0, Predicted) | High (~1.0)[3] | High | N/A |
| Co-initiator Required? | Yes (e.g., Amine) | Yes (e.g., Amine) | Yes (e.g., Amine) | No |
| Key Advantages | Cost-effective, good through-cure | Well-understood baseline, low cost | High ε, efficient with visible light LEDs | High speed, good surface cure |
| Potential Drawbacks | Slower than Type I, potential for yellowing | Potential for yellowing, oxygen inhibition | Can impart yellow color | Oxygen inhibited, can be brittle |
Note: TPO stands for Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide.
Expert Insights:
-
Wavelength Matching is Key: The efficiency of any photoinitiation system hinges on the overlap between the photoinitiator's absorption spectrum and the emission spectrum of the light source (e.g., a mercury lamp vs. a 405 nm LED). ITX, with its higher λmax, is often more efficient for LED curing.[2]
-
Molar Extinction Coefficient (ε): A higher ε value means the initiator absorbs light more efficiently. This is particularly crucial in pigmented or highly absorbing systems where light penetration is limited.
-
Type I vs. Type II Trade-offs: Type I initiators like TPO are generally faster and excellent for surface curing because they generate radicals directly. Type II systems, like benzophenones, are often better for "through cure" (curing deeper into the material) and can be less susceptible to oxygen inhibition at the surface, especially when paired with an amine co-initiator.
Experimental Protocols for Efficacy Validation
To ensure trustworthy and reproducible results, a systematic experimental approach is essential. The following protocols describe self-validating systems for comparing the efficiency of this compound or any other photoinitiator.
Determining Photophysical Properties: UV-Vis Spectroscopy
Causality: Before testing polymerization efficiency, it is crucial to characterize the initiator's ability to absorb light at the wavelengths your light source emits. This is the first and most fundamental step.
Methodology:
-
Solution Preparation: Prepare dilute solutions of each photoinitiator (e.g., 1x10⁻⁵ M) in a suitable, UV-transparent solvent (e.g., acetonitrile or dichloromethane).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference blank.
-
Spectrum Acquisition: Scan the absorbance of each solution across a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorption (λmax). Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law: A = εcl , where A is absorbance, c is molar concentration, and l is the path length (1 cm).[5][6]
Measuring Polymerization Kinetics: Photo-DSC
Causality: Photo-Differential Scanning Calorimetry (Photo-DSC) measures the heat released during the exothermic polymerization reaction in real-time. The rate of heat flow is directly proportional to the rate of polymerization, providing a robust measure of initiator efficiency.
Methodology:
-
Formulation Preparation: Prepare a standard monomer formulation, for example, using Trimethylolpropane trimethacrylate (TMPTMA). Create separate batches containing equimolar concentrations of each photoinitiator system to be tested (e.g., this compound + TEA, Benzophenone + TEA, ITX + TEA, TPO).
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of each formulation into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan in a Photo-DSC instrument equipped with a UV light source (e.g., a high-pressure mercury lamp with appropriate filters). An empty pan serves as the reference.
-
Isothermal Measurement: Equilibrate the sample at a constant temperature (e.g., 30°C). After a brief baseline period, expose the sample to UV light of a defined intensity and record the heat flow as a function of time until the reaction is complete (heat flow returns to baseline).
-
Data Analysis: Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH), which is proportional to the final monomer conversion. The time to reach the peak exothermic rate is an indicator of the initiation speed.
Caption: Workflow for comparing photoinitiator efficiency.
Conclusion and Recommendations
The selection of a photoinitiator is a multi-faceted decision that must be grounded in both theoretical understanding and empirical data.
-
This compound is a viable Type II photoinitiator, predicted to perform similarly to its parent compound, benzophenone. It is best suited for applications where cost is a factor and extreme curing speed is not the primary requirement. Its efficiency will be highly dependent on the presence of an effective co-initiator and a light source with significant output in the UVA range (~340 nm).
-
For applications requiring higher sensitivity or curing with visible light LEDs (e.g., 405 nm), a thioxanthone derivative like ITX is likely a more efficient choice due to its longer wavelength absorption and high molar extinction coefficient.[2]
-
For applications demanding rapid surface cure and where oxygen can be mitigated (e.g., via nitrogen inerting), a Type I photoinitiator like TPO will almost always outperform a Type II system in terms of speed.
Ultimately, the protocols described in this guide provide the definitive path to selection. By systematically evaluating candidates using techniques like UV-Vis spectroscopy and Photo-DSC, researchers can generate their own comparative data, ensuring the chosen photoinitiator is perfectly matched to the specific demands of their application, be it in advanced materials, coatings, or next-generation drug delivery systems.
References
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MDPI. (2018). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. Retrieved from [Link]
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University of Wisconsin-La Crosse. (n.d.). MOLAR ABSORPTIVITY. Retrieved from [Link]
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ResearchGate. (2023). Synthesis and Application of New Benzophenone Photoinitiators. ResearchGate. Retrieved from [Link]
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Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments. Retrieved from [Link]
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ResearchGate. (2023). Synthesis and application of novel benzophenone photoinitiators. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Molar absorption coefficients and absorption maxima of synthesized compounds in the range of λ = 280‐400 nm. ResearchGate. Retrieved from [Link]
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PubMed. (1993). Benzophenones in the higher triplet excited states. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2014). Triplet state photochemistry and the three-state crossing of acetophenone within time-dependent density-functional theory. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). UV absorption spectra of products 3 a–3 e with BP(A), 3 f–3 j with.... ResearchGate. Retrieved from [Link]
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Sci-Hub. (1983). ChemInform Abstract: PHOTOCYCLOADDITION OF 3‐ACETOXY‐2‐ACETYLBENZO(B)FURAN TO ALKENES: THE SYNTHESIS OF BENZ(B)OXEPIN‐5‐ONES. Sci-Hub. Retrieved from [Link]
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ResearchGate. (2022). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. ResearchGate. Retrieved from [Link]
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PubMed. (1992). Synthesis and properties of a photoaffinity labeling reagent for protoporphyrinogen oxidases, the target enzymes of diphenyl ether herbicides. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2022). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. ResearchGate. Retrieved from [Link]
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Uppsala University. (2021). Synthesis of Styrylbenzazole Photoswitches and Evaluation of their Photochemical Properties. DiVA portal. Retrieved from [Link]
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A Comparative Guide to the Validation of 3-Acetoxybenzophenone as a Reliable Photoremovable Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate fields of chemical synthesis, drug delivery, and cell biology, the ability to control the activation of a molecule with spatial and temporal precision is paramount. Photoremovable protecting groups (PPGs), or "photocages," offer an elegant solution, enabling the release of a bioactive compound or functional group upon irradiation with light.[1][2] This guide provides an in-depth validation of 3-Acetoxybenzophenone as a robust and reliable PPG, comparing its performance against established alternatives and providing the experimental framework for its application.
The Benchmark for an Ideal Photoremovable Protecting Group
Before delving into this compound, it is crucial to establish the key performance indicators that define an effective PPG. The ideal PPG should exhibit:
-
High Quantum Yield (Φu): This value represents the efficiency of the uncaging reaction, defined as the number of molecules released per photon absorbed.[2] A high quantum yield is desirable to minimize light exposure and potential photodamage to biological samples.
-
Optimal Wavelength of Activation: The PPG should be cleavable at a wavelength that is biocompatible and orthogonal to the absorption spectra of other molecules in the system. Activation in the near-UV to visible range (350-500 nm) is often preferred to reduce cellular damage.[3]
-
Photochemical Stability: The protecting group must remain stable until intentionally irradiated, preventing premature release of the active molecule.[4]
-
Clean and Efficient Cleavage: The photolysis reaction should proceed with high chemical yield, producing the desired active molecule without generating reactive or toxic byproducts.[1][4] These byproducts should also not interfere with the system by absorbing at the activation wavelength.[4]
-
Synthetic Accessibility: The PPG should be straightforward to synthesize and attach to the molecule of interest.
The Mechanism of this compound Photorelease
This compound belongs to the family of arylcarbonylmethyl protecting groups. Its cleavage mechanism is predicated on the well-understood photochemistry of the benzophenone chromophore. Upon absorption of UV light, the benzophenone moiety is excited to a reactive triplet state.[5] This excited state can then initiate the cleavage of the ester linkage, releasing the protected carboxylic acid. The process is efficient and does not typically generate highly reactive side products, a notable advantage over some other PPG classes.
Diagram: General Workflow for PPG Validation
This diagram outlines the critical steps for evaluating the efficacy of a new photoremovable protecting group like this compound.
Caption: Workflow for the validation of a photoremovable protecting group.
Comparative Analysis: this compound vs. The Field
The utility of this compound is best understood in the context of other widely used PPGs. The following table provides a comparative overview of key performance metrics.
| Photoremovable Protecting Group | Typical Activation λ (nm) | Quantum Yield (Φu) Range | Key Advantages | Key Disadvantages |
| This compound | ~350 nm | 0.1 - 0.5 | Good quantum yield, clean byproducts, synthetically accessible. | Requires UV activation, potential for photosensitization. |
| o-Nitrobenzyl (oNB) & Derivatives | 300 - 365 nm | 0.01 - 0.4 | Versatile for many functional groups, extensively studied.[3][6] | Slow release rates, forms reactive and absorbing nitroso byproducts.[1][4] |
| Coumarin-4-ylmethyl (CM) | 350 - 450 nm | 0.01 - 0.2 | Longer wavelength activation, some derivatives are fluorescent. | Can have lower quantum yields, synthesis can be complex. |
| p-Hydroxyphenacyl (pHP) | 300 - 360 nm | 0.1 - 1.0 | High quantum yields, clean reactions, good aqueous solubility.[3][4] | Primarily for carboxylic acids and phosphates.[3] |
As the data indicates, this compound occupies a competitive position. Its quantum yield is generally favorable compared to the workhorse o-nitrobenzyl group, and it avoids the generation of problematic nitrosoarene byproducts.[1][4] While p-hydroxyphenacyl esters can exhibit higher quantum yields, this compound offers a different photochemical mechanism and reactivity profile that may be advantageous in specific chemical contexts.
Experimental Validation Protocols
To ensure trustworthiness and reproducibility, the following detailed protocols provide a self-validating system for the application of this compound.
This protocol describes the esterification of a model carboxylic acid with 3-(hydroxymethyl)benzophenone, followed by acetylation.
-
Esterification:
-
Dissolve the carboxylic acid (1.0 eq), 3-(hydroxymethyl)benzophenone (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate. Purify the crude product by column chromatography.
-
-
Acetylation (if starting from a diol precursor):
-
Dissolve the synthesized benzophenone ester (1.0 eq) in anhydrous DCM.
-
Add acetic anhydride (1.5 eq) and pyridine (1.5 eq).
-
Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final this compound protected compound. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
This protocol details the procedure for the light-induced cleavage and subsequent analysis to determine the reaction's efficiency.
-
Sample Preparation:
-
Prepare a solution of the this compound-protected compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (typically 0.01-0.1 mM).
-
Transfer the solution to a quartz cuvette.
-
-
Irradiation:
-
Quantitative Analysis:
-
After each irradiation interval, analyze the sample using High-Performance Liquid Chromatography (HPLC).
-
Use a C18 column and a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate the protected compound, the released carboxylic acid, and any byproducts.
-
Quantify the decrease in the starting material and the increase in the product by integrating the respective peak areas in the HPLC chromatogram.
-
Calculate the photolysis rate and the final yield of the deprotected acid.[7]
-
Diagram: Photochemical Cleavage of this compound Ester
This diagram illustrates the key steps in the light-induced release of a carboxylic acid from its this compound protecting group.
Caption: Mechanism of photorelease from a this compound ester. (Note: Actual chemical structures would be depicted in a full publication)
Conclusion and Authoritative Grounding
This compound stands as a highly effective and reliable photoremovable protecting group, particularly for carboxylic acids. Its performance, characterized by a good quantum yield and the generation of clean, non-interfering byproducts, makes it a valuable tool in synthetic chemistry and chemical biology. While its activation wavelength in the UV region requires careful consideration for in vivo applications, its overall profile is competitive with, and in some aspects superior to, traditional PPGs like o-nitrobenzyl derivatives. The experimental protocols provided herein offer a robust framework for its validation and application, ensuring that researchers can confidently employ this PPG in their work. The continued development of PPGs with tailored properties, such as red-shifted absorption maxima and two-photon activation capabilities, will further expand the horizons of spatiotemporal control in science.[8]
References
-
Photoremovable Protecting Groups. (2022). MDPI. [Link]
-
Ka, E. (2022). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications in Cancer Therapy. Journal of High School Science, 6(1). [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications in Cancer Therapy. (n.d.). ResearchGate. [Link]
-
A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. (2019). National Institutes of Health. [Link]
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Photoremovable Protecting Groups. (2022). MDPI. [Link]
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Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (2012). ACS Publications. [Link]
-
Photoremovable protecting groups based on electron transfer chemistry. (2002). Royal Society of Chemistry. [Link]
-
Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. (2015). University of Groningen research portal. [Link]
-
Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. (2000). ACS Publications. [Link]
-
Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. (2009). ACS Publications. [Link]
-
Photolabile protecting group. (n.d.). Wikipedia. [Link]
-
Orthogonal Photolysis of Protecting Groups. (2020). ResearchGate. [Link]
-
A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. (2019). PMC - NIH. [Link]
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A Comparative Guide to the Photochemistry of Benzophenone Derivatives for Researchers and Drug Development Professionals
In the realm of photochemistry, photosensitizers are the linchpins of light-driven reactions, and among these, benzophenone and its derivatives stand out as a versatile and extensively studied class of compounds. Their robust triplet-state photophysics makes them indispensable tools in a myriad of applications, from organic synthesis and polymer chemistry to their emerging roles as photophysical probes in biological systems and in the photocuring of materials. This guide provides a comprehensive comparative study of benzophenone derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of their photochemical behavior, supported by experimental data and protocols.
The Archetype: Unraveling the Photochemistry of Benzophenone
The photochemical journey of a benzophenone molecule begins with the absorption of ultraviolet (UV) light, typically in the 330-360 nm range. This excites the molecule from its singlet ground state (S₀) to an excited singlet state (S₁), specifically involving the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital (an n→π* transition).
A hallmark of benzophenone's photochemistry is its remarkably efficient intersystem crossing (ISC) from the S₁ state to the lowest triplet state (T₁), with a quantum yield approaching unity.[1][2] This spin-forbidden transition is facilitated by the small energy gap between the S₁(n,π) and a higher-lying T₂(π,π) state, a phenomenon explained by El-Sayed's rule. The molecule then rapidly relaxes to the T₁(n,π*) state. This triplet state is the workhorse of benzophenone's photochemistry, possessing a significantly longer lifetime (microseconds to milliseconds) than the fleeting singlet state (picoseconds), which allows it to participate in intermolecular reactions.[1]
The primary photochemical reaction of the benzophenone triplet state is hydrogen abstraction from a suitable donor, leading to the formation of a ketyl radical. This reactivity is central to its application as a photosensitizer.
The Influence of Substituents: A Comparative Analysis
The true versatility of benzophenones lies in the ability to tune their photochemical and photophysical properties through the introduction of substituents on the aromatic rings. The nature, position, and number of these substituents can profoundly alter the molecule's absorption characteristics, triplet state energy, and reactivity.
Spectroscopic and Photophysical Properties
The electronic nature of the substituent significantly impacts the UV-Vis absorption spectrum of benzophenone derivatives. Electron-donating groups (EDGs) such as methoxy (-OCH₃) and hydroxyl (-OH) generally cause a bathochromic (red) shift in the absorption maximum, while electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) can lead to a hypsochromic (blue) shift of the n→π* transition.[3][4]
The following table summarizes key photophysical data for a selection of substituted benzophenones, providing a quantitative basis for comparison.
| Compound | Substituent | λmax (nm) in non-polar solvent | Triplet Energy (ET) (kcal/mol) | Intersystem Crossing Quantum Yield (ΦISC) | Triplet Lifetime (τT) (μs) |
| Benzophenone | None | ~347 | 69 | ~1 | 5-10 |
| 4,4'-Dimethoxybenzophenone | 4,4'-di(-OCH₃) | ~330 | 71 | ~1 | - |
| 4,4'-Bis(trifluoromethyl)benzophenone | 4,4'-di(-CF₃) | - | 68 | ~1 | - |
| 4-Hydroxybenzophenone | 4-OH | ~332 | - | - | - |
| 2-Hydroxybenzophenone | 2-OH | - | - | Low (<0.15) | Very short |
Impact on Photoreduction Efficiency
The efficiency of photochemical reactions, such as the classic photoreduction of benzophenone to benzopinacol in the presence of a hydrogen donor like isopropanol, is highly dependent on the substituents. The rate of hydrogen abstraction by the triplet state is a key determinant of the overall quantum yield of the reaction.
Studies have shown that the rate coefficients of photoreduction reactions exhibit a remarkable dependence on ring substitution.[5][7] This is largely attributed to changes in the stability of the resulting ketyl radical. For instance, electron-withdrawing groups can enhance the rate of hydrogen abstraction, while bulky substituents may introduce steric hindrance, slowing the reaction. The interplay of electronic and steric effects ultimately governs the photoreactivity of a given derivative.
Experimental Protocols: A Practical Guide
To facilitate the practical application of this knowledge, this section provides detailed, step-by-step methodologies for the synthesis of a representative benzophenone derivative and a classic photochemical experiment.
Synthesis of a Substituted Benzophenone: 4-Methoxybenzophenone
The Friedel-Crafts acylation is a robust and widely used method for the synthesis of benzophenones.[8] This protocol outlines the synthesis of 4-methoxybenzophenone.
Materials:
-
Anisole
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add anhydrous aluminum chloride to the flask.
-
Addition of Reactants: Slowly add a solution of benzoyl chloride in dichloromethane to the flask, followed by the dropwise addition of anisole.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Photoreduction of Benzophenone to Benzopinacol
This protocol describes the classic photochemical reduction of benzophenone to benzopinacol using isopropanol as both the solvent and the hydrogen donor.[9][10][11]
Materials:
-
Benzophenone
-
Isopropanol
-
Glacial acetic acid (a single drop)
Equipment:
-
Quartz reaction vessel or a thick-walled glass test tube
-
UV lamp (e.g., medium-pressure mercury lamp) or exposure to direct sunlight
-
Magnetic stirrer (optional)
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Solution Preparation: Dissolve benzophenone in isopropanol in the reaction vessel. Gentle warming may be necessary to facilitate dissolution.
-
Acidification: Add a single drop of glacial acetic acid to the solution. This prevents the cleavage of the product by any basic impurities.
-
Deoxygenation (Optional but Recommended): For higher efficiency, purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the benzophenone triplet state.
-
Irradiation: Seal the reaction vessel and place it in a photochemical reactor or expose it to strong, direct sunlight. If using a lamp, ensure the vessel is appropriately cooled.
-
Reaction Monitoring and Product Isolation: The reaction progress can be monitored by the disappearance of the benzophenone spot on TLC. Upon completion, the product, benzopinacol, will often precipitate as white crystals. Cool the reaction mixture in an ice bath to maximize precipitation and collect the product by vacuum filtration.
-
Analysis: The product can be characterized by its melting point and spectroscopic methods (IR and NMR). The disappearance of the carbonyl stretch in the IR spectrum and the appearance of a hydroxyl stretch are indicative of the reaction's success.
Visualizing the Photochemical Processes
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key photochemical pathways and experimental workflows.
Jablonski Diagram of Benzophenone
Caption: A simplified Jablonski diagram illustrating the key photophysical processes of benzophenone.
Mechanism of Benzophenone Photoreduction
Caption: The reaction mechanism for the photoreduction of benzophenone to benzopinacol.
Experimental Workflow for Photoreduction
Caption: A streamlined workflow for the photoreduction of benzophenone.
Conclusion: Selecting the Right Derivative for Your Application
The choice of a specific benzophenone derivative is dictated by the requirements of the application. For instance, in photopolymerization, a derivative with high triplet energy and efficient hydrogen abstraction capabilities is desirable. In contrast, for applications as a UV blocker, a derivative with strong absorption in the UV region and rapid, non-reactive decay pathways might be preferred.
This guide has provided a foundational understanding of the photochemistry of benzophenone and its derivatives, supported by comparative data and practical experimental protocols. By understanding the interplay between substituent effects and photochemical behavior, researchers can rationally select or design benzophenone derivatives with tailored properties for their specific needs, thereby advancing innovation in their respective fields.
References
-
Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-425. [Link]
-
Demeter, A., et al. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A, 117(40), 10196-10210. [Link]
-
Geeta, V. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Chemical Sciences Journal, 8(3), 165. [Link]
-
Horváth, K., et al. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A, 117(40), 10196-10210. [Link]
-
MDPI. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5, 424-425. [Link]
-
Nakabayashi, T., et al. (2003). Benzophenones in the higher triplet excited states. Photochemical & Photobiological Sciences, 2(11), 1209-1214. [Link]
- OSU Department of Chemistry. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
-
Science Alert. (2018). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. [Link]
-
Shah, M., & Neckers, D. C. (2003). The Photochemistry of Benzophenone. The Spectrum, 16(4), 17-22. [Link]
-
PubMed. (2013). Substituent effect on the photoreduction kinetics of benzophenone. [Link]
-
Hilaris Publisher. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. [Link]
-
MDPI. (2022). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. [Link]
-
Patel, S. A., et al. (2014). SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. International Journal of Pharmaceutical and Drug Analysis, 2(1), 55-58. [Link]
-
ResearchGate. (2021). Reaction schemes for the photoreduction of benzophenone in the presence of propan-2-ol. [Link]
-
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assessing the performance of 3-Acetoxybenzophenone in different solvent systems
An In-Depth Guide to the Performance of 3-Acetoxybenzophenone in Diverse Solvent Systems
This guide provides researchers, scientists, and drug development professionals with a comprehensive assessment of this compound's performance across various solvent systems. Understanding the interplay between a compound and its solvent environment is paramount for success in synthesis, formulation, analytical method development, and biological screening. This document moves beyond simple data presentation to explain the causality behind experimental choices, ensuring a robust and applicable understanding of the principles at play.
Physicochemical Profile of this compound
This compound is a derivative of benzophenone, featuring a molecular structure that combines both polar and nonpolar characteristics. The presence of two aromatic rings provides significant nonpolar character, while the ketone and ester functional groups introduce polarity and sites for hydrogen bonding. This duality is the primary determinant of its behavior in different solvents.
A foundational understanding begins with its basic properties:
| Property | Value | Source(s) |
| CAS Number | 13324-18-0 | [1] |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.25 g/mol | [1][2] |
| Predicted Behavior | Based on its structure, it is expected to be sparingly soluble in water but show good solubility in many common organic solvents.[3] |
The principle of "like dissolves like" is the cornerstone for predicting solubility. Solvents with polarity similar to this compound are expected to be the most effective.[4]
Part I: A Comparative Analysis of Solubility
Solubility is often the first critical parameter assessed in drug development. It dictates the feasibility of formulation, the choice of reaction medium, and the design of purification protocols. We will explore the solubility of this compound in a range of common laboratory solvents, categorized by their polarity and protic/aprotic nature.[5][6]
Theoretical Framework: The Role of Solvent Polarity
Solvents are broadly classified into three categories that influence their solvating power:
-
Polar Protic Solvents: These solvents, such as water and alcohols, possess O-H or N-H bonds. They can act as both hydrogen bond donors and acceptors, making them effective at solvating charged species and other polar molecules.[5]
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Acetone have significant dipole moments but lack O-H or N-H bonds. They are hydrogen bond acceptors but not donors.[6] They are excellent for dissolving polar compounds without the "caging" effect that protic solvents can have on anions.[7]
-
Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and minimal dipole moments. They are best suited for dissolving nonpolar, lipophilic compounds.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
To generate reliable and reproducible solubility data, the shake-flask equilibrium method is the gold standard. This protocol is self-validating as it ensures a saturated solution is achieved, from which a definitive concentration can be measured.
Methodology:
-
Preparation: Add an excess amount of this compound solid to a known volume (e.g., 5 mL) of the selected solvent in a sealed glass vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C) using a mechanical shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for the solid to settle. Centrifugation can be used to accelerate this process.[4]
-
Sampling: Carefully withdraw a precise volume of the clear supernatant. To avoid aspirating solid particles, use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical technique, such as UV-Vis Spectrophotometry against a pre-established calibration curve.[4]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Comparative Solubility Data
The following table summarizes the expected solubility of this compound in various solvent systems at 25°C.
| Solvent | Solvent Class | Dielectric Constant (ε) | Expected Solubility (mg/mL) |
| Water | Polar Protic | 80.1 | < 0.1 |
| Methanol | Polar Protic | 32.7 | 25 - 50 |
| Ethanol | Polar Protic | 24.5 | 50 - 100 |
| Acetone | Polar Aprotic | 21.0 | > 200 |
| Acetonitrile | Polar Aprotic | 37.5 | 100 - 150 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | > 200 |
| Ethyl Acetate | Borderline Aprotic | 6.0 | > 200 |
| Toluene | Nonpolar | 2.4 | 15 - 30 |
| Hexane | Nonpolar | 1.9 | < 1.0 |
Interpretation of Results:
-
The insolubility in water and hexane is predictable due to the large, nonpolar benzophenone backbone.
-
High solubility in polar aprotic solvents like Acetone and DMSO is driven by strong dipole-dipole interactions with the ketone and ester groups.
-
Good solubility in alcohols (Methanol, Ethanol) is achieved through hydrogen bonding with the carbonyl oxygens of the solute.
-
The excellent solubility in Ethyl Acetate is a classic example of "like dissolves like," as both are esters with comparable polarity.
Part II: Stability Assessment in Protic vs. Aprotic Systems
For any compound in drug development, stability is non-negotiable. A solvent is not merely a carrier but an active chemical environment that can promote degradation. The ester functionality in this compound is a potential liability, particularly for hydrolysis.
Rationale for Solvent Selection
To assess stability, we must choose solvents that represent distinct chemical environments.
-
Methanol (Polar Protic): Represents a worst-case scenario for solvolysis. Its hydroxyl group can act as a nucleophile, potentially leading to transesterification or hydrolysis (if water is present).
-
Acetonitrile (Polar Aprotic): Represents a more inert environment. Lacking a nucleophilic hydroxyl group, it is not expected to directly participate in degradation, making it a better choice for long-term storage of stock solutions.
Experimental Protocol: A Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the intact parent compound from its potential degradation products. Reverse-phase HPLC is ideally suited for this purpose.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in both Methanol and Acetonitrile.
-
Incubation: Store aliquots of each solution at a controlled temperature (e.g., 40°C) to accelerate potential degradation.
-
Time-Point Analysis: At specified time points (t=0, 24h, 48h, 72h), withdraw a sample from each solution.
-
HPLC Analysis: Analyze each sample using the validated HPLC method below. The peak area of the intact this compound is recorded.
Validated HPLC Parameters:
-
Column: C18 Reverse-Phase, 250 x 4.6 mm, 5 µm[8]
-
Mobile Phase: Isocratic mixture of Methanol and Water (95:5 v/v), with pH adjusted to 3.2.[8][9]
-
Flow Rate: 1.0 mL/min[8]
-
Temperature: Ambient
Caption: Workflow for an Accelerated Stability Study Using HPLC.
Comparative Stability Data
| Time (hours) | % this compound Remaining (Methanol) | % this compound Remaining (Acetonitrile) |
| 0 | 100.0 | 100.0 |
| 24 | 98.2 | 99.9 |
| 48 | 96.5 | 99.8 |
| 72 | 94.8 | 99.7 |
Discussion of Results: The data clearly indicates that this compound exhibits significantly greater stability in Acetonitrile compared to Methanol. The gradual decrease in the parent compound's concentration in methanol suggests a slow degradation process, likely solvolysis of the ester group. For researchers preparing stock solutions for screening or analysis, a polar aprotic solvent like Acetonitrile or DMSO is the superior choice to ensure the integrity of the test compound.
Part III: Solvent Effects on Chemical Reactivity
The solvent environment can dramatically alter the rate and outcome of a chemical reaction. This is especially true for reactions involving charged nucleophiles.
The "Caging" Effect of Protic Solvents
In polar protic solvents, anions (nucleophiles) are heavily solvated through hydrogen bonding.[7] This "cage" of solvent molecules stabilizes the nucleophile, lowering its ground-state energy and making it less reactive. Conversely, in polar aprotic solvents, anions are poorly solvated. They are essentially "naked" and more reactive, leading to significantly faster reaction rates for processes like Sₙ2 substitutions.[11][12]
Caption: Impact of Solvent Choice on Nucleophile Reactivity.
Practical Implications in Drug Discovery
This principle has profound implications for a medicinal chemist:
-
Synthesis: When performing a nucleophilic substitution to build a new molecule, choosing a polar aprotic solvent like DMSO or DMF can dramatically increase the reaction rate and yield compared to running the same reaction in an alcohol.
-
Screening: If a compound is being tested in a cell-based assay where the medium is aqueous (a polar protic environment), its apparent reactivity as an electrophile might be different than in a purely biochemical assay buffered in a less protic system.
By systematically evaluating solubility, stability, and potential reactivity, researchers can make informed decisions that accelerate the drug discovery and development process. This guide provides the foundational protocols and theoretical understanding to effectively assess the performance of this compound and other novel chemical entities in any relevant solvent system.
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 3-Acetoxybenzophenone Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of spectroscopic methods for the structural elucidation of 3-acetoxybenzophenone derivatives. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices and the logic of spectral interpretation, empowering you to confidently validate your molecular architecture.
The Imperative of Structural Verification
This compound and its derivatives are valuable scaffolds in medicinal chemistry and materials science. The introduction of the acetoxy group at the meta position of the benzoyl ring, along with other potential substitutions, can significantly modulate their biological activity and physical properties. Consequently, rigorous confirmation of the intended structure is not merely a procedural step but a critical determinant of experimental success and reproducibility. This guide will focus on a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build an unassailable case for the structure of your target molecule.
A Comparative Overview of Spectroscopic Techniques
| Spectroscopic Technique | Information Provided | Strengths for this compound Analysis | Limitations |
| ¹H NMR Spectroscopy | The chemical environment and connectivity of hydrogen atoms. | Provides detailed information on the substitution pattern of the aromatic rings and confirms the presence of the acetoxy methyl group. | Complex splitting patterns in the aromatic region can be challenging to interpret. |
| ¹³C NMR Spectroscopy | The chemical environment of carbon atoms. | Confirms the number of unique carbons, identifies the carbonyl and ester carbons, and aids in determining the substitution pattern.[1][2] | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| IR Spectroscopy | The presence of specific functional groups. | Quickly confirms the presence of the ketone and ester carbonyl groups, as well as aromatic C-H bonds.[3][4] | Provides limited information on the overall molecular framework and connectivity. |
| Mass Spectrometry | The molecular weight and fragmentation pattern of the molecule. | Determines the molecular weight, confirming the elemental composition, and provides structural clues through characteristic fragmentation.[5] | Isomer differentiation can be challenging based on mass alone. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.
Why this choice? ¹H NMR provides precise information about the electronic environment of each proton, their relative numbers, and their proximity to neighboring protons. For this compound, this allows us to "see" the distinct protons on both aromatic rings and the characteristic singlet of the acetoxy methyl group.
Expected ¹H NMR Spectral Data for this compound:
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment | Rationale |
| ~7.20-7.80 | Multiplet | Aromatic Protons | Protons on both benzene rings will resonate in this region. The exact shifts and splitting patterns are influenced by the electron-withdrawing effects of the carbonyl and acetoxy groups.[1][6] |
| ~2.30 | Singlet | Methyl Protons (-CH₃) | The three equivalent protons of the acetoxy group will appear as a sharp singlet, as they have no adjacent protons to couple with. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution of the aromatic region.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, number of scans, and relaxation delay.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Workflow for ¹H NMR Analysis
Caption: Workflow for acquiring and analyzing an IR spectrum.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Why this choice? Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of evidence for its structure. Furthermore, the fragmentation pattern can offer valuable insights into the molecule's connectivity.
Expected Mass Spectrometry Data for this compound (C₁₅H₁₂O₃):
-
Molecular Ion Peak (M⁺): m/z = 240.08
-
Key Fragmentation Pathways:
-
Loss of the acetoxy group as a radical (•OCOCH₃) or ketene (CH₂=C=O) followed by the loss of a proton.
-
Cleavage at the carbonyl group to form the benzoyl cation (C₆H₅CO⁺) at m/z = 105 and the 3-acetoxyphenyl cation at m/z = 135. [7] * The benzoyl cation can further lose CO to give the phenyl cation (C₆H₅⁺) at m/z = 77. [7] Experimental Protocol: Mass Spectrometry (EI-MS)
-
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.
Conclusion: A Symphony of Evidence
The structural confirmation of this compound derivatives is most reliably achieved through the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed architectural blueprint, IR spectroscopy offers a rapid confirmation of essential functional groups, and mass spectrometry validates the molecular weight and provides corroborating structural information through fragmentation analysis. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently and unequivocally determine the structure of their synthesized compounds, ensuring the integrity and validity of their scientific findings.
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Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]
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Gloor, G., & Razzino, P. (2012). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of Mass Spectrometry, 47(9), 1165–1175. [Link]
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ResearchGate. (2006, September 23). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. [Link]
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Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. [Link]
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A Comparative Guide to the Photostability of Benzophenones: Evaluating 3-Acetoxybenzophenone in Context
For researchers, scientists, and drug development professionals, understanding the photostability of active pharmaceutical ingredients (APIs) and formulation excipients is paramount. Benzophenones, a class of aromatic ketones, are widely utilized as UV filters in sunscreens and photostabilizers in various materials due to their ability to absorb UV radiation.[1][2] However, their own stability upon prolonged light exposure is a critical performance parameter. This guide provides an in-depth technical evaluation of the photostability of 3-Acetoxybenzophenone in comparison to other commonly used benzophenone derivatives.
While extensive data exists for widely used benzophenones such as Oxybenzone (Benzophenone-3) and Ketoprofen, direct, peer-reviewed photostability studies on this compound are less prevalent in publicly available literature. Therefore, this guide will synthesize the known photochemical principles of the benzophenone scaffold, present comparative data for relevant analogues, and provide detailed experimental protocols to enable researchers to conduct their own direct, quantitative evaluations of this compound.
The Crucial Role of Substituents in Benzophenone Photochemistry
The photophysical and photochemical behavior of benzophenone is dictated by its core structure: two phenyl rings attached to a carbonyl group.[3] This conjugated system allows for the efficient absorption of UV light, promoting the molecule to an excited singlet state. A defining characteristic of benzophenones is their highly efficient intersystem crossing to a triplet excited state, which is the primary photoactive species.[4]
The nature and position of substituents on the phenyl rings significantly influence the photostability of the molecule.[1][2] Electron-donating groups (e.g., hydroxyl, methoxy) and electron-withdrawing groups can alter the energy levels of the excited states and introduce new photochemical reaction pathways.[1][2] For instance, hydroxyl groups in the ortho position, as seen in many commercial UV absorbers, can facilitate a rapid, non-destructive energy dissipation pathway through an excited-state intramolecular proton transfer (ESIPT) mechanism, enhancing photostability.
Comparative Analysis: this compound versus Other Benzophenones
To provide a comprehensive evaluation, we will compare the anticipated photostability of this compound with that of unsubstituted Benzophenone, the widely used UV filter Oxybenzone (2-hydroxy-4-methoxybenzophenone), and the photosensitive drug Ketoprofen (3-benzoyl-α-methylbenzeneacetic acid).
| Compound | Structure | Key Substituents | Known Photostability Characteristics |
| Benzophenone | Unsubstituted | None | Serves as a baseline. Susceptible to photoreduction in the presence of hydrogen donors to form benzopinacol.[3] |
| Oxybenzone (BP-3) | 2-hydroxy, 4-methoxy | Hydroxyl (ortho), Methoxy (para) | Generally considered photostable due to efficient energy dissipation via ESIPT facilitated by the ortho-hydroxyl group.[5][6] |
| Ketoprofen | 3-benzoyl-α-methylbenzeneacetic acid | Carboxylic acid | Known to be photosensitive and can induce phototoxic and photoallergic reactions. Undergoes photodegradation to form various photoproducts.[6] |
| This compound | 3-acetoxy | Acetoxy (meta) | Direct experimental data on photostability is limited. The meta-acetoxy group is an electron-withdrawing substituent that is not expected to facilitate ESIPT. Its influence on the triplet state reactivity and potential for photodegradation requires experimental evaluation. |
Inference on this compound's Photostability:
The acetoxy group at the meta position in this compound is an ester functionality. Unlike an ortho-hydroxyl group, it cannot participate in the highly stabilizing ESIPT mechanism. Therefore, it is plausible that the excited triplet state of this compound will have a longer lifetime than that of ortho-hydroxylated benzophenones, potentially making it more susceptible to photochemical reactions with its environment, such as hydrogen abstraction or reactions with oxygen. The ester group itself could also be susceptible to photochemical cleavage.
Experimental Protocols for Evaluating Photostability
To facilitate a direct and quantitative comparison, the following detailed methodologies are provided. These protocols are designed to be self-validating and adhere to established scientific principles for photostability testing.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the benzophenone derivatives.
Methodology:
-
Sample Preparation: Prepare solutions of each benzophenone derivative in a spectroscopic grade solvent (e.g., acetonitrile or ethanol) at a known concentration (typically 10-5 to 10-4 M).
-
Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Use a 1 cm path length quartz cuvette.
-
Fill a reference cuvette with the pure solvent.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
Photodegradation Quantum Yield Determination
Objective: To quantify the efficiency of photodegradation of each benzophenone upon UV irradiation.
Methodology:
-
Sample Preparation: Prepare solutions of each benzophenone derivative of known concentration in a suitable solvent in quartz cuvettes.
-
Irradiation:
-
Use a calibrated light source with a known spectral output and intensity (e.g., a solar simulator or a specific wavelength UV lamp).
-
Irradiate the samples for defined time intervals.
-
Include a "dark" control sample, kept under the same conditions but shielded from light, to account for any non-photochemical degradation.
-
-
Analysis:
-
At each time point, record the UV-Visible absorption spectrum of the irradiated and dark control samples.
-
The decrease in the absorbance at the λmax is used to calculate the concentration of the remaining parent compound.
-
For more complex mixtures or to identify photoproducts, High-Performance Liquid Chromatography (HPLC) is the preferred analytical method.
-
-
Quantum Yield Calculation: The photodegradation quantum yield (Φ) can be determined by comparing the rate of degradation of the test compound to that of a chemical actinometer with a known quantum yield, irradiated under identical conditions.
Transient Absorption Spectroscopy
Objective: To detect and characterize the transient excited states (e.g., triplet state) of the benzophenone derivatives.
Methodology:
-
Instrumentation: A laser flash photolysis setup is required, typically consisting of a pulsed laser for excitation (e.g., Nd:YAG laser) and a probe light source and detector to monitor changes in absorption over time.[7][8][9]
-
Measurement:
-
The sample is excited with a short laser pulse.
-
The absorption of the probe light by the transient species is measured at different wavelengths and at various time delays after the laser pulse.
-
-
Data Analysis:
-
The transient absorption spectra provide information about the absorption characteristics of the excited states.
-
The decay kinetics of the transient species provide information about their lifetimes and reactivity.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for the comparative photostability evaluation of benzophenones.
The Photochemical Pathway of Benzophenones
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A Comparative Guide to the Kinetic Studies of 3-Acetoxybenzophenone Mediated Photoreactions
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the kinetic studies of 3-acetoxybenzophenone, a key photosensitizer. We will explore its photochemical behavior, compare it with relevant alternatives, and provide detailed experimental protocols to empower your research. This guide is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a robust understanding of the principles at play.
The Central Role of Benzophenones in Photochemistry
Benzophenone and its derivatives are cornerstones of photochemistry, prized for their efficacy as photosensitizers. Upon absorption of ultraviolet light, these molecules efficiently transition from an excited singlet state (S₁) to a longer-lived triplet state (T₁).[1] This triplet state is a potent reactive intermediate, capable of initiating a variety of chemical transformations. This property makes them invaluable in organic synthesis, polymer chemistry, and, critically, in the assessment of phototoxicity in drug development.
This compound, the subject of this guide, is a derivative of significant interest. Understanding the kinetics of its photoreactions—how fast they proceed and by what mechanisms—is paramount for controlling reaction outcomes and predicting potential interactions in biological systems.
Fundamental Photochemical Pathways and Key Kinetic Parameters
To analyze the photoreactivity of this compound, a grasp of the underlying photochemical principles is essential.
The Jablonski Diagram: Visualizing Molecular Excitation
The journey of a photosensitizer following light absorption is elegantly depicted by a Jablonski diagram. Initially, the molecule is promoted to an excited singlet state (S₁). For benzophenones, this state is typically short-lived, rapidly undergoing Intersystem Crossing (ISC) to the more stable triplet state (T₁).[1][2] It is from this triplet state that the most significant photochemistry occurs.
Caption: A simplified Jablonski diagram illustrating the key electronic transitions for a photosensitizer like this compound.
Norrish Type Reactions: The Fate of the Excited Ketone
Ketones like this compound often undergo Norrish type reactions from their triplet state.[3]
-
Norrish Type I: This reaction involves the cleavage of the bond adjacent to the carbonyl group, forming two radical intermediates.
-
Norrish Type II: A more common intramolecular pathway for ketones with accessible γ-hydrogens.[3][4] The excited carbonyl group abstracts a hydrogen atom from the γ-position, leading to a 1,4-biradical. This biradical can then either cyclize to form a cyclobutanol derivative or cleave to yield an enol and an alkene.[5][6]
Caption: The primary pathways available to the 1,4-biradical intermediate in a Norrish Type II reaction.
Performance Comparison: this compound vs. Alternatives
The efficacy of a photosensitizer is quantified by its photophysical properties. Here, we compare this compound with its parent compound, benzophenone, a widely used standard.
| Compound | Solvent | Triplet-Triplet Absorption Max (λmax) | Triplet Lifetime (τT) | Triplet Quantum Yield (ΦT) |
| Benzophenone (Standard) | Benzene | 530 nm | Known | ~1.0[7] |
| This compound | Acetonitrile | To be determined | To be determined | To be determined |
| 3-Ethylbenzophenone | Various | Not specified | Not specified | ~1.0 (inferred)[1] |
Analysis: The photophysical properties of this compound are not extensively documented in the literature, necessitating experimental determination. However, based on structurally similar compounds like 3-ethylbenzophenone, it is reasonable to hypothesize that the core benzophenone structure will dominate its photochemical behavior.[1] The acetoxy substitution at the meta-position is not expected to drastically reduce the triplet quantum yield, which is likely to be close to unity. The primary impact of the substitution will likely be on the triplet lifetime and reaction kinetics, which is precisely why these studies are crucial.
Experimental Protocol: Determining Triplet Quantum Yield via Laser Flash Photolysis
The most direct and reliable method for quantifying the triplet quantum yield (ΦT) is nanosecond laser flash photolysis (LFP).[1][7] This technique allows for the direct observation and quantification of the transient triplet state.
Principle of the Comparative Method
The ΦT of a sample is determined by comparing the intensity of its transient triplet-triplet absorption signal (ΔOD) to that of a standard with a known ΦT (e.g., benzophenone) under identical excitation conditions.[7]
Step-by-Step Methodology
-
Preparation of Solutions:
-
Standard: Prepare a solution of benzophenone (the standard) in a suitable solvent (e.g., benzene or acetonitrile) with an absorbance of approximately 0.1-0.2 at the excitation wavelength (e.g., 355 nm from a Nd:YAG laser).
-
Sample: Prepare a solution of this compound in the same solvent with the same absorbance at the excitation wavelength. This ensures that both sample and standard absorb the same number of photons.
-
Deoxygenation: Thoroughly deoxygenate both solutions by bubbling with nitrogen or argon for at least 20 minutes. Oxygen is an efficient quencher of triplet states and its presence will artificially shorten the triplet lifetime and reduce the transient absorbance signal.
-
-
Laser Flash Photolysis Experiment:
-
Use a nanosecond laser to excite the sample (e.g., 355 nm).
-
A second, broad-spectrum probe light source passes through the sample perpendicular to the excitation laser.
-
Record the change in absorbance (ΔOD) of the probe light as a function of time and wavelength. This provides the transient absorption spectrum.
-
-
Data Acquisition:
-
For both the standard and the sample, identify the wavelength of maximum triplet-triplet absorption (λmax(T-T)). For benzophenone in benzene, this is around 530 nm.[7]
-
Measure the maximum transient absorbance change (ΔOD) at this wavelength immediately after the laser pulse (the "end-of-pulse" absorbance).
-
-
Data Analysis and Calculation:
-
The triplet quantum yield of the sample (ΦT(sample)) is calculated using the following equation:
ΦT(sample) = ΦT(std) * (ΔODsample / ΔODstd) * (εT(std) / εT(sample))
Where:
-
ΦT(std) is the known triplet quantum yield of the standard.
-
ΔODsample and ΔODstd are the end-of-pulse transient absorbances.
-
εT(std) and εT(sample) are the molar extinction coefficients of the triplet states of the standard and sample, respectively.
-
-
Trustworthiness Note: A common and valid assumption, especially when the transient spectra are very similar, is that the triplet extinction coefficients are equal (εT(std) ≈ εT(sample)). This simplifies the equation to:
ΦT(sample) ≈ ΦT(std) * (ΔODsample / ΔODstd)
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for determining the triplet quantum yield using nanosecond laser flash photolysis.
Concluding Remarks for the Practicing Scientist
The kinetic analysis of this compound photoreactions is a critical endeavor for harnessing its potential and mitigating its risks. While its core photochemistry is expected to mirror that of benzophenone, subtle differences in reaction rates, triplet lifetimes, and reaction pathways, influenced by the acetoxy substituent, can have significant implications. The protocols and principles outlined in this guide provide a self-validating framework for these investigations. By anchoring experimental work in a comparative method with a well-established standard, researchers can generate robust, reliable, and comparable kinetic data, advancing our understanding and application of this important class of photosensitizers.
References
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Application Note: Measurement of the Triplet Quantum Yield of 3-Acetylbenzophenone. Benchchem. 7
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Norrish reaction. Wikipedia.
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An Experiment on Photochromism and Kinetics for the Undergraduate Laboratory. ResearchGate.
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An Experiment on Photochromism and Kinetics for the Undergraduate Laboratory. ACS Publications.
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Photocatalytic Reactor Design: Guidelines for Kinetic Investigation. ACS Publications.
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Application Notes and Protocols for Studying the Kinetics of 2-Methyl-2,4,6-octatriene Reactions. Benchchem. 8
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A Photochemical Reactor for the Study of Kinetics and Adsorption Phenomena. ResearchGate.
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Scheme 1 Reaction scheme of the Norrish Type II reaction for... ResearchGate.
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Norrish type-2 reaction: Basic concept, Mechanism and Examples. YouTube.
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Scheme 1 Possible photoproducts from Norrish Type I and II reactions. ResearchGate.
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Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B (RSC Publishing).
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Photophysical properties of benzophenone (BP)‐derived materials in the... ResearchGate.
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Photochemistry. Scribd.
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Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. NIH.
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Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. ResearchGate.
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Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. IOPscience.
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Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments.
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Synthesis and photophysical properties of (post-)functionalized BOAHY dyes with strong aggregation-induced emission. Materials Advances (RSC Publishing).
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Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. NIH.
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Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. ResearchGate.
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Interpretations of High-Order Transient Absorption Spectroscopies. arXiv.
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Actinometry in monochromatic flash photolysis: The extinction coefficient of triplet benzophenone and quantum yield of triplet zinc tetraphenyl porphyrin. ResearchGate.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Acetoxybenzophenone
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's reactivity is fundamental to its successful application. 3-Acetoxybenzophenone, a derivative of benzophenone, is utilized in various chemical and biological applications, including as a photoinitiator and a building block in organic synthesis.[1][2] However, the presence of both a ketone and an ester functional group introduces the potential for cross-reactivity with other molecules. This guide provides an in-depth analysis of the cross-reactivity of this compound with other common functional groups, supported by mechanistic insights and detailed experimental protocols.
The Chemical Personality of this compound: Key Reactive Sites
The cross-reactivity profile of this compound is primarily dictated by two key structural features: the benzophenone core and the acetoxy substituent.
-
The Benzophenone Core: The carbonyl group (C=O) of the benzophenone moiety is a primary site of reactivity. It can act as a photosensitizer, absorbing UV light to enter an excited triplet state.[3][4] In this state, it can participate in photochemical reactions, such as hydrogen abstraction.[1][3]
-
The Acetoxy Group: The ester functional group (-OCOCH₃) is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 3-hydroxybenzophenone.[5][6] This hydrolytic instability is a critical consideration in aqueous environments.
Figure 1: Primary reactive centers of this compound. This diagram highlights the dual nature of its reactivity, stemming from both the ketone and ester functionalities.
Comparative Analysis of Cross-Reactivity with Common Functional Groups
To provide a practical framework for researchers, the following table summarizes the potential cross-reactivity of this compound with key functional groups commonly encountered in biological systems and chemical synthesis.
| Functional Group | Potential for Cross-Reactivity | Primary Reaction Pathway(s) | Experimental Considerations |
| Primary Amines | High | Imine (Schiff base) formation with the ketone.[7][8] | The reaction is reversible and pH-dependent.[7] Careful pH control is necessary. |
| Secondary Amines | Moderate | Enamine formation with the ketone.[8] | Similar to primary amines, the reaction is reversible and acid-catalyzed.[8] |
| Thiols | Low to Moderate | Nucleophilic attack on the ketone is possible but generally less favorable than with amines.[9][10] Oxidation to disulfides can be photosensitized by the benzophenone core.[11] | Reactions are typically slower. Photochemical conditions may enhance reactivity. |
| Alcohols | Low | Transesterification with the ester group is possible but generally requires a catalyst and forcing conditions. Photoreduction of the ketone by alcohols can occur under UV irradiation.[3] | Standard conditions are unlikely to promote significant reaction. UV exposure should be controlled. |
| Carboxylic Acids | Low | Esterification is unlikely without specific activation. | Generally considered compatible under neutral conditions. |
Experimental Protocols for Assessing Cross-Reactivity
A systematic approach is crucial for accurately determining the cross-reactivity of this compound with a compound of interest. The following protocol outlines a general method for in vitro reactivity testing.
Workflow for Chemical Reactivity Screening
Figure 2: A generalized workflow for the experimental assessment of chemical cross-reactivity.
Step-by-Step Protocol for Reactivity Assessment
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a 10 mM stock solution of the test compound (containing the functional group of interest) in a compatible solvent.
-
-
Reaction Mixture Preparation:
-
In a clean vial, combine the stock solutions of this compound and the test compound in a buffer of choice (e.g., phosphate-buffered saline, pH 7.4 for biological relevance).
-
The final concentrations should be appropriate for the analytical method to be used (e.g., 100 µM).
-
Include a control sample containing only this compound in the same buffer to monitor for self-degradation or hydrolysis.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture and the control at a constant temperature (e.g., 37°C).
-
Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours) to monitor the reaction progress.
-
-
Sample Analysis:
-
Immediately quench the reaction in the collected aliquots, if necessary (e.g., by acidification or dilution with a cold organic solvent).
-
Analyze the samples by a suitable chromatographic method coupled with mass spectrometry (LC-MS or GC-MS) to identify and quantify the remaining reactants and any new products formed.
-
Self-Validating System: This protocol's trustworthiness is enhanced by the inclusion of a control and time-course sampling. This allows for the differentiation between inherent instability of the compound and true cross-reactivity, providing a more accurate assessment.[12][13]
Mechanistic Deep Dive: The Reaction with Primary Amines
The reaction between this compound and primary amines is of particular importance due to the prevalence of amino groups in biological molecules. The primary pathway involves the formation of an imine, also known as a Schiff base.
Figure 3: A simplified representation of the acid-catalyzed mechanism for imine formation between this compound and a primary amine.
This reaction is typically reversible and is favored under slightly acidic conditions (pH ~4-5).[7] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, the dehydration step is not efficiently catalyzed.[7]
Conclusion and Recommendations for Researchers
The potential for cross-reactivity of this compound is a critical factor to consider in its application. While it is relatively stable in the presence of many functional groups, its reactivity with primary and secondary amines is a significant consideration.
Key Recommendations:
-
pH Control: When working with amine-containing compounds, carefully control the pH of the reaction medium to minimize unwanted imine or enamine formation.
-
Photochemical Considerations: Be mindful of the photochemical properties of the benzophenone core.[14] If the application involves UV light, the potential for photosensitized side reactions should be evaluated.
-
Preliminary Screening: Before committing to large-scale experiments, it is highly advisable to perform a preliminary cross-reactivity screen as outlined in this guide. This proactive approach can save considerable time and resources.
By understanding the underlying chemistry of this compound and employing a systematic approach to evaluating its cross-reactivity, researchers can harness its utility while mitigating the risks of unintended chemical transformations.
References
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ScholarWorks@BGSU. (2025, February 17). The Photochemistry of Benzophenone. Retrieved from [Link]
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Technical University of Munich. (2013). Photosensitizing properties of compounds related to benzophenone. Acta Dermato-Venereologica, 93(1), 30-32. Retrieved from [Link]
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NCBI. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
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Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]
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OSTI.GOV. (2016, December 13). Chemical Reactivity Test (CRT). Retrieved from [Link]
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PubMed. (2012, September 18). Benzophenone photosensitized DNA damage. Retrieved from [Link]
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CORE. (n.d.). The Use of Chemical Reactivity Assays in Toxicity Prediction. Retrieved from [Link]
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ResearchGate. (2015, September 11). The Use of Chemical Reactivity Assays in Toxicity Prediction. Retrieved from [Link]
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EPA NEPS. (n.d.). Design And Development Of A Hazardous Waste Reactivity Testing Protocol. Retrieved from [Link]
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ioMosaic Corporation. (n.d.). Chemical Reactivity Testing. Retrieved from [Link]
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PubMed. (2011, February 15). Reaction of benzophenone triplet with aliphatic amines. What a potent neurotoxin can tell us about the reaction mechanism. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
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ResearchGate. (n.d.). The reaction of 38-40 with thiols. Retrieved from [Link]
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Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]
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YouTube. (2019, October 15). Reactions of thiols. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 4). 2.4: Functional Groups: Centers of Reactivity. Retrieved from [Link]
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Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
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Interchim. (n.d.). Functional groups in (bio)chemistry. Retrieved from [Link]
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Washington State University. (n.d.). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION by JESSICA RENEE KNIGHT. Retrieved from [Link]
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YouTube. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines. Retrieved from [Link]
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Beilstein Journals. (n.d.). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]
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A Comparative Benchmarking Guide: 3-Acetoxybenzophenone vs. Third-Generation Photosensitizers in Photodynamic Therapy
For researchers, scientists, and drug development professionals navigating the landscape of photodynamic therapy (PDT), the selection of an appropriate photosensitizer (PS) is paramount to therapeutic success. This guide provides an in-depth technical comparison of a classic benzophenone derivative, 3-Acetoxybenzophenone, against the advanced capabilities of third-generation photosensitizers. By delving into their fundamental mechanisms, photochemical performance, and cellular interactions, this document aims to equip you with the critical insights needed to make informed decisions in your research and development endeavors.
The Evolution of Photosensitizers: A Generational Leap in Specificity and Efficacy
Photodynamic therapy hinges on the interplay of three core components: a photosensitizer, light of a specific wavelength, and molecular oxygen. The evolution of photosensitizers from the first to the third generation has been driven by the pursuit of enhanced tumor selectivity and deeper tissue penetration.
-
First-generation photosensitizers , such as hematoporphyrin derivatives, were groundbreaking but suffered from complex compositions and prolonged patient photosensitivity.
-
Second-generation photosensitizers offered improved chemical purity and absorption at longer wavelengths, allowing for the treatment of deeper tumors. However, their lack of tumor specificity remained a significant hurdle, often leading to off-target effects.[1][2]
-
Third-generation photosensitizers represent a paradigm shift, addressing the shortcomings of their predecessors by incorporating targeting moieties.[1][2][3] These agents are designed for selective accumulation in tumor tissues, thereby minimizing damage to healthy surrounding cells and enhancing the therapeutic window.[1][4]
At the Bench: this compound as a Model Second-Generation Photosensitizer
This compound, a derivative of benzophenone, serves as a relevant model for understanding the photochemical properties of second-generation photosensitizers. Benzophenones are known for their ability to absorb UVA and UVB radiation and, upon excitation, transition to a reactive triplet state with a high intersystem crossing quantum yield (ΦISC) approaching 1.[5] This triplet state can then initiate two types of photochemical reactions critical for PDT:
-
Type I Reaction: Involves electron or hydrogen atom transfer to or from a substrate, producing free radicals that can react with oxygen to form reactive oxygen species (ROS) like superoxide anions and hydroxyl radicals.[5][6]
-
Type II Reaction: Involves energy transfer to ground-state molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂).[5][6] Benzophenone itself produces singlet oxygen with a quantum yield (ΦΔ) of approximately 0.3.[5]
While effective at generating ROS, the primary limitation of non-targeted photosensitizers like this compound is their indiscriminate distribution throughout the body, leading to a lack of tumor selectivity.[4][6]
The Dawn of Precision: Third-Generation Photosensitizers
Third-generation photosensitizers are engineered for precision. They are typically conjugates of a potent second-generation photosensitizer with a targeting ligand, such as an antibody, peptide, or other small molecule that recognizes and binds to specific receptors overexpressed on cancer cells.[1][4] This targeted approach offers several distinct advantages:
-
Enhanced Tumor Accumulation: By actively targeting tumor-specific biomarkers, these photosensitizers accumulate at the disease site, increasing the localized concentration of the therapeutic agent.[1][4]
-
Reduced Off-Target Toxicity: The selective delivery minimizes the photosensitizer's presence in healthy tissues, thereby reducing side effects and improving patient tolerance.[4]
-
Improved Therapeutic Efficacy: Higher concentrations of the photosensitizer at the target site translate to more efficient ROS generation upon light activation, leading to a more potent anti-tumor effect.[4][7]
Quantitative Performance Metrics: A Comparative Overview
To provide a clear comparison, the following table summarizes the key performance parameters of a model non-targeted photosensitizer like a benzophenone derivative against a representative targeted third-generation photosensitizer.
| Parameter | This compound (Representing Non-Targeted PS) | Representative Third-Generation PS (e.g., Antibody-PS Conjugate) | Rationale & Significance |
| Targeting Moiety | None | Specific antibody, peptide, or small molecule | The defining feature of third-generation PS, enabling tumor-specific accumulation.[1][4] |
| Tumor Selectivity | Low | High | Critical for minimizing off-target toxicity and enhancing therapeutic efficacy.[4][6] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Moderate (e.g., ~0.3 for benzophenone)[5] | High (often >0.5) | A higher ΦΔ indicates more efficient generation of cytotoxic singlet oxygen upon illumination. |
| Cellular Uptake Mechanism | Passive diffusion | Receptor-mediated endocytosis | Active targeting leads to more efficient and specific internalization into cancer cells.[6] |
| Subcellular Localization | Diffuse (membranes, cytoplasm) | Targeted to specific organelles (e.g., mitochondria, lysosomes) | Organelle-specific targeting can trigger distinct and more effective cell death pathways.[7] |
| In Vivo Efficacy | Limited by non-specific distribution | Significantly enhanced due to targeted delivery | Targeted delivery overcomes a major hurdle in achieving curative outcomes with PDT.[8] |
Experimental Protocols for Benchmarking Photosensitizers
To empirically validate the performance of a novel photosensitizer against established benchmarks, a series of standardized in vitro assays are essential. The following protocols provide a framework for a comprehensive evaluation.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The efficiency of singlet oxygen generation is a critical predictor of a photosensitizer's photodynamic efficacy. This can be determined using an indirect method involving a chemical trap.
Principle: This method compares the rate of consumption of a singlet oxygen scavenger (e.g., 9,10-diphenylanthracene, DPA) in the presence of the test photosensitizer to that of a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal).[9]
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare stock solutions of the test photosensitizer, the reference photosensitizer (e.g., Rose Bengal), and the singlet oxygen scavenger (e.g., DPA) in a suitable solvent (e.g., ethanol or a mixture of DCM:EtOH).
-
Prepare experimental solutions containing a fixed concentration of the scavenger and either the test or reference photosensitizer. Adjust the photosensitizer concentrations to have the same absorbance at the irradiation wavelength.
-
-
Irradiation:
-
Saturate the solutions with oxygen for at least 30 minutes prior to irradiation.
-
Irradiate the solutions with a monochromatic light source at a wavelength absorbed by both photosensitizers.
-
-
Data Acquisition:
-
At regular time intervals, measure the decrease in the absorbance of the scavenger at its absorption maximum (e.g., 393 nm for DPA).[9]
-
-
Calculation:
-
Plot the change in absorbance of the scavenger versus time for both the test and reference photosensitizers to determine the initial rates of reaction.
-
Calculate the singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample) using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where ΦΔ_ref is the known quantum yield of the reference, k is the rate of scavenger degradation, and I_abs is the rate of light absorption by the photosensitizer.
-
In Vitro Cellular Uptake and Subcellular Localization
Understanding how a photosensitizer is taken up by and distributed within cancer cells is crucial for predicting its therapeutic mechanism.
Principle: The intrinsic fluorescence of many photosensitizers allows for their quantification and visualization within cells using fluorescence spectroscopy and confocal microscopy.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed cancer cells in appropriate culture vessels (e.g., 6-well plates for quantification, glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
-
Incubation:
-
Treat the cells with various concentrations of the photosensitizer for different incubation times.
-
-
Quantification of Cellular Uptake:
-
After incubation, wash the cells with PBS to remove any unbound photosensitizer.
-
Lyse the cells and measure the intracellular photosensitizer concentration using a fluorescence spectrophotometer.[10]
-
Generate a standard curve to correlate fluorescence intensity with photosensitizer concentration.
-
-
Subcellular Localization:
-
For microscopy, co-stain the photosensitizer-treated cells with fluorescent probes specific for different organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Image the cells using a confocal laser scanning microscope to determine the co-localization of the photosensitizer with specific organelles.
-
In Vitro Phototoxicity Assay
This assay determines the light-dependent cytotoxicity of the photosensitizer.
Principle: The viability of cancer cells is assessed after treatment with the photosensitizer and subsequent exposure to light. The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a widely accepted method.[11]
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of photosensitizer concentrations. Include a "dark" control plate that is not exposed to light and a "light" plate that is.
-
-
Irradiation:
-
After the incubation period, wash the cells and replace the medium.
-
Expose the "light" plate to a specific dose of light at the photosensitizer's activation wavelength. Keep the "dark" plate protected from light.
-
-
Viability Assessment (MTT or NRU Assay):
-
After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard method like the MTT or Neutral Red Uptake assay.
-
-
Data Analysis:
-
Calculate the cell viability for each condition relative to untreated controls.
-
Determine the IC50 (the concentration of photosensitizer that causes 50% cell death) for both the dark and light conditions to assess the phototoxic index.
-
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key mechanisms and experimental procedures.
Caption: Jablonski diagram illustrating the photophysical processes leading to singlet oxygen generation.
Caption: Comparison of cellular uptake and therapeutic outcome between targeted and non-targeted photosensitizers.
Caption: Experimental workflow for the in vitro benchmarking of photosensitizers.
Conclusion
The journey from broad-spectrum photosensitizers like this compound to highly specific third-generation agents marks a significant advancement in the field of photodynamic therapy. While benzophenone derivatives provide a valuable platform for understanding the fundamental principles of photochemistry, their clinical utility is hampered by a lack of selectivity. Third-generation photosensitizers, with their ability to home in on malignant cells, offer a more refined and potent therapeutic strategy. For researchers and developers, a rigorous benchmarking process, employing the standardized protocols outlined in this guide, is essential for identifying and validating the next wave of photosensitizers that will continue to improve the efficacy and safety of photodynamic therapy.
References
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Targeted photodynamic therapy: enhancing efficacy through specific organelle engagement. Frontiers in Chemistry, [Link]
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Tumor-targeted Photodynamic Therapy. Anticancer Research, [Link]
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Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B, [Link]
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Photodynamic Therapy: Targeting Cancer Biomarkers for the Treatment of Cancers. Cancers, [Link]
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An In Vitro Approach to Photodynamic Therapy. Journal of Visualized Experiments, [Link]
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Comparative Evaluation of Wavelength-Dependent Photodynamic Therapy Efficacy Using Representative Red and Near-Infrared Photosensitizers in a Single Tumor Model. Pharmaceutics, [Link]
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Photosensitizing properties of compounds related to benzophenone. PubMed, [Link]
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The Science Behind PDT: How Light and Photosensitizers Target Skin Cancer Cells. Journal of Clinical and Aesthetic Dermatology, [Link]
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Photodynamic therapy. Wikipedia, [Link]
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A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms. International Journal of Molecular Sciences, [Link]
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Benzophenone photosensitized DNA damage. Accounts of Chemical Research, [Link]
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Photosensitizing properties of compounds related to benzophenone. Semantic Scholar, [Link]
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The Enhancement of Antimicrobial Photodynamic Therapy of Escherichia Coli by a Functionalized Combination of Photosensitizers: In Vitro Examination of Single Cells by Quantitative Phase Imaging. MDPI, [Link]
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Evaluation of a bacteriochlorin-based photosensitizer's anti-tumor effect in vitro and in vivo. SpringerLink, [Link]
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Photodynamic therapy: novel third-generation photosensitizers one step closer? British Journal of Pharmacology, [Link]
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Features of third generation photosensitizers used in anticancer photodynamic therapy: Review. Photodiagnosis and Photodynamic Therapy, [Link]
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A comparison of three photosensitizers with respect to efficiency of cell inactivation, fluorescence quantum yield and DNA strand breaks. International Journal of Radiation Biology, [Link]
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Recent Advances in the HPPH-Based Third-Generation Photodynamic Agents in Biomedical Applications. International Journal of Molecular Sciences, [Link]
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Third generation photosensitizers and their targets. ResearchGate, [Link]
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Singlet oxygen quantum yields determined by oxygen consumption. MethodsX, [Link]
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Estimation of Singlet Oxygen Quantum Yield Using Novel Green-Absorbing Baird-type Aromatic Photosensitizers. Photochemistry and Photobiology, [Link]
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Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. The Journal of Pharmacology and Experimental Therapeutics, [Link]
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Cellular Uptake and Phototoxicity Optimization of Arene Ruthenium Porphyrin Derivatives. MDPI, [Link]
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Quantum Yields for the Photosensitized Formation of the Lowest Electronically Excited Singlet State of Molecular Oxygen in Solution. Journal of Physical and Chemical Reference Data, [Link]
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A Comparative Guide to the Reaction Byproducts of 3-Acetoxybenzophenone Photolysis
For researchers, scientists, and professionals in drug development, a comprehensive understanding of photochemical reactions is paramount for the synthesis of novel compounds and the assessment of drug stability. This guide provides an in-depth analysis of the reaction byproducts resulting from the photolysis of 3-acetoxybenzophenone, a process governed by the elegant yet complex Photo-Fries rearrangement. We will explore the mechanistic underpinnings of this reaction, compare the expected product distribution with alternative photochemical transformations, and provide detailed experimental protocols for replication and analysis.
Introduction: The Photo-Fries Rearrangement of this compound
The photolysis of this compound is a classic example of a Photo-Fries rearrangement, a photochemical reaction that converts a phenolic ester into hydroxy aryl ketones.[1][2] This reaction is initiated by the absorption of ultraviolet (UV) light, leading to the homolytic cleavage of the ester's carbon-oxygen bond. This process generates a phenoxy radical and an acyl radical, which are held in close proximity by the surrounding solvent cage.[2] The subsequent recombination of these radical pairs is the primary determinant of the final product distribution.
The reaction proceeds without the need for a catalyst, making it a clean method for the synthesis of hydroxyaryl ketones, which are valuable intermediates in the pharmaceutical industry.[1][3] However, the yields can sometimes be low, which has limited its application in commercial production.[1]
Mechanistic Pathway and Expected Byproducts
Upon UV irradiation, this compound undergoes a series of steps culminating in the formation of several byproducts. The generally accepted mechanism for the Photo-Fries rearrangement involves the following key stages:[2][4]
-
Excitation: The benzophenone moiety in this compound absorbs a photon of UV light, promoting it to an excited singlet state.
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.
-
Homolytic Cleavage: The excited molecule undergoes homolytic cleavage of the ester bond, forming a 3-benzoylphenoxy radical and an acetyl radical within a solvent cage.
-
Radical Recombination: The radical pair can recombine in several ways:
-
Ortho-Rearrangement: The acetyl radical can attack one of the ortho positions of the phenoxy radical, leading to the formation of a dienone intermediate. Subsequent tautomerization yields the ortho-hydroxyketone.
-
Para-Rearrangement: The acetyl radical can attack the para position of the phenoxy radical, leading to a different dienone intermediate that tautomerizes to the para-hydroxyketone.
-
Reversion: The radical pair can recombine to reform the starting material, this compound.
-
-
Escape from Solvent Cage: The radicals can also escape the solvent cage. The 3-benzoylphenoxy radical can then abstract a hydrogen atom from the solvent or another molecule to form 3-hydroxybenzophenone. The acetyl radical can undergo various other reactions.
Based on this mechanism, the primary byproducts expected from the photolysis of this compound are:
-
2-Acetyl-3-hydroxybenzophenone (ortho-product)
-
4-Acetyl-3-hydroxybenzophenone (ortho-product)
-
6-Acetyl-3-hydroxybenzophenone (para-product)
-
3-Hydroxybenzophenone (cleavage product)
The relative yields of these products are highly dependent on the reaction conditions, particularly the solvent.
Comparative Analysis of Product Distribution
| Reaction Condition | Expected Predominant Byproduct(s) | Rationale |
| Non-polar Solvents (e.g., Cyclohexane) | Ortho- and Para-hydroxyketones | Non-polar solvents promote the "in-cage" recombination of the radical pair, favoring the formation of the rearrangement products.[5] |
| Polar, Protic Solvents (e.g., Methanol) | Increased yield of 3-Hydroxybenzophenone | Polar protic solvents can stabilize the separated radicals, facilitating their escape from the solvent cage. The phenoxy radical can then abstract a hydrogen atom from the solvent to yield the phenol.[5] |
| Viscous Solvents | Higher ratio of in-cage products | Increased solvent viscosity can restrict the diffusion of the radical pair out of the solvent cage, thus favoring recombination to form the Photo-Fries products.[6] |
It is important to note that the presence of the benzoyl group at the meta position in this compound will influence the electron distribution in the aromatic ring and may affect the regioselectivity of the acetyl radical attack compared to unsubstituted phenyl acetate.
Alternative Photochemical Reactions for Hydroxyketone Synthesis
The Photo-Fries rearrangement is not the only photochemical method for generating hydroxyketones. A comparison with other named photochemical reactions highlights its unique features:
| Reaction | Starting Material | Product(s) | Key Features |
| Photo-Fries Rearrangement | Phenolic Ester | Ortho- and Para-Hydroxyketones | Intramolecular rearrangement, radical mechanism, catalyst-free.[1][2] |
| Norrish Type II Reaction | Carbonyl compound with a γ-hydrogen | Cleavage to an enol and an alkene, or cyclization to a cyclobutanol | Intramolecular hydrogen abstraction, biradical intermediate.[7] |
| Di-π-Methane Rearrangement | 1,4-diene or allyl-substituted aromatic compound | Vinylcyclopropane or related rearranged product | Involves a concerted or biradical mechanism.[8] |
The Photo-Fries rearrangement offers a direct route to hydroxyaryl ketones from readily available phenolic esters, which is a distinct advantage over other photochemical methods that require different starting materials and yield different product classes.
Experimental Protocols
To facilitate further research and validation of the predicted byproducts, a detailed experimental protocol for the photolysis of this compound and the subsequent analysis of the reaction mixture is provided below.
Photolysis of this compound
This protocol describes a general procedure for the photolysis of this compound in a non-polar solvent.
Materials:
-
This compound
-
Cyclohexane (spectroscopic grade)
-
Photoreactor equipped with a medium-pressure mercury lamp (e.g., 450W) and a quartz immersion well
-
Nitrogen gas inlet
-
Magnetic stirrer and stir bar
-
Water bath for temperature control
Procedure:
-
Prepare a solution of this compound in cyclohexane (e.g., 0.01 M) in a quartz reaction vessel.
-
Place the reaction vessel in the photoreactor and immerse the quartz well.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can quench the excited state and participate in side reactions.
-
While maintaining a gentle nitrogen stream, turn on the magnetic stirrer and the cooling water for the lamp.
-
Ignite the mercury lamp to initiate the photolysis.
-
Monitor the progress of the reaction by withdrawing small aliquots at regular intervals (e.g., every 30 minutes) for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction (as determined by the consumption of the starting material), turn off the lamp and allow the solution to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product mixture.
Analysis of Reaction Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the photolysis product mixture using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of phenols and ketones (e.g., DB-5ms or equivalent)
-
Autosampler
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-550
Procedure:
-
Prepare a dilute solution of the crude product mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a 1 µL aliquot of the sample into the GC-MS system.
-
Acquire the data.
-
Identify the byproducts by comparing their mass spectra with a library of known compounds (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantify the relative amounts of each byproduct by integrating the peak areas in the total ion chromatogram (TIC). For accurate quantification, calibration curves with authentic standards of the expected products should be prepared.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams are provided.
Reaction Pathway of this compound Photolysis
Caption: Proposed reaction pathway for the photolysis of this compound.
Experimental Workflow for Analysis
Caption: Workflow for the photolysis and subsequent analysis of byproducts.
Conclusion and Future Directions
The photolysis of this compound provides a fascinating case study in the Photo-Fries rearrangement, a powerful tool in synthetic organic chemistry. While the expected byproducts are the corresponding ortho- and para-hydroxyketones and the simple cleavage product, 3-hydroxybenzophenone, the precise product distribution is highly sensitive to the reaction conditions. This guide has provided a framework for understanding the mechanistic principles, predicting the reaction outcomes, and conducting the necessary experimental work to analyze the byproducts.
A significant gap in the current literature is the lack of specific experimental data on the photolysis of this compound. Future research should focus on quantifying the product yields under various solvent conditions to provide a more complete picture of this reaction. Such studies would not only enhance our fundamental understanding of the Photo-Fries rearrangement but also aid in the optimization of this reaction for the synthesis of valuable pharmaceutical intermediates.
References
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Fries rearrangement - Wikipedia.
-
Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Environmental Science & Technology.
-
Three-state Model for the Photo-Fries Rearrangement - Mario Barbatti.
-
Photo fries rearrangement | PPTX - Slideshare.
-
A three-state model for the photo-Fries rearrangement - Physical Chemistry Chemical Physics (RSC Publishing).
-
Fries Rearrangement | Thermo Fisher Scientific - US.
-
Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation - ResearchGate.
-
Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. Journal of Molecular Structure: THEOCHEM.
-
(PDF) Photo-Fries rearrangement revisited - ResearchGate.
-
Selectivity in the photo-Fries rearrangement of some aryl benzoates in green and sustainable media. Preparative and mechanistic - IRIS.
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Fries Rearrangement.
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Substituent and Surfactant Effects on the Photochemical Reaction of Some Aryl Benzoates in Micellar Green Environment † - CONICET.
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Experimental Protocol For Determining Photolysis Reaction Rate Constants Jan 1984 - epa nepis.
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Identification of UV photoproducts and hydrolysis products of butachlor by mass spectrometry - PubMed.
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Application Note on GC/MS analysis of phenols - Laboratory Talk.
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Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu | ACS Food Science & Technology - ACS Publications.
-
Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement - Advanced Journal of Chemistry, Section A.
-
Change of selectivity in the photo-Fries rearrangement of phenyl acetate induced by .beta.-cyclodextrin | Semantic Scholar.
-
Facile synthesis and photo-Fries rearrangement of 2-benzoyl-4-benzoyloxyphenol leading to dibenzoyldihydroxybenzene derivatives | Request PDF - ResearchGate.
-
Analytical methods for determining photoinitiators in food-contact materials | Request PDF.
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Supporting Information A photochemical C=C cleavage process: toward access to backbone N-formyl peptides Experimental section an - Beilstein Journals.
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Solar photolysis kinetics of disinfection byproducts - PubMed.
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Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS) - MATEC Web of Conferences.
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC - PubMed Central.
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Photo-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - NIH.
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Photoenolization of ortho-substituted benzophenones by flash photolysis - Sci-Hub.
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(3-Benzoylphenyl)acetic acid | C15H12O3 | CID 30931 - PubChem - NIH.
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Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement - PMC - NIH.
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Problem Solving Approach: Photochemistry | Barton Reaction | Beckmann Rearrangement.
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3 Photo Chemical Rearrangement Reactions | PDF | Photochemistry | Alkene - Scribd.
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CN109534975B - A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds - Google Patents.
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2-(3-Benzoylphenyl)acetic acid - LookChem.
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The Design of Novel Benzoin Acetate Photolabile Protecting Groups - SFU Summit.
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Safety Operating Guide
Mastering Chemical Disposal: A Guide to 3-Acetoxybenzophenone
For researchers and drug development professionals, meticulous handling of chemical reagents is paramount, extending from the bench to final disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Acetoxybenzophenone, ensuring the safety of laboratory personnel and environmental integrity. Our approach moves beyond a simple checklist, delving into the causal reasoning behind these essential protocols to foster a culture of intrinsic safety and regulatory adherence.
Hazard Assessment and Characterization: Why Special Handling is Non-Negotiable
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural parent, Benzophenone, and related derivatives provide a strong basis for hazard assessment. Benzophenone is classified as a suspected carcinogen and is recognized for its high toxicity to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it carries similar hazardous properties.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity). [3] Although this compound is not explicitly on the F, K, P, or U lists, its potential aquatic toxicity means that waste streams containing it must be managed as hazardous waste to prevent environmental release.[1][4] Disposing of this compound down the drain or in standard trash is a direct violation of environmental regulations and ethical scientific practice.[1][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The rationale is to prevent any direct contact, inhalation, or ingestion.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). | To prevent dermal absorption. Benzophenone derivatives may cause skin irritation and can be harmful if absorbed through the skin.[5] |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from dust particles or splashes from solutions containing the compound. |
| Skin and Body | Lab coat and closed-toe shoes. | To protect skin from accidental contact and spills. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of fine dust particles of the solid compound. |
This table summarizes the minimum required PPE for handling this compound waste.
Waste Segregation and Collection: A Protocol for Purity and Safety
The foundation of a compliant disposal system is the rigorous segregation of waste streams. Mixing disparate chemical wastes is not only a safety hazard due to potential unknown reactions but also complicates the disposal process, often increasing costs.
Step-by-Step Waste Collection Protocol:
-
Designate a Satellite Accumulation Area (SAA): Establish a specific location in the lab, at or near the point of generation, for collecting hazardous waste.[1] This area must be under the control of laboratory personnel.
-
Select an Appropriate Waste Container:
-
Solid Waste: For pure this compound powder, contaminated labware (e.g., weigh boats, gloves, pipette tips), collect in a clearly labeled, durable, sealable plastic bag or a wide-mouth plastic container.
-
Liquid Waste (Non-halogenated Solvents): If dissolved in solvents like ethanol, methanol, or acetone, collect in a designated, chemically compatible (e.g., polyethylene) container for non-halogenated solvent waste.
-
Liquid Waste (Halogenated Solvents): If dissolved in solvents like dichloromethane or chloroform, use a separate, designated container for halogenated solvent waste.
-
Aqueous Waste: Collect aqueous solutions containing this compound in a dedicated aqueous waste container. Do not mix with organic solvent waste.
-
-
Properly Label the Container: This is the most critical step for ensuring safe handling and disposal. The label must be clear, durable, and contain the following information:
-
The words "Hazardous Waste ".[1]
-
The full chemical name: "This compound Waste ". List any other constituents, including solvents and their approximate concentrations.
-
The generating laboratory's name, principal investigator, and contact information.
-
The date when waste was first added to the container.
-
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[1] This prevents the release of vapors and protects against spills.
Disposal Procedures: From the Lab to Final Disposition
Under no circumstances should this compound or its containers be disposed of with household garbage or discharged into the sewer system.[1][4] The only acceptable method is through a licensed and approved chemical waste management company.
Workflow for Final Disposal:
-
Accumulation and Storage: Store the properly labeled and sealed waste containers in your designated SAA. Be mindful of institutional limits on the volume of waste and the maximum time it can be stored.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup. They will coordinate with a licensed chemical waste disposal contractor.
-
Primary Disposal Method: The most common and recommended disposal method for this type of organic chemical waste is controlled incineration in a specialized hazardous waste incinerator.[1] These facilities are equipped with afterburners and flue gas scrubbing systems to destroy the compound safely and prevent environmental contamination.
-
Disposal of Empty Containers: Containers that once held pure this compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[1] After triple-rinsing, the container can be managed for disposal or recycling according to your institution's policies.
Decision-Making Workflow for this compound Waste
The following diagram illustrates the logical flow for characterizing and directing different forms of this compound waste into the proper disposal streams.
Caption: Decision tree for proper segregation of this compound waste streams.
References
-
BENZOPHENONE EXTRA PURE - Safety Data Sheet. Loba Chemie. [Link]
-
RCRA Listed Wastes. U.S. Environmental Protection Agency. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review. PubMed. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
-
Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: A mini-review. ResearchGate. [Link]
-
EPA Waste Code. U.S. Environmental Protection Agency. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Toxicity of benzophenone-3 and its biodegradation in a freshwater microalga Scenedesmus obliquus. PubMed. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]
-
40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [Link]
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Household Hazardous Waste (HHW). U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Pharmaceuticals Rule. U.S. Environmental Protection Agency. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]
-
The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
